Amidogen
説明
特性
CAS番号 |
13770-40-6 |
|---|---|
分子式 |
H2N |
分子量 |
16.023 g/mol |
InChI |
InChI=1S/H2N/h1H2 |
InChIキー |
MDFFNEOEWAXZRQ-UHFFFAOYSA-N |
SMILES |
[NH2] |
正規SMILES |
[NH2] |
製品の起源 |
United States |
Foundational & Exploratory
Amidogen Radical (NH₂): An In-depth Technical Guide to its Electronic Structure and Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The amidogen radical (NH₂), a key intermediate in nitrogen chemistry, plays a crucial role in various chemical environments, from combustion and atmospheric processes to astrochemistry.[1][2] Its high reactivity and short-lived nature make it a fascinating subject for spectroscopic and theoretical studies. This guide provides a comprehensive overview of the electronic structure and spectroscopy of the NH₂ radical, presenting quantitative data, experimental methodologies, and visual representations of its core properties.
Electronic Structure
The this compound radical is a triatomic molecule with C₂ᵥ symmetry in its ground electronic state.[1] It possesses seven valence electrons, leading to an open-shell electronic configuration.
The ground electronic state of the NH₂ radical is designated as X̃²B₁ .[1] In this state, the molecule has a bent geometry.[3] The first electronically excited state is the òA₁ state, in which the molecule adopts a nearly linear configuration.[4][5] The electronic transition between these two states, òA₁ ← X̃²B₁, is the most prominent feature in the visible absorption and emission spectra of the this compound radical.[3][4]
A simplified molecular orbital (MO) description helps in understanding the electronic properties of the NH₂ radical. The valence molecular orbitals are formed from the linear combination of the nitrogen 2s and 2p atomic orbitals and the hydrogen 1s atomic orbitals. The electronic configuration of the ground state (X̃²B₁) is:
...(1a₁)² (1b₂)² (2a₁)² (1b₁¹)
The highest singly occupied molecular orbital (SOMO) is the 1b₁ orbital, which is a non-bonding p-type orbital localized on the nitrogen atom, perpendicular to the molecular plane. The unpaired electron in this orbital is responsible for the radical nature of the molecule.
Spectroscopy of the this compound Radical
The spectroscopy of the NH₂ radical is characterized by complex rotational, vibrational, and electronic transitions that provide detailed information about its structure and dynamics.
As a light asymmetric top molecule, the NH₂ radical exhibits a rich and complex pure rotational spectrum in the far-infrared and terahertz regions.[1] High-resolution Fourier-transform far-infrared (FT-FIR) spectroscopy has been used to observe numerous pure rotational transitions in both the ground vibrational state (000) and the first excited bending state (010).[1] These spectra allow for the precise determination of rotational constants and centrifugal distortion constants. Each rotational level is split by spin-rotation interaction into two sublevels.[1]
The NH₂ radical has three fundamental vibrational modes: the symmetric stretch (ν₁), the bending mode (ν₂), and the antisymmetric stretch (ν₃).[3] These vibrations have been characterized by infrared absorption spectroscopy.[3] The bending mode (ν₂) is particularly important as it is the primary mode excited in the òA₁ ← X̃²B₁ electronic transition.
The most extensively studied spectroscopic feature of the NH₂ radical is its electronic absorption and emission spectrum in the visible region (around 380-830 nm).[4] This spectrum is dominated by the òA₁ ← X̃²B₁ electronic transition.[3][4] Due to the significant change in geometry from a bent ground state to a nearly linear excited state, the spectrum consists of a long progression of bands corresponding to the excitation of the bending vibration (ν₂) in the òA₁ state.[4][5]
Quantitative Spectroscopic Data
The following tables summarize key quantitative data for the this compound radical.
Table 1: Molecular Geometry and Rotational Constants
| Electronic State | Bond Length (r_NH) (Å) | Bond Angle (∠HNH) (°) | A₀ (cm⁻¹) | B₀ (cm⁻¹) | C₀ (cm⁻¹) |
| X̃²B₁ | 1.024 | 103.33 | 23.69 | 12.95 | 8.17 |
| òA₁ | 0.999 | 144 | 11.16 | - | - |
Data for the ground state from high-resolution spectroscopy and for the excited state from rotational analysis of the electronic spectrum.
Table 2: Vibrational Frequencies
| Vibrational Mode | Symmetry | Gas Phase Frequency (cm⁻¹) | Neon Matrix Frequency (cm⁻¹) |
| ν₁ (symm. stretch) | a₁ | 3219.4 | 3213.5 |
| ν₂ (bending) | a₁ | 1497.3 | 1494.6 |
| ν₃ (asymm. stretch) | b₂ | 3301.1 | - |
Gas phase data from various spectroscopic studies.[3] Neon matrix data from infrared absorption spectroscopy of matrix-isolated NH₂.[3]
Table 3: Electronic State Properties
| Property | Value |
| Adiabatic Ionization Potential | 11.14 ± 0.01 eV |
| Radiative Lifetime of òA₁ (0,9,0) | ~10 µs |
Ionization potential from photoionization mass spectrometry.[6][7] Radiative lifetime from time-resolved laser-induced fluorescence.[8]
Experimental Protocols
A variety of experimental techniques are employed to study the this compound radical, including absorption spectroscopy, laser-induced fluorescence (LIF), and cavity ring-down spectroscopy (CRDS).[3][4][9] A common and powerful technique is Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF).[10][11]
This technique is used to generate and detect transient species like the NH₂ radical, allowing for kinetic studies of its reactions.[10][11]
Methodology:
-
Radical Generation: A precursor molecule, typically ammonia (NH₃), is photolyzed using a pulsed laser (e.g., an excimer laser at 193 nm or 213 nm) to generate NH₂ radicals.[9][10][11]
NH₃ + hν → NH₂ + H
-
Excitation: After a variable time delay, a second pulsed, tunable laser (e.g., a dye laser) is fired to excite the NH₂ radicals from a specific rotational level in the ground electronic state (X̃²B₁) to a higher level in the excited state (òA₁).[8][10] The òA₁ (0,9,0) ← X̃²B₁ (0,0,0) transition around 597.6 nm is frequently used for detection.[10][11]
-
Detection: The subsequent fluorescence emitted as the excited radicals relax back to the ground state is collected perpendicular to the laser beams using a photomultiplier tube (PMT).[8][12] Optical filters are used to isolate the fluorescence from scattered laser light.
-
Kinetic Measurements: By varying the time delay between the photolysis and probe laser pulses, the temporal evolution of the NH₂ concentration can be monitored. In the presence of a reactant, the decay rate of the LIF signal provides the pseudo-first-order rate coefficient for the reaction.
This in-depth guide provides a foundational understanding of the electronic structure and spectroscopy of the this compound radical, essential for professionals in research and development who encounter this important chemical intermediate. The provided data and methodologies serve as a valuable resource for further investigation and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electronic and Vibrational Absorption Spectra of NH2 in Solid Ne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The electronic absorption spectra of NH2 and ND2 | Semantic Scholar [semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
The Amidogen Radical: A Technical Guide to its Gas-Phase Chemistry
For Researchers, Scientists, and Drug Development Professionals
The amidogen radical (NH₂), a highly reactive and short-lived species, plays a pivotal role in a vast array of chemical environments, from the interstellar medium to combustion systems and atmospheric processes. Its significance in nitrogen chemistry makes it a crucial intermediate in the formation and destruction of nitrogen oxides (NOx), the synthesis of organic molecules, and the pyrolysis of nitrogen-rich fuels. This technical guide provides an in-depth exploration of the core gas-phase chemistry of the this compound radical, presenting key quantitative data, detailed experimental protocols, and visualizations of its reactive behavior.
Core Reactivity and Thermochemistry
The this compound radical is characterized by its unpaired electron, which drives its high reactivity. Its thermochemical properties are fundamental to understanding the energetics of its reactions.
| Property | Value | Units | Reference |
| Enthalpy of Formation (ΔfH°(298.15 K)) | 186.03 ± 0.11 | kJ/mol | [1] |
| Enthalpy of Formation (ΔfH°(0 K)) | 188.92 | kJ/mol | [1] |
| Standard Molar Entropy (S⦵298) | 194.71 | J K⁻¹ mol⁻¹ | [2] |
| Molar Mass | 16.0226 | g mol⁻¹ | [2] |
Key Gas-Phase Reactions of the this compound Radical
The gas-phase reactions of the this compound radical are diverse and highly dependent on the reaction partner and conditions such as temperature and pressure. Below is a summary of key reactions with various classes of molecules.
Reactions with Small Molecules
| Reaction | Rate Coefficient (k) | Temperature (K) | Pressure | Experimental Technique |
| NH₂ + H₂ → NH₃ + H | 5.38 × 10⁻¹¹ exp(-6492/T) cm³ molecule⁻¹ s⁻¹ | 900–1620 | - | Flash Photolysis–Shock Tube |
| NH₂ + O₂ | Complex, leads to N₂ and N₂O | Room Temperature | > 0.6 torr | Photolysis |
| NH₂ + NO → N₂ + H₂O | - | - | - | - |
| NH₂ + NO₂ → N₂O + H₂O | - | Room Temperature | - | Flash Photolysis |
| NH₂ + NO₂ → NH₂O + NO | - | Room Temperature | - | Flash Photolysis |
| NH₂ + N₂H₄ → N₃H₄ + H | (5.4 ± 0.4) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 296 | Ar bath gas | Pulsed Laser Photolysis-Laser-Induced Fluorescence |
| NH₂ + H₂S | (4.30 ± 0.25) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 294-820 | 9-25 mbar Ar | Pulsed Laser Photolysis-Laser-Induced Fluorescence |
| NH₂ + H₂O₂ | (2.42 ± 0.55) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 412 | 10-22 mbar Ar | Pulsed Laser Photolysis / Laser-Induced Fluorescence |
Reactions with Hydrocarbons and Aldehydes
The reactions of this compound radicals with hydrocarbons are of particular importance in combustion chemistry. These reactions typically proceed via hydrogen abstraction.
| Reaction | Rate Coefficient (k) | Temperature (K) | Comments |
| NH₂ + CH₄ | - | 300-2000 | Theoretical calculations concur with experimental data.[3] |
| NH₂ + C₂H₆ | - | 300-2000 | Theoretical calculations concur with experimental data.[3] |
| NH₂ + C₃H₈ | Temperature dependent | 300-1700+ | At 300 K, abstraction from the secondary C-H site dominates. Above 1700 K, abstraction from the primary C-H site is dominant.[4] |
| NH₂ + CH₃CHO → NH₃ + CH₃CO | Exhibits negative temperature dependence | 29–107 | The reaction is a potential source of gas-phase acetyl radicals (CH₃CO).[5][6] |
Experimental Protocols for Studying this compound Radical Chemistry
The study of highly reactive species like the this compound radical requires sophisticated experimental techniques capable of generating and detecting these transient molecules on short timescales.
Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF)
This is a powerful and widely used technique for studying the kinetics of radical reactions.[5][6][7][8][9][10]
Methodology:
-
Radical Generation: A pulsed excimer laser operating at a specific wavelength (e.g., 193 nm for the photolysis of ammonia, NH₃) is used to generate the this compound radicals in a flow reactor.[7][11]
-
Reaction Initiation: The radicals are generated in the presence of a known concentration of the reactant gas.
-
Radical Detection: A second, tunable dye laser is used to excite the NH₂ radicals to a higher electronic state. The subsequent fluorescence emitted as the radicals relax back to a lower state is detected by a photomultiplier tube.
-
Kinetic Measurement: The concentration of NH₂ is monitored over time by varying the delay between the photolysis and probe laser pulses. The decay of the fluorescence signal in the presence of the reactant allows for the determination of the reaction rate coefficient.
Flash Photolysis–Shock Tube
This technique is particularly suited for studying reactions at high temperatures, relevant to combustion processes.[12]
Methodology:
-
Gas Mixture Preparation: A mixture of the precursor (e.g., NH₃), the reactant, and a bath gas is prepared.
-
Shock Wave Generation: The gas mixture is rapidly heated and compressed by a shock wave generated by the rupture of a diaphragm separating high and low-pressure sections of the shock tube.
-
Photolysis: At a specific time after the shock wave has passed, a flash of light is used to photolyze the precursor and generate the radicals.
-
Detection: The concentration of the radical or a product is monitored over time using absorption or fluorescence spectroscopy.
-
Kinetic Analysis: The rate constants are determined from the temporal profiles of the monitored species at the high temperatures and pressures generated by the shock wave.
Reaction Pathways and Mechanisms
The reactions of the this compound radical often involve complex pathways with multiple product channels. Understanding these pathways is crucial for accurately modeling chemical systems.
NH₂ Reaction with Acetaldehyde
The reaction between the this compound radical and acetaldehyde (CH₃CHO) is a key process in interstellar chemistry and combustion. It can proceed through several channels.[6][13]
Role of NH₂ in NOx Chemistry
This compound radicals are central to the formation and reduction of nitrogen oxides (NOx) in combustion environments.[14][15]
References
- 1. atct.anl.gov [atct.anl.gov]
- 2. Amino radical - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Experimental Gas-Phase Removal of OH Radicals in the Presence of NH2C(O)H over the 11.7–353 K Range: Implications in the Chemistry of the Interstellar Medium and the Earth’s Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Amidogen Radical Formation from Ammonia Photolysis: A Technical Guide
Abstract
The amidogen radical (•NH₂), a highly reactive and short-lived species, plays a crucial role in a variety of chemical environments, from interstellar media to combustion processes and atmospheric chemistry. Understanding its formation is paramount for researchers in these fields. Photolysis of ammonia (NH₃) by ultraviolet (UV) radiation stands as a cornerstone method for generating the this compound radical in laboratory settings. This technical guide provides an in-depth exploration of the core principles governing the formation of •NH₂ from NH₃ photolysis. It details the underlying photochemical processes, presents key quantitative data, outlines common experimental protocols for its generation and detection, and visualizes the reaction pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this fundamental chemical process.
Introduction to this compound Radical and Ammonia Photolysis
The amino radical, also known as the this compound radical (•NH₂), is the neutral form of the amide ion (NH₂⁻)[1]. As a radical, it is highly reactive and consequently short-lived, making its direct study challenging[1]. Despite its transient nature, •NH₂ is a pivotal intermediate in nitrogen chemistry. In sufficiently high concentrations, amino radicals dimerize to form hydrazine (N₂H₄)[1].
The photolysis of ammonia is a primary and well-controlled method for producing this compound radicals for experimental study. This process involves the absorption of a photon by an ammonia molecule, leading to its electronic excitation and subsequent dissociation.
The Core Photochemical Process
The formation of the this compound radical from ammonia begins with the absorption of ultraviolet radiation. Ammonia possesses a significant absorption spectrum in the UV region, particularly between 170 and 220 nm[2][3].
The absorption of a UV photon excites the ammonia molecule from its ground electronic state (X̃ ¹A₁') to the first excited singlet state (Ã ¹A₂").
NH₃(X̃ ¹A₁') + hν → NH₃(Ã ¹A₂")
The à ¹A₂" state of ammonia is dissociative[4]. Upon excitation, the molecule rapidly dissociates, primarily yielding an this compound radical in its ground electronic state (X̃ ²B₁) and a hydrogen atom (²S). This is the major dissociation pathway[5].
NH₃(Ã ¹A₂") → •NH₂(X̃ ²B₁) + H(²S)
While this is the dominant channel, a minor pathway leading to the formation of the imidogen radical (NH) and a hydrogen molecule (H₂) also exists[5]. The branching ratio between these pathways is dependent on the excitation wavelength[6].
Quantitative Data
A thorough understanding of ammonia photolysis requires quantitative data on absorption cross-sections, quantum yields, and relevant reaction rate constants.
Ammonia Absorption Cross-Sections
The efficiency of the initial photoexcitation step is determined by the absorption cross-section of ammonia at the specific wavelength of the incident radiation. The UV absorption spectra of ammonia have been extensively studied[2][7].
| Wavelength (nm) | Absorption Cross-Section (cm²) | Temperature (K) | Reference |
| 190 - 230 | Varies with distinct vibronic bands | 295 | [2] |
| 193 | ~1.3 x 10⁻¹⁷ | Room Temperature | Implied by photolysis experiments[8][9] |
| 212 | Peak absorption in some studies | Room Temperature | [3] |
| 200 - 230 | Strong absorption with narrow features | Not specified | [10] |
Note: The absorption cross-section is highly dependent on the specific wavelength and temperature, exhibiting a complex structure of vibrational bands.
Quantum Yields for this compound Radical Formation
The quantum yield (Φ) for the formation of a particular product is the fraction of absorbed photons that result in the formation of that product. For the primary dissociation pathway of ammonia, the quantum yield for •NH₂ formation is close to unity at wavelengths commonly used for photolysis, such as 193 nm.
| Photolysis Wavelength (nm) | Product | Quantum Yield (Φ) | Conditions | Reference |
| 193 | •NH₂ + H | ~1 | Gas Phase | Assumed in many studies[5][9] |
| 193 | NH + H₂ | ~0.0064 | Gas Phase | [5] |
| >300 (for Nitrate) | NO₂⁻ | 0.0119 ± 0.0029 | Aqueous | [11] |
| >300 (for Nitrate) | O(³P) + NO₂⁻ | 0.0098 ± 0.0011 | Aqueous | [11] |
Note: The quantum yields for the photolysis of aqueous nitrate are included for comparative purposes and are significantly lower than for the gas-phase photolysis of ammonia.
Relevant Rate Constants
Once formed, the this compound radical can participate in a variety of subsequent reactions. The rates of these reactions are critical for understanding the overall chemical kinetics of a system.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| •OH + NH₃ → •NH₂ + H₂O | 1.5 (± 0.4) x 10⁻¹³ | 298 | [12] |
| •NH₂ + H₂S | (4.30 ± 0.25) x 10⁻¹³ | 294 - 820 | [13] |
| •NH₂ + N₂H₄ | (5.4 ± 0.4) x 10⁻¹⁴ | 296 | [13] |
| •NH₂ + •NH | (9.6 ± 3.2) x 10⁻¹¹ | 293 | [9] |
| H + NH₃ → •NH₂ + H₂ | Varies with energy | 300 | [14] |
Experimental Protocols
The generation and detection of the this compound radical from ammonia photolysis involve specialized experimental techniques. A typical setup includes a photolysis source, a reaction chamber, and a sensitive detection system.
Flash Photolysis
Flash photolysis is a powerful technique for studying short-lived species. In this method, a high-intensity, short-duration pulse of light is used to photolyze ammonia, creating a sudden, high concentration of this compound radicals. The subsequent decay of the •NH₂ concentration, due to reactions, is then monitored over time using a spectroscopic technique.
Protocol:
-
A reaction cell is filled with a mixture of ammonia and a buffer gas (e.g., Ar or N₂).
-
A flashlamp or a pulsed laser (e.g., an excimer laser at 193 nm) provides the photolysis pulse.
-
A probe beam from a continuous wave or pulsed laser is passed through the cell.
-
The absorption or fluorescence of the probe beam by the •NH₂ radicals is measured as a function of time after the photolysis flash.
-
The temporal profile of the •NH₂ concentration is used to determine reaction rate constants.
Laser-Induced Fluorescence (LIF)
Laser-induced fluorescence is a highly sensitive and selective method for detecting the this compound radical[15]. It is often used in conjunction with flash photolysis to monitor the •NH₂ concentration.
Protocol:
-
This compound radicals are generated, typically via flash photolysis of ammonia.
-
A tunable dye laser is used to excite the •NH₂ radicals from their ground electronic state to an excited electronic state (Ã ²A₁ ← X̃ ²B₁). A common excitation wavelength is around 570-610 nm[13][15].
-
The excited radicals fluoresce, emitting light at a longer wavelength as they relax back to the ground state.
-
The fluorescence is collected at a right angle to the laser beam using lenses and detected with a photomultiplier tube.
-
The intensity of the fluorescence signal is proportional to the concentration of the this compound radicals.
Cavity Ring-Down Spectroscopy (CRDS)
Cavity ring-down spectroscopy is an extremely sensitive absorption technique that can be used to measure the concentration of trace gases[16][17][18][19]. It can be applied to monitor the depletion of ammonia or the appearance of the this compound radical.
Protocol:
-
A laser pulse is injected into a high-finesse optical cavity formed by two highly reflective mirrors.
-
The light pulse is reflected back and forth between the mirrors, and a small fraction of the light is transmitted through the second mirror with each pass.
-
A detector measures the intensity of the light leaking out of the cavity, which decays exponentially over time (the "ring-down").
-
If a species that absorbs at the laser wavelength is present in the cavity, the ring-down time will be shorter.
-
By measuring the ring-down time with and without the absorbing species, its concentration can be determined with high precision.
Visualizations
Signaling Pathway of Ammonia Photolysis
Caption: Primary and minor dissociation pathways of ammonia upon UV photoexcitation.
Experimental Workflow for Flash Photolysis with LIF Detection
References
- 1. Amino radical - Wikipedia [en.wikipedia.org]
- 2. Ultraviolet Absorption Cross-Sections of Ammonia at Elevated Temperatures for Nonintrusive Quantitative Detection in Combustion Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting the intricate photodissociation mechanism of ammonia along the minor NH + H2 pathway - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Photodissociation and photoionization of astrophysically relevant molecules [home.strw.leidenuniv.nl]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. rivm.nl [rivm.nl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High-resolution spectral analysis of ammonia near 6.2 μm using a cw EC-QCL coupled with cavity ring-down spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Pulsed quantum cascade laser-based cavity ring-down spectroscopy for ammonia detection in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Thermodynamic Properties of the Amidogen Radical: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amidogen radical (NH₂), also known as the amino radical, is a highly reactive and short-lived species that plays a crucial role in a variety of chemical systems, from interstellar environments to combustion processes and atmospheric chemistry. A thorough understanding of its thermodynamic properties is fundamental to accurately modeling these complex systems and is of growing interest in fields such as drug development, where nitrogen-containing reactive intermediates can influence biological processes. This technical guide provides a comprehensive overview of the core thermodynamic properties of the this compound radical, details the experimental and computational methodologies used to determine these properties, and visualizes its key reaction pathways.
Core Thermodynamic Properties
The thermodynamic stability and reactivity of the this compound radical are dictated by its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. These properties have been determined through a combination of sophisticated experimental techniques and high-level quantum-mechanical calculations.
Data Presentation
The following tables summarize the key quantitative thermodynamic data for the this compound radical in the gas phase.
Table 1: Standard Enthalpy of Formation (ΔfH°)
| Temperature (K) | ΔfH° (kJ/mol) | Uncertainty (kJ/mol) | Reference |
| 0 | 188.92 | ± 0.11 | [1] |
| 298.15 | 186.03 | ± 0.11 | [1] |
Table 2: Standard Molar Entropy (S°)
| Temperature (K) | S° (J K⁻¹ mol⁻¹) | Reference |
| 298.15 | 194.71 | Wikipedia |
Table 3: Standard Molar Heat Capacity (Cp°)
| Temperature (K) | Cp° (J K⁻¹ mol⁻¹) | Reference |
| 298.15 | 33.66 | [2] |
| 500 | 35.85 | NIST Chemistry WebBook |
| 1000 | 41.54 | NIST Chemistry WebBook |
| 1500 | 45.49 | NIST Chemistry WebBook |
Table 4: Standard Gibbs Free Energy of Formation (ΔfG°)
| Temperature (K) | ΔfG° (kJ/mol) (Calculated) |
| 298.15 | 179.99 |
Note: The standard Gibbs free energy of formation was calculated using the equation ΔG° = ΔH° - TΔS°, with values for ΔH° and S° at 298.15 K from the tables above. The standard entropy of formation of the elements (N₂(g) and H₂(g)) was taken into account in the calculation.
Experimental and Computational Methodologies
The determination of the thermodynamic properties of a transient species like the this compound radical requires specialized techniques capable of generating and probing these short-lived molecules.
Experimental Protocols
1. Photoionization Mass Spectrometry (PIMS)
Photoionization mass spectrometry is a powerful technique for identifying and quantifying radical species and determining their ionization energies, which can be used to derive thermochemical data.
-
Radical Generation: this compound radicals are typically generated in situ through reactions such as the abstraction of a hydrogen atom from ammonia (NH₃) by a fluorine atom or through the pyrolysis of a suitable precursor.
-
Ionization: A tunable vacuum ultraviolet (VUV) light source, often from a synchrotron, is used to ionize the species in the gas beam. By scanning the photon energy, an ionization efficiency curve is obtained.
-
Mass Analysis: The resulting ions are guided into a mass spectrometer, commonly a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: The onset of the ion signal in the photoionization efficiency curve corresponds to the adiabatic ionization energy of the radical. This value, combined with the known thermochemistry of the parent molecule and other species in the reaction, allows for the calculation of the radical's enthalpy of formation.
2. Laser-Flash Photolysis (LFP)
Laser-flash photolysis is a versatile kinetic technique used to study the reactions of transient species.
-
Radical Generation: A short, intense pulse of laser light (the "flash") is used to photolyze a precursor molecule, generating a high concentration of the desired radical in a very short time. For NH₂, precursors like ammonia can be photolyzed using an excimer laser.
-
Monitoring: The decay of the radical concentration or the formation of products is monitored over time using a second, weaker light source (the "probe"). The probe beam passes through the reaction cell, and changes in its intensity due to absorption by the radical are detected by a fast photodetector and recorded on an oscilloscope.
-
Kinetic Analysis: By studying the rate of decay of the radical in the presence of different reactants, rate constants for its reactions can be determined. These kinetic data can be used in conjunction with equilibrium studies to derive thermodynamic information.
3. Laser-Induced Fluorescence (LIF) Spectroscopy
Laser-induced fluorescence is a highly sensitive and selective method for detecting and quantifying specific radical species.
-
Excitation: A tunable laser is used to excite the this compound radical from its ground electronic state to a specific excited electronic state. The wavelength of the laser is precisely tuned to match a specific rovibronic transition of the NH₂ radical.
-
Fluorescence Detection: The excited radicals rapidly relax to lower energy levels, emitting photons in a process called fluorescence. This emitted light is collected at a right angle to the excitation laser beam and detected by a photomultiplier tube or a similar sensitive detector.
-
Signal Analysis: The intensity of the fluorescence signal is proportional to the concentration of the this compound radical. By monitoring the fluorescence signal as a function of time after the radical is generated (e.g., by flash photolysis), its reaction kinetics can be studied.
Computational Chemistry Protocols
Quantum chemical calculations provide a powerful complementary approach to experimental methods for determining thermodynamic properties.
-
Methodology: High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)) and composite methods (e.g., G3, G4, W1), are employed to accurately calculate the electronic energy of the this compound radical and its constituent elements in their standard states.
-
Calculations:
-
Geometry Optimization: The molecular geometry of the NH₂ radical is optimized to find the lowest energy structure.
-
Frequency Analysis: Vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE) and to compute thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed at the optimized geometry.
-
-
Thermochemical Property Derivation: The calculated electronic energies, ZPVE, and thermal corrections are used to determine the enthalpy of formation. Statistical mechanics principles are then applied to the calculated vibrational frequencies and rotational constants to compute the entropy and heat capacity.
Key Signaling Pathways and Reaction Mechanisms
The this compound radical is a key intermediate in several important chemical processes. The following diagrams, generated using the DOT language, illustrate some of these fundamental pathways.
In the Earth's atmosphere, the primary formation pathway for the this compound radical is the reaction of ammonia with the hydroxyl radical.
During the combustion of ammonia, the this compound radical is a central intermediate, participating in a complex network of reactions that lead to the formation and reduction of nitrogen oxides (NOx).
References
Amidogen Radical (NH₂): A Key Intermediate in the Interstellar Medium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The amidogen radical (NH₂), a highly reactive nitrogen hydride, is a crucial intermediate in the complex chemical networks of the interstellar medium (ISM). Its presence and reactions play a pivotal role in the formation of more complex nitrogen-bearing organic molecules, some of which are considered precursors to prebiotic compounds. This technical guide provides a comprehensive overview of the this compound radical in the ISM, detailing its detection, formation and destruction pathways, and key chemical reactions. Quantitative data from observational and laboratory studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for both astronomical observation and laboratory kinetic studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the underlying processes. This guide is intended for researchers in astrochemistry, chemical physics, and organic chemistry, as well as drug development professionals interested in the fundamental principles of radical chemistry and reaction mechanisms.
Introduction
The interstellar medium, the vast expanse between stars, is a dynamic chemical laboratory where a rich variety of molecules are synthesized under extreme conditions of low temperature and density. Among the myriad of chemical species, radicals play a fundamental role as highly reactive intermediates driving the formation of complex organic molecules (COMs). The this compound radical (NH₂), the neutral form of the amide ion, is a key species in the nitrogen chemistry of the ISM.
First detected in interstellar clouds towards Sagittarius B2 (Sgr B2), NH₂ is recognized as a central hub in the network of reactions that lead to the synthesis of ammonia (NH₃) and other nitrogen-containing molecules.[1] Its high reactivity makes it short-lived, yet its continuous formation ensures its steady presence and participation in interstellar chemistry. The study of NH₂ and its deuterated isotopologues, NHD and ND₂, provides valuable insights into the physical conditions and chemical processes occurring in star-forming regions and protostellar cores.[2]
For drug development professionals, the study of a simple yet highly reactive radical like NH₂ in an exotic environment such as the ISM offers fundamental insights into reaction mechanisms, radical-mediated synthesis, and the stability of functional groups. The principles governing the formation, reactivity, and detection of NH₂ are transferable to terrestrial chemistry, particularly in the fields of organic synthesis, atmospheric chemistry, and materials science.[3]
Observational Detection of this compound Radical in the Interstellar Medium
The detection of the this compound radical in the ISM is accomplished through radio astronomical observations of its rotational transitions. The unique spectral signature of NH₂ allows for its unambiguous identification and the determination of its physical and chemical properties in distant molecular clouds.
Observational Data
The following table summarizes the key observational data for NH₂ and its deuterated isotopologues in various interstellar sources.
| Species | Source | Telescope/Instrument | Transition | Frequency (GHz) | Column Density (cm⁻²) | Reference |
| NH₂ | Sgr B2(N) | Caltech Submillimeter Observatory | NKaKc = 1₁₀ - 1₀₁ (para) | 952.7 | 5 x 10¹⁵ | [1] |
| NH₂ | Sgr B2(M) | Caltech Submillimeter Observatory | NKaKc = 1₁₀ - 1₀₁ (para) | 952.7 | - | [1] |
| NH₂ | IRAS 16293-2422 | Herschel/HIFI | Multiple | - | - | [4][5] |
| NHD | IRAS 16293-2422 | Herschel/HIFI | NKa,Kc = 1₁₁ - 0₀₀ | ~770 & ~776 | - | [2] |
| ND₂ | IRAS 16293-2422 | Herschel/HIFI | Multiple | - | - | [2] |
Experimental Protocol: Observational Detection
The detection of NH₂ in the ISM involves a series of steps from observation to data analysis.
-
Telescope and Receiver Setup:
-
A large single-dish radio telescope or an interferometer array with high sensitivity and angular resolution is used (e.g., Caltech Submillimeter Observatory, Herschel Space Observatory, Atacama Large Millimeter/submillimeter Array - ALMA).[1][2]
-
The receiver is tuned to the specific frequency of a known rotational transition of the NH₂ radical. For example, the NKaKc = 1₁₀ - 1₀₁ para transition at approximately 952.7 GHz is a common target.[1]
-
The spectrometer is configured to provide high spectral resolution to resolve the line profile and any hyperfine structure.
-
-
Observation:
-
The telescope is pointed towards a celestial source known for its rich molecular content, such as a star-forming region (e.g., Sgr B2) or a protostellar core (e.g., IRAS 16293-2422).[1][2]
-
The source is observed for a sufficient duration to achieve a high signal-to-noise ratio.
-
Calibration observations of sources with known flux densities are performed to calibrate the data.
-
-
Data Reduction and Analysis:
-
The raw data from the telescope is processed using specialized software packages (e.g., CLASS, CASA) to remove instrumental and atmospheric effects.
-
The calibrated spectra are then analyzed to identify the spectral lines corresponding to NH₂. The identification is confirmed by matching the observed frequencies with laboratory-measured frequencies of the radical's transitions.
-
The line profile is fitted with a model (e.g., a Gaussian profile) to determine its central frequency, intensity, and width.
-
The column density of NH₂, which represents the number of molecules per unit area along the line of sight, is derived from the integrated intensity of the spectral line using radiative transfer models.[4] These models take into account the excitation temperature and optical depth of the transition.
-
Chemical Kinetics of the this compound Radical
The reactivity of the this compound radical is a key factor in its role in interstellar chemistry. Laboratory studies at low temperatures are crucial for determining the rate constants of its reactions with other interstellar molecules.
Reaction Rate Coefficients
The following table presents a selection of experimentally determined and theoretically calculated rate coefficients for key reactions involving the this compound radical at temperatures relevant to the ISM.
| Reaction | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
| NH₂ + NO → N₂ + H₂O | 26 | 3.5 x 10⁻¹⁰ | Experimental (PLP-LIF) | [6][7][8] |
| NH₂ + NO₂ → N₂O + H₂O | 295-625 | 9.5 x 10⁻⁷ (T/K)⁻²⁰⁵ exp(-404 K/T) | Experimental (LP-LIF) | [9] |
| NH₂ + NO₂ → H₂NO + NO | 295-625 | - | Theoretical | [9] |
| NH₂ + HO₂ → NH₃ + O₂ | 295 | 1.5 x 10¹⁴ | Experimental (FP) | [10] |
| NH₂ + N₂H₄ → Products | 296 | (5.4 ± 0.4) x 10⁻¹⁴ | Experimental (PLP-LIF) | [11] |
| C + NH₂ → HNC + H | 10-300 | Varies with temperature | Theoretical | [12] |
Experimental Protocol: Laboratory Kinetics
The kinetics of NH₂ reactions at low temperatures are typically studied using the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) technique, often coupled with a Laval nozzle expansion to achieve interstellar temperatures.[6][13]
-
Gas Mixture Preparation:
-
A precursor molecule for NH₂, typically ammonia (NH₃), is mixed with a large excess of a buffer gas (e.g., Ar or He) and the reactant molecule of interest.[14]
-
The gas mixture is stored in a reservoir at a controlled pressure.
-
-
Laval Nozzle Expansion:
-
Pulsed Laser Photolysis (PLP):
-
A pulsed photolysis laser (e.g., an excimer laser) is fired into the cold gas flow, photolyzing the NH₃ precursor to produce NH₂ radicals.[16]
-
-
Laser-Induced Fluorescence (LIF) Detection:
-
A second pulsed laser, the probe laser, is tuned to a specific electronic transition of the NH₂ radical.[17][18]
-
The probe laser excites the NH₂ radicals, which then fluoresce as they relax to a lower energy state.
-
The fluorescence emission is detected at a right angle to the laser beam using a photomultiplier tube (PMT) equipped with appropriate filters.[16]
-
-
Kinetic Measurement:
-
The temporal decay of the NH₂ radical concentration is monitored by varying the time delay between the photolysis and probe laser pulses.[16]
-
By measuring the decay rate at different concentrations of the reactant molecule, the bimolecular rate coefficient for the reaction can be determined.
-
Chemical Pathways and Logical Relationships
The chemistry of the this compound radical in the interstellar medium is a complex network of formation and destruction reactions. These pathways can be visualized to better understand the flow of nitrogen in interstellar chemical models.
Formation and Destruction Pathways
The following diagram illustrates the major formation and destruction pathways for the this compound radical in the interstellar medium.
Caption: A simplified network of the primary formation and destruction pathways of the this compound radical (NH₂) in the interstellar medium.
Experimental Workflow
The following diagram illustrates the typical workflow for a laboratory kinetics experiment studying NH₂ reactions.
References
- 1. sketchviz.com [sketchviz.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Symbiotic Relationship Between Drug Discovery and Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen hydrides in the cold envelope of IRAS 16293-2422 | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 8. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Experimental and Theoretical Study of the Kinetics of Dimerization of Ammonia at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 17. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 18. mdpi.com [mdpi.com]
A Quantum Chemical Deep Dive into Amidogen Radical Reactions: A Technical Guide for Researchers
Abstract
The amidogen radical (NH₂), a key intermediate in nitrogen chemistry, plays a critical role in atmospheric science, combustion, and biological processes. Understanding the kinetics and mechanisms of its reactions is paramount for accurate modeling of these complex systems. This technical guide provides a comprehensive overview of the quantum chemical investigation of this compound radical reactions, tailored for researchers, scientists, and professionals in drug development. We delve into the computational methodologies employed to elucidate reaction pathways, present key kinetic data in a structured format, and provide detailed experimental protocols for validation. Furthermore, this guide utilizes visualizations to clarify complex signaling pathways and experimental workflows, offering a vital resource for advancing research in this field.
Introduction
The this compound radical is a highly reactive species implicated in a vast array of chemical transformations. Its reactions are fundamental to the cycling of nitrogen in the Earth's atmosphere, the formation and destruction of pollutants in combustion engines, and enzymatic processes within biological systems. The transient nature of NH₂ makes its experimental study challenging, thus computational quantum chemistry has emerged as an indispensable tool for characterizing its reaction mechanisms, energetics, and kinetics with high accuracy.
This guide summarizes the state-of-the-art in the quantum chemical investigation of NH₂ radical reactions, focusing on its interactions with key atmospheric and combustion species, including hydrogen peroxide (H₂O₂), nitrous oxide (N₂O), and various hydrocarbons.
Computational Methodologies
The accurate theoretical prediction of reaction pathways and rate constants for this compound radical reactions necessitates the use of sophisticated quantum chemical methods. The choice of methodology is a trade-off between computational cost and accuracy, with highly correlated wave function-based methods generally providing the most reliable results.
Ab Initio and Density Functional Theory Methods
A variety of computational methods are employed to study NH₂ radical reactions. These include ab initio molecular orbital calculations and density functional theory (DFT). For instance, the reaction of NH₂ with the hydroperoxyl radical (HO₂) has been investigated using methods such as second-order Møller-Plesset perturbation theory (MP2), quadratic configuration interaction singles and doubles with triples correction (QCISD(T)), and complete active space self-consistent field (CASSCF).[1][2]
For hydrogen abstraction reactions from hydrocarbons, the M06-2X density functional has been shown to provide accurate geometries for stationary points on the potential energy surface.[3] High-level coupled-cluster methods, such as CCSD(T) with explicitly correlated F12b theory (CCSD(T)-F12b), are often used for single-point energy calculations to achieve high accuracy.[4]
Basis Sets
The choice of basis set is crucial for obtaining accurate results. Pople-style basis sets, such as 6-311++G**, and Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, are commonly used.[1][5] For high-accuracy energy calculations, extrapolation to the complete basis set (CBS) limit is often performed using a series of correlation-consistent basis sets (e.g., cc-pV(T,Q)Z).[3]
Transition State Theory and Rate Constant Calculation
Theoretical rate constants are typically calculated using transition state theory (TST). For reactions with well-defined barriers, canonical variational transition state theory (CVT) with small-curvature tunneling (SCT) corrections is a robust approach.[4] For more complex reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used to compute pressure- and temperature-dependent rate coefficients.[6][7]
Key this compound Radical Reactions: A Quantitative Overview
This section presents a summary of the kinetic data for several key reactions of the this compound radical. The data is compiled from various computational studies and, where available, compared with experimental results.
Table 1: Calculated Rate Constants and Arrhenius Parameters for Selected NH₂ Radical Reactions
| Reaction | T (K) | Method | Basis Set | k (cm³ molecule⁻¹ s⁻¹) | A (cm³ molecule⁻¹ s⁻¹) | n | Eₐ (kcal/mol) | Reference |
| NH₂ + H₂O₂ → NH₃ + HO₂ | 412 | MS-CVT/SCT | CCSD(T)-F12b/cc-pVQZ-F12//M06-2X/MG3S | 2.42 x 10⁻¹⁴ (Expt.) | 2.13 x 10⁻¹⁵ | 4.02 | 1.02 | [4] |
| NH₂ + N₂O → Products | 513 | B2PLYP-D3/cc-pVTZ & CCSD(T)/CBS | - | < 1 x 10⁻¹⁵ (Expt. upper limit) | - | - | - | [8] |
| NH₂ + CH₃CH₂CH₃ → NH₃ + n-C₃H₇ | 300-2000 | CCSD(T)/cc-pV(T,Q)Z//M06-2X/aug-cc-pVTZ | - | - | 1.26 x 10⁻¹⁹ | 2.89 | 9.93 | [3] |
| NH₂ + CH₃CH₂CH₃ → NH₃ + i-C₃H₇ | 300-2000 | CCSD(T)/cc-pV(T,Q)Z//M06-2X/aug-cc-pVTZ | - | - | 1.08 x 10⁻²⁰ | 3.12 | 6.84 | [3] |
| NH₂ + c-C₆H₁₂ → NH₃ + c-C₆H₁₁ | 500-2000 | CCSD(T)/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ | - | - | 1.45 x 10⁻¹⁸ | 2.51 | 8.36 |
Experimental Protocols
Experimental validation is crucial for benchmarking the accuracy of theoretical predictions. The primary experimental technique for studying the kinetics of NH₂ radical reactions is pulsed laser photolysis-laser induced fluorescence (PLP-LIF).
Generation and Detection of this compound Radicals
This compound radicals are typically generated by the pulsed laser photolysis of ammonia (NH₃) at 193 nm.[4][9] The subsequent decay of the NH₂ concentration is monitored by time-resolved laser-induced fluorescence.[9] An excitation wavelength of around 570.3 nm is commonly used to excite the NH₂ radical, and the resulting fluorescence is detected at wavelengths longer than 590 nm.[9]
Kinetic Measurements
Kinetic experiments are performed under pseudo-first-order conditions, where the concentration of the co-reactant is much greater than the initial concentration of NH₂ radicals.[4] The temporal decay of the LIF signal follows a first-order exponential decay, and the pseudo-first-order rate constant is determined. By varying the concentration of the co-reactant, the bimolecular rate constant for the reaction can be extracted from a plot of the pseudo-first-order rate constant versus the co-reactant concentration.[4]
Visualizing Reaction Mechanisms and Workflows
Understanding the complex interplay of intermediates and transition states in a chemical reaction is greatly facilitated by visualization. In this section, we provide diagrams generated using the DOT language to illustrate key reaction pathways and experimental workflows.
Computational Workflow for Kinetic Studies
The following diagram outlines the typical workflow for a computational investigation of an NH₂ radical reaction, from initial geometry optimizations to the final calculation of rate constants.
Caption: A schematic of the computational workflow for studying NH₂ radical reactions.
Reaction Pathway for NH₂ + H₂O₂
The reaction between the this compound radical and hydrogen peroxide proceeds through a pre-reaction complex and a transition state to form ammonia and the hydroperoxyl radical.
Caption: Potential energy surface diagram for the NH₂ + H₂O₂ reaction.
Experimental Workflow for PLP-LIF
The pulsed laser photolysis-laser induced fluorescence technique involves the generation of the radical, its reaction, and subsequent detection.
Caption: Experimental workflow for pulsed laser photolysis-laser induced fluorescence (PLP-LIF).
Conclusion and Future Outlook
Quantum chemical investigations have profoundly advanced our understanding of this compound radical reactions. The synergy between high-level computational theory and precise experimental validation continues to provide critical data for the development of accurate chemical models for a wide range of applications. Future research will likely focus on more complex systems, such as the reactions of NH₂ with larger organic molecules and its role in heterogeneous and condensed-phase chemistry. The continued development of computational methods and computing power will undoubtedly enable even more accurate and insightful studies in this vital area of chemical kinetics.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. osti.gov [osti.gov]
- 9. pubs.aip.org [pubs.aip.org]
The Amidogen Radical: A Pivotal Intermediate in Combustion Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The amidogen radical (NH₂), a highly reactive species, plays a central and multifaceted role in the complex chemical kinetics of combustion, particularly in nitrogen-containing fuels such as ammonia and its blends. Its formation and subsequent reactions are critical determinants of flame propagation, stability, and, most notably, the formation and reduction of nitrogen oxides (NOx), a major class of pollutants. This technical guide provides a comprehensive overview of the core chemistry of the NH₂ radical in combustion environments, detailing its key reaction pathways, quantitative kinetic data, and the experimental methodologies used to study this crucial intermediate.
Formation and Consumption of the this compound Radical
The this compound radical is primarily formed through the abstraction of a hydrogen atom from ammonia (NH₃) by various radicals present in the combustion environment. The most significant initiation reaction is with the hydroxyl radical (OH):
NH₃ + OH ⇌ NH₂ + H₂O [1]
Other radicals, such as H and O atoms, also contribute to NH₂ formation, particularly at higher temperatures. Once formed, the NH₂ radical is consumed through a variety of pathways that dictate the overall combustion characteristics and emissions profile. Its reactions with key species like nitric oxide (NO), oxygen atoms (O), and hydroperoxyl radicals (HO₂) are of paramount importance.
Key Reactions of the this compound Radical
The reactivity of the NH₂ radical is central to the chemistry of nitrogen in combustion. A curated set of key reactions involving NH₂ is presented in Table 1, with their corresponding rate constants in the modified Arrhenius form, k = A * Tⁿ * exp(-Eₐ/RT). These reactions are fundamental to the predictive power of modern combustion kinetic models.
Data Presentation: Key Reaction Rate Constants
| Reaction ID | Reaction | A (cm³/mol·s) | n | Eₐ (cal/mol) | Source |
| R1 | NH₂ + H ⇌ NH + H₂ | 4.00E+13 | 0.0 | 3650 | GRI-Mech 3.0[1] |
| R2 | NH₂ + O ⇌ HNO + H | 6.80E+13 | 0.0 | 0 | GRI-Mech 3.0[1] |
| R3 | NH₂ + O ⇌ NH + OH | 7.00E+12 | 0.0 | 1090 | GRI-Mech 3.0[1] |
| R4 | NH₂ + OH ⇌ NH + H₂O | 2.00E+08 | 1.5 | -450 | GRI-Mech 3.0[1] |
| R5 | NH₂ + NO ⇌ N₂ + H₂O | 2.82E+13 | -0.6 | 0 | [2] |
| R6 | NH₂ + NO ⇌ NNH + OH | 5.00E+12 | 0.0 | 0 | [3] |
| R7 | NH₂ + HO₂ ⇌ H₂NO + OH | 2.00E+13 | 0.0 | 0 | [4] |
| R8 | NH₂ + NH₂ ⇌ N₂H₂ + H₂ | 1.00E+12 | 0.0 | 4500 | [2] |
| R9 | NH₂ + NO₂ ⇌ N₂O + H₂O | 1.50E-12 | 0.032 | 761 | [5] |
| R10 | NH₂ + NO₂ ⇌ H₂NO + NO | 4.30E-06 | -2.191 | -229 | [5] |
Table 1: Key reaction rate constants for the this compound radical in combustion. The rate constants are expressed in the modified Arrhenius format. This table summarizes critical reactions that govern the behavior of NH₂ in flames.
Role in NOx Formation and Reduction
The this compound radical is a critical species in the complex network of reactions that lead to both the formation and reduction of NOx. The specific role of NH₂ is highly dependent on the local combustion conditions, such as temperature, pressure, and the equivalence ratio (Φ).
Under fuel-lean conditions (Φ < 1) , with an excess of oxygen, NH₂ can be oxidized to form nitric oxide (NO) through reactions with atomic oxygen (O) and hydroxyl radicals (OH) (see R2, R3, and R4 in Table 1).
Conversely, under fuel-rich conditions (Φ > 1) , NH₂ plays a crucial role in the reduction of NO to molecular nitrogen (N₂). The reaction of NH₂ with NO is a key step in this "DeNOx" process and exhibits a branching behavior, producing either stable N₂ and water or the NNH radical and OH (R5 and R6). The branching ratio between these two pathways is a critical factor in determining the overall NOx emissions and is dependent on temperature and pressure.[6]
The following diagram illustrates the dual role of the NH₂ radical in NOx chemistry.
Experimental Protocols for Studying the this compound Radical
The in-situ study of the highly reactive and short-lived NH₂ radical in harsh combustion environments requires sophisticated diagnostic techniques. This section details the methodologies for three key experimental approaches: Laser-Induced Fluorescence (LIF), Shock Tubes, and Flow Reactors.
Laser-Induced Fluorescence (LIF) Spectroscopy for NH₂ Detection
Laser-Induced Fluorescence (LIF) is a powerful non-intrusive optical technique for measuring the concentration of specific radical species in flames with high spatial and temporal resolution.[7]
Methodology:
-
Laser System: A tunable laser system, often a dye laser pumped by a Nd:YAG laser, is used to generate a laser beam at a specific wavelength that corresponds to an electronic transition of the NH₂ radical. For NH₂, excitation wavelengths in the visible region (e.g., around 570 nm or 630 nm) are commonly used.[8]
-
Sheet Optics: The laser beam is formed into a thin sheet using a combination of cylindrical and spherical lenses and directed through the flame.
-
Fluorescence Collection: As the laser sheet passes through the flame, NH₂ radicals are excited to a higher electronic state. The subsequent fluorescence emitted as the radicals relax back to a lower energy state is collected at a 90-degree angle to the laser sheet using a lens system.
-
Detection: The collected fluorescence signal is passed through a spectral filter to isolate the NH₂ fluorescence from background flame luminosity and other scattered light. The filtered signal is then imaged onto an intensified charge-coupled device (ICCD) camera. The intensifier is gated to open for a short duration (nanoseconds) coinciding with the laser pulse to further reject background light.
-
Quantification: To obtain quantitative concentration measurements, the LIF signal must be calibrated. This is often done by comparing the signal to that from a known concentration of a stable species or by using a well-characterized flame with a known NH₂ concentration profile. Corrections for factors such as laser power fluctuations, quenching of the fluorescence by collisions with other molecules, and temperature-dependent population of the probed energy level are necessary for accurate quantification.[6]
The following diagram illustrates a typical experimental workflow for planar LIF (PLIF) measurements of NH₂ in a flame.
Shock Tube Studies of Ammonia Oxidation
Shock tubes are facilities used to study chemical kinetics at high temperatures and pressures over short timescales. They provide a nearly instantaneous and homogeneous heating of a gas mixture, allowing for the isolation of chemical reactions from transport phenomena.[4]
Methodology:
-
Facility: A shock tube is a long tube of uniform cross-section, divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.
-
Mixture Preparation: The driven section is filled with a precisely known mixture of ammonia, an oxidizer (e.g., O₂ or air), and a diluent (typically argon).
-
Shock Wave Generation: The driver section is filled with a high-pressure gas (e.g., helium). When the pressure in the driver section is increased to a critical point, the diaphragm ruptures, generating a shock wave that propagates down the driven section.
-
Heating and Reaction: The shock wave compresses and heats the test gas mixture nearly instantaneously to a specific temperature and pressure. The gas behind the reflected shock wave from the end wall is stationary and provides a well-defined environment for studying the ensuing chemical reactions.
-
Species Monitoring: The concentrations of reactants, intermediates (including NH₂), and products are monitored over time using various optical and spectroscopic techniques. For NH₂, laser absorption spectroscopy is a common diagnostic.[6]
-
Data Analysis: The time-histories of the species concentrations are compared with the predictions of detailed kinetic models to validate and refine the reaction mechanisms and rate constants.
Flow Reactor Experiments
Flow reactors are used to study chemical kinetics over a wider range of temperatures and longer residence times compared to shock tubes. They are particularly useful for investigating the overall conversion of reactants and the formation of stable products.[9][10]
Methodology:
-
Reactor: A typical flow reactor consists of a tube, often made of quartz or alumina, placed inside a furnace that allows for precise temperature control.[9][10]
-
Gas Delivery: Reactant gases (ammonia, oxidizer, and diluent) are supplied from gas cylinders and their flow rates are precisely controlled by mass flow controllers.
-
Reaction Zone: The premixed gases enter the heated reactor where the combustion reactions occur. The reactor is designed to approximate plug flow, meaning that the gas mixture flows as a "plug" with minimal radial variations in concentration and temperature.
-
Sampling and Analysis: At the exit of the reactor, the gas mixture is rapidly cooled to quench the reactions. The concentrations of the stable species are then measured using techniques such as gas chromatography (GC), Fourier-transform infrared (FTIR) spectroscopy, or mass spectrometry.
-
Data Interpretation: By varying the reactor temperature, residence time (controlled by the flow rate and reactor volume), and initial mixture composition, a comprehensive dataset can be obtained to understand the reaction pathways and validate kinetic models.[11]
The this compound Radical in Broader Combustion Contexts
Beyond its role in pure ammonia combustion, the NH₂ radical is also a key intermediate in the combustion of ammonia blends with other fuels, such as hydrogen and hydrocarbons. In these co-firing scenarios, the interactions between the nitrogen chemistry driven by NH₂ and the carbon chemistry of the hydrocarbon fuel are complex and can significantly impact soot formation and NOx emissions.
Furthermore, the fundamental chemistry of the NH₂ radical is not only relevant to energy production but also has implications in other fields, including atmospheric chemistry and materials synthesis.
Conclusion
The this compound radical is an indispensable species in the study of combustion chemistry, particularly for nitrogen-containing fuels. Its dual role in both the formation and reduction of NOx makes a thorough understanding of its reaction kinetics essential for the development of cleaner and more efficient combustion technologies. The combination of advanced experimental techniques and detailed kinetic modeling continues to unravel the intricate chemistry of this pivotal radical, paving the way for the utilization of carbon-free fuels like ammonia in a sustainable energy future.
References
- 1. GRI-Mech 3.0 [combustion.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. cefrc.princeton.edu [cefrc.princeton.edu]
- 4. [PDF] A Shock Tube Study on Ammonia Decomposition and its Reaction Products | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aerospacelab.onera.fr [aerospacelab.onera.fr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Elusive Amidogen Radical: A Historical and Technical Guide to its Discovery
For Immediate Release
OTTAWA, ON – December 14, 2025 – The amidogen radical (NH₂), a cornerstone of modern chemistry and a key intermediate in numerous chemical and biological processes, was once a fleeting enigma. This whitepaper delves into the historical discovery of this pivotal molecule, providing a technical guide for researchers, scientists, and drug development professionals. It outlines the pioneering experimental protocols, presents key quantitative data, and visualizes the logical progression that led to its definitive identification.
Introduction: The Quest for a Transient Species
The story of the this compound radical's discovery is a testament to the interplay between theoretical prediction and technological advancement. For decades, the existence of such a simple, yet highly reactive, molecule was postulated to explain reaction mechanisms in nitrogen chemistry. However, its transient nature made direct observation a formidable challenge. This guide chronicles the key milestones, from early spectroscopic observations of "active nitrogen" to the conclusive identification of the free NH₂ radical.
Early Investigations: The Glow of "Active Nitrogen"
In the early 20th century, researchers investigating the properties of nitrogen gas after an electrical discharge observed a persistent, luminous glow. This phenomenon, termed "active nitrogen," was the subject of intense study.
The Fowler and Strutt Experiments (1911)
Alfred Fowler and Robert Strutt were among the first to systematically study the spectrum of the afterglow of an electrical discharge in nitrogen.[1] Their work, while not identifying the NH₂ radical directly, laid the groundwork for future spectroscopic investigations of nitrogen-containing species. The spectrum they observed was complex, primarily consisting of bands from the nitrogen molecule itself, but it sparked a long-standing inquiry into the nature of the reactive species present.[1]
Experimental Protocol: Production and Observation of Active Nitrogen
The experimental setup employed by Fowler and Strutt was designed to produce a continuous stream of "active nitrogen" and analyze its emission spectrum.[1]
-
Nitrogen Source and Purification: Commercial compressed nitrogen gas was purified by passing it through a series of tubes containing phosphorus chips, caustic potash, and phosphorus pentoxide to remove oxygen and water vapor. The purity of the nitrogen was found to be crucial for the brilliance of the afterglow.[1]
-
Excitation: The purified nitrogen gas was passed at low pressure through an electrical discharge tube.
-
Observation: The glowing gas was then drawn into a side tube, which was viewed end-on through a quartz window to minimize light absorption in the ultraviolet region.
-
Spectroscopic Analysis: Three different spectrographs were used to analyze the emitted light:
-
A small quartz spectrograph.
-
A larger quartz spectrograph.
-
A Littrow spectrograph with a light flint glass prism.
-
Comparison spectra from a copper arc were used for wavelength calibration.[1]
-
The Breakthrough: Flash Photolysis and the Direct Detection of NH₂
The definitive identification of the this compound radical required a new experimental technique capable of generating a high concentration of the transient species and probing it on a very short timescale. This breakthrough came with the invention of flash photolysis by R.G.W. Norrish and George Porter in 1949, an achievement for which they, along with Manfred Eigen, were awarded the Nobel Prize in Chemistry in 1967.[2][3]
The Norrish and Porter Flash Photolysis Apparatus
The flash photolysis apparatus developed by Norrish and Porter utilized a high-energy flash of light (the "photoflash") to initiate a photochemical reaction, followed by a second, less intense flash (the "specflash") at a short, controlled time delay to record the absorption spectrum of any transient species formed.[4]
Experimental Protocol: Flash Photolysis
-
Photoflash Generation: A large bank of capacitors (e.g., 40µF) was charged to a high voltage (e.g., 10 kV) and discharged through a quartz tube filled with an inert gas, producing an intense flash of light with an energy of around 2000 Joules.[4]
-
Reaction Vessel: The sample to be studied was placed in a reaction vessel parallel to the photoflash lamp.
-
Specflash Generation: A smaller capacitor (e.g., 2µF) was discharged through a second quartz tube to produce the specflash, which had a much shorter duration.[4]
-
Time Delay: The time delay between the photoflash and the specflash was controlled electronically, allowing for the observation of the transient species at different points in time after their formation.
-
Spectroscopic Detection: The light from the specflash passed through the reaction vessel and into a spectrograph, where the absorption spectrum was recorded on a photographic plate.
The Herzberg and Ramsay Experiment (1952): First Sighting of NH₂
In 1952, Gerhard Herzberg and Donald A. Ramsay, working at the National Research Council in Ottawa, successfully applied the flash photolysis technique to ammonia (NH₃) gas.[5] This experiment provided the first direct spectroscopic evidence for the existence of the free this compound radical. They utilized a flash photolysis apparatus similar to that of Norrish and Porter but with a large grating spectrograph that offered higher sensitivity in the visible region.[2]
Experimental Protocol: Flash Photolysis of Ammonia
-
Sample: Ammonia gas was introduced into a long absorption tube.
-
Photolysis: The ammonia was decomposed by an intense flash of light, breaking the N-H bond to produce NH₂ and a hydrogen atom.
-
Spectroscopic Observation: The absorption spectrum of the contents of the tube was recorded a short time after the photolysis flash.
-
Identification: A series of absorption bands, not present in the spectrum of ammonia, were observed in the 5700-6900 Å region. These bands were attributed to the free NH₂ radical.
Detailed Characterization: The Dressler and Ramsay Analysis (1959)
Following the initial discovery, Kurt Dressler and Donald A. Ramsay conducted a more detailed and extensive investigation of the electronic absorption spectrum of the this compound radical.[6] Their 1959 paper provided a comprehensive analysis of the spectra of ¹⁴NH₂, ¹⁵NH₂, and ¹⁴ND₂, leading to a precise determination of the radical's molecular parameters in both its ground and excited electronic states.[7]
Experimental Protocol: High-Resolution Spectroscopy of NH₂
-
Radical Production: The NH₂ and its isotopic variants were produced by the flash photolysis of ammonia (¹⁴NH₃ and ¹⁵NH₃) and deuterated ammonia (¹⁴ND₃).
-
Spectroscopic Apparatus: The absorption spectra were photographed in the 3900 to 8300 Å region using a 21 ft. concave grating spectrograph, which provided the high resolution necessary for detailed rotational analysis.[6]
Quantitative Data: Spectroscopic Constants of NH₂
The work of Dressler and Ramsay provided a wealth of quantitative data on the this compound radical. The following table summarizes some of the key molecular parameters they determined for the ground electronic state (X̃ ²B₁) and the first electronically excited state (Ã ²A₁) of ¹⁴NH₂.
| Parameter | Ground State (X̃ ²B₁) | Excited State (Ã ²A₁) |
| Rotational Constants | ||
| A (cm⁻¹) | 23.69 | 8.35 |
| B (cm⁻¹) | 12.95 | 13.98 |
| C (cm⁻¹) | 8.16 | 7.28 |
| Molecular Geometry | ||
| N-H Bond Length (Å) | 1.024 | 1.00 |
| H-N-H Bond Angle (°) | 103.4 | 144 |
| Vibrational Frequencies | ||
| ν₁ (stretching) (cm⁻¹) | 3220 | - |
| ν₂ (bending) (cm⁻¹) | 1499 | - |
| ν₃ (stretching) (cm⁻¹) | 3301 | - |
Table 1: Selected molecular parameters for the ground and excited electronic states of the ¹⁴NH₂ radical as determined by Dressler and Ramsay (1959). Data sourced from NIST.[7]
Conclusion
The discovery of the this compound radical was a landmark achievement in physical chemistry. It was a journey that began with the enigmatic glow of "active nitrogen" and culminated in the definitive spectroscopic identification of a free radical, made possible by the revolutionary technique of flash photolysis. The detailed characterization that followed has provided a deep understanding of the structure and properties of this fundamental molecule, which continues to be a subject of active research in fields ranging from atmospheric chemistry to drug development. This historical and technical overview serves as a guide to the foundational experiments that brought the this compound radical from a theoretical postulate to a well-characterized chemical entity.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 3. Flash photolysis | chemical process | Britannica [britannica.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Reactions in the gas phase. The absorption spectrum of free NH2 radicals - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. The electronic absorption spectra of NH2 and ND2 | Semantic Scholar [semanticscholar.org]
- 7. NIST Triatomic: NH2 [physics.nist.gov]
The Amidogen Radical (•NH₂): An In-depth Technical Guide on its Stability, Lifetime, and Implications for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The amidogen radical (•NH₂), the simplest nitrogen-centered radical, is a highly reactive and short-lived species of significant interest in various scientific disciplines, from atmospheric chemistry to materials science.[1] For researchers in the life sciences and drug development, an understanding of the stability and reactivity of such radicals is crucial, as nitrogen-centered radicals play pivotal roles in enzymatic reactions, metabolic pathways, and the mechanisms of action and toxicity of various therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the core principles governing the stability and lifetime of the this compound radical, details experimental methodologies for its study, and explores its relevance in biological systems and drug development.
Core Concepts: Stability and Lifetime of the this compound Radical
The this compound radical is characterized by its high reactivity, which directly translates to a short lifetime.[1] Its stability is influenced by a multitude of factors including its environment (gas phase vs. solution), temperature, pressure, and the presence of other reactive species.
Intrinsic Reactivity and Dimerization
In the absence of other reactants, the primary decay pathway for this compound radicals is self-reaction, or dimerization, to form hydrazine (N₂H₄).[1] This recombination is a very fast process and is often the principal mode of •NH₂ disappearance, particularly at low pressures.[1]
Factors Influencing Stability
Temperature: The rates of reactions involving the this compound radical are temperature-dependent. For instance, the rate of its self-reaction in aqueous solution increases with temperature.
Pressure: In the gas phase, the lifetime of the this compound radical can be influenced by pressure, particularly in recombination and addition reactions.
Solvent Effects: The solvent environment can significantly impact the stability and reactivity of radicals.[4] While the this compound radical is a neutral species, polar solvents can influence the stability of reactants and transition states in its reactions.
Presence of Reactants: The lifetime of the this compound radical is dramatically shortened in the presence of molecules with which it can react. These reactions are typically very fast, with rate constants approaching the diffusion-controlled limit.
Quantitative Data on this compound Radical Reactivity
The following tables summarize key quantitative data on the reaction rates of the this compound radical, providing a basis for understanding its lifetime under various conditions.
| Reaction | Rate Constant (k) | Temperature (K) | Conditions | Reference(s) |
| •NH₂ + •NH₂ → N₂H₄ | 3.6 x 10⁹ M⁻¹s⁻¹ | 298 | Aqueous solution | [1] |
| •NH₂ + Nitric Acid (HNO₃) | 1.81 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 | Gas phase | [5] |
| •NH₂ + Hydrazine (N₂H₄) | 5.4 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 296 | Gas phase, Ar bath | [6][7] |
| •NH₂ + Phenol | (3.0 ± 0.4) x 10⁶ M⁻¹s⁻¹ | Ambient | Aqueous solution | [1] |
| •NH₂ + Benzoate | Very low | Ambient | Aqueous solution | [1] |
| •NH₂ + Methanol (CH₃OH) | See reference for temperature-dependent expression | 300-2000 | Gas phase | [8] |
| •NH₂ + Ethanol (C₂H₅OH) | See reference for temperature-dependent expression | 300-2000 | Gas phase | [8] |
| •NH₂ + Propane (C₃H₈) | See reference for temperature-dependent expression | 300-2000 | Gas phase | [9] |
Table 1: Rate Constants for Key Reactions of the this compound Radical.
| Parameter | Value | Conditions | Reference(s) |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 190.37 kJ mol⁻¹ | Gas phase | [1] |
| Standard Molar Entropy (S⦵₂₉₈) | 194.71 J K⁻¹ mol⁻¹ | Gas phase | [1] |
| Adiabatic Ionization Potential | 11.14 ± 0.01 eV | Gas phase | [10] |
| Radiative Lifetime (òA₁ state, ν₂'=8, Φ level) | 23.72 ± 0.65 µs | Collision-free environment | [11][12] |
| Radiative Lifetime (òA₁ state, ν₂'=9, Σ level) | 10.62 ± 0.47 µs | Collision-free environment | [11][12] |
Table 2: Thermochemical and Spectroscopic Properties of the this compound Radical.
Experimental Protocols for the Study of the this compound Radical
The transient nature of the this compound radical necessitates the use of fast, time-resolved techniques for its generation and detection. Laser-flash photolysis coupled with laser-induced fluorescence is the most common and powerful method for studying its kinetics.
Generation of the this compound Radical via Laser-Flash Photolysis
Principle: A short, high-energy laser pulse is used to photolyze a precursor molecule, typically ammonia (NH₃), to generate this compound radicals.
Detailed Methodology:
-
Precursor Preparation: A gas mixture of ammonia (typically a small percentage) in a bath gas (e.g., Argon) is prepared in a flow cell. The concentration of ammonia is kept low to minimize its absorption of the probe laser and to ensure pseudo-first-order conditions for kinetic studies.
-
Photolysis: A pulsed excimer laser (e.g., ArF at 193 nm or KrF at 248 nm) is directed into the flow cell. The laser pulse dissociates the ammonia molecules, producing this compound radicals and hydrogen atoms.
-
NH₃ + hν → •NH₂ + •H
-
-
Flow System: A continuous flow of the gas mixture through the cell ensures that a fresh sample is irradiated by each laser pulse, preventing the accumulation of photoproducts.
Detection of the this compound Radical via Laser-Induced Fluorescence (LIF)
Principle: A tunable laser excites the this compound radical from its ground electronic state to an excited state. The subsequent fluorescence emitted as the radical returns to the ground state is detected. The intensity of the fluorescence is proportional to the concentration of the radical.
Detailed Methodology:
-
Excitation: A tunable dye laser, pumped by a Nd:YAG laser, is used to generate light at a wavelength corresponding to a specific ro-vibronic transition of the this compound radical (e.g., in the A²A₁ ← X²B₁ electronic transition, with excitation wavelengths often in the range of 570-600 nm).[6][7] This laser beam is directed through the flow cell, perpendicular to the photolysis laser beam.
-
Fluorescence Collection: The fluorescence emitted from the excited this compound radicals is collected at a 90-degree angle to both laser beams using a lens system.
-
Detection: The collected fluorescence is passed through a bandpass filter to isolate the desired wavelength range and is detected by a photomultiplier tube (PMT). The signal from the PMT is then recorded by an oscilloscope or a data acquisition system.
-
Kinetic Measurements: By varying the time delay between the photolysis and probe laser pulses, the concentration of the this compound radical can be monitored over time, allowing for the determination of reaction rate constants.
Biological Relevance and Implications for Drug Development
While the this compound radical itself (•NH₂) is not a common species in biological systems, the broader class of amidyl radicals (R-CO-N•-R'), which contain the core N-radical functionality, are increasingly recognized as important intermediates in biochemistry and drug metabolism.[13][14]
Nitrogen-Centered Radicals in Enzymatic Reactions
A growing body of research highlights the role of nitrogen-centered radicals in the catalytic cycles of various enzymes.[3][15] These radicals can be involved in a range of transformations, including hydrogen atom transfer, cyclization, and rearrangement reactions, enabling the biosynthesis of complex natural products.[3] Understanding the principles of this compound radical stability provides a foundational framework for comprehending the reactivity of these more complex biological radicals.
This compound and Amidyl Radicals in Drug Metabolism
The metabolism of many drugs involves oxidation reactions catalyzed by enzymes such as cytochrome P450s.[10][14][16][17][18] In some cases, these reactions can proceed through nitrogen-centered radical intermediates. The formation of such radicals can have significant consequences:
-
Metabolite Formation: The reactions of these radicals can lead to the formation of various metabolites, which may have different pharmacological or toxicological profiles than the parent drug.
-
Drug-Induced Hepatotoxicity: The generation of reactive radical species during drug metabolism is a known mechanism of drug-induced liver injury.[6][19][20][21] These radicals can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.
Nitrogen-Centered Radicals in Medicinal Chemistry
The reactivity of nitrogen-centered radicals is also being harnessed in synthetic and medicinal chemistry for the development of new methodologies for the construction of nitrogen-containing molecules, which are prevalent in pharmaceuticals.[2][13][22] By understanding the factors that govern the stability and reactivity of these radicals, chemists can design novel synthetic strategies for the efficient synthesis of drug candidates.
Conclusion
The this compound radical, though simple in structure, exhibits complex and important chemistry. Its high reactivity and short lifetime make it a challenging species to study, but modern time-resolved spectroscopic techniques have provided valuable insights into its behavior. For researchers in drug development and the life sciences, a fundamental understanding of the stability and reactivity of the this compound radical and the broader class of nitrogen-centered radicals is essential. This knowledge is critical for elucidating enzymatic mechanisms, predicting drug metabolism pathways, understanding mechanisms of drug toxicity, and developing novel synthetic methodologies. As our understanding of the intricate roles of radical species in biology continues to grow, the study of the this compound radical will remain a key area of research with significant implications for human health and medicine.
References
- 1. Amino radical - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrogen-centered radicals driving unusual enzyme reactions in biosynthetic pathways - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [researchrepository.universityofgalway.ie]
- 5. grokipedia.com [grokipedia.com]
- 6. Mechanisms of Drug-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. mdpi.com [mdpi.com]
- 10. Cytochrome P-450 catalysis: radical intermediates and dehydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Variation of radiative lifetimes of NH2(Ã2A1) with rotational levels in the (0, 8, 0) and (0, 9, 0) vibration bands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. Multifunctional cytochrome P450 orchestrates radical cleavage and non-radical cyclization in 5-oxaindolizidine biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | MDPI [mdpi.com]
- 17. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Probing the Energetic Landscape of a Fleeting Radical: A Technical Guide to the Amidogen Potential Energy Surface
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the theoretical studies of the amidogen radical (NH₂) potential energy surface (PES) has been released today. This whitepaper offers an in-depth analysis for researchers, scientists, and drug development professionals, providing a foundational understanding of this highly reactive species. The guide presents a consolidation of quantitative data, detailed experimental and computational methodologies, and visual representations of complex processes to facilitate a deeper understanding of the radical's behavior.
The this compound radical, a key intermediate in chemical reactions spanning atmospheric, combustion, and biological chemistry, has been the subject of extensive theoretical investigation. Understanding its potential energy surface—a multidimensional landscape that dictates the energy of the molecule as a function of its geometry—is crucial for predicting its reactivity, stability, and spectroscopic signatures. This guide synthesizes the findings from numerous high-level ab initio studies to provide a clear and structured overview of the current state of knowledge.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison between theoretical predictions and experimental findings, the following tables summarize key quantitative data for the ground electronic state (X̃²B₁) of the this compound radical.
Table 1: Ground State Geometry of the this compound Radical (NH₂)
| Parameter | Theoretical Value (Method) | Experimental Value |
| N-H Bond Length (Å) | 1.026 (MRCI/aug-cc-pVQZ)[1] | 1.024[2] |
| H-N-H Bond Angle (°) | 102.61 (MRCI/aug-cc-pVQZ)[1] | 103.4[2] |
Table 2: Vibrational Frequencies of the this compound Radical (NH₂) (cm⁻¹)
| Mode | Description | Theoretical Value (Method) | Experimental Value (Gas Phase) |
| ν₁ | Symmetric Stretch | 3213.5 (Derived from solid Ne)[3][4] | 3219.4[3][4] |
| ν₂ | Bending | 1494.6 (Derived from solid Ne)[3][4] | 1497.3[3][4] |
| ν₃ | Asymmetric Stretch | - | 3301.1[3][4] |
Table 3: Rotational Constants of the this compound Radical (NH₂) (cm⁻¹)
| Constant | Theoretical Value | Experimental Value |
| A | - | 23.720[2] |
| B | - | 12.940[2] |
| C | - | 8.160[2] |
Methodologies: Unveiling the Radical's Secrets
A cornerstone of the theoretical investigation into the this compound radical's potential energy surface lies in sophisticated computational chemistry techniques. A typical workflow for generating a high-fidelity PES is outlined below.
Computational Workflow for Potential Energy Surface Generation
The generation of an accurate potential energy surface is a computationally intensive process that involves several key steps. High-level ab initio calculations are performed to obtain a large number of single-point energies for various molecular geometries. These points are then fitted to an analytical function to create a continuous surface that can be used for subsequent dynamics and spectroscopic calculations.
Experimental Protocol: Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF)
Experimental studies, crucial for validating theoretical models, often employ the pulsed laser photolysis-laser-induced fluorescence (PLP-LIF) technique to study the kinetics of reactions involving the NH₂ radical.[5][6][7][8][9][10]
-
Generation of NH₂ Radicals: A precursor molecule, typically ammonia (NH₃), is photolyzed using a pulsed excimer laser (e.g., at 193 nm). This high-energy pulse breaks the N-H bond, generating the this compound radical.
-
Reaction Initiation: The newly formed NH₂ radicals are allowed to react with a target molecule within a temperature- and pressure-controlled reaction cell.
-
Probing NH₂ Concentration: A second, tunable pulsed laser (a dye laser) is fired into the reaction cell after a specific time delay. The wavelength of this probe laser is tuned to an electronic transition of the NH₂ radical (e.g., the A²A₁ ← X²B₁ transition).
-
Fluorescence Detection: The NH₂ radicals absorb the probe laser light and are excited to a higher electronic state. They then relax back to the ground state, emitting fluorescence at a characteristic wavelength. This fluorescence is detected by a photomultiplier tube.
-
Kinetic Analysis: By varying the time delay between the photolysis and probe lasers and measuring the corresponding fluorescence intensity, the concentration of NH₂ radicals can be monitored over time. This allows for the determination of reaction rate coefficients.
Signaling Pathways and Logical Relationships
The electronic structure of the this compound radical is characterized by several low-lying electronic states that govern its spectroscopic and reactive properties. The relationship between the ground and first excited electronic states is of particular importance.
The ground electronic state (X̃²B₁) of the this compound radical has a bent geometry, while the first excited electronic state (òA₁) is linear.[11][12] Transitions between these two states are responsible for the radical's characteristic absorption and emission spectra in the visible and near-infrared regions.[3][4]
Relevance to Drug Development Professionals
While the this compound radical is not a direct therapeutic target, a deep understanding of its potential energy surface and reactivity provides valuable insights for the drug development community. The principles governing the behavior of this small, highly reactive radical are transferable to more complex biological systems where radical chemistry plays a pivotal role.
Free radicals are implicated in a wide range of physiological and pathological processes, including cellular signaling, immune responses, and the oxidative stress associated with various diseases. Furthermore, the metabolism of many drugs involves radical intermediates, and understanding their formation and subsequent reactions is critical for predicting drug efficacy, toxicity, and drug-drug interactions. The theoretical and experimental methodologies detailed in this guide for a fundamental radical species like NH₂ can serve as a model for investigating more complex radical-mediated processes relevant to pharmacology and toxicology.
This technical guide serves as a valuable resource for researchers seeking to understand the intricacies of the this compound radical's potential energy surface. By providing a consolidated source of data, methodologies, and conceptual diagrams, it aims to foster further research and a deeper appreciation for the complex world of radical chemistry.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electronic and Vibrational Absorption Spectra of NH2 in Solid Ne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Pulsed laser photolysis–laser-induced fluorescence measurements on the kinetics of CN(v= 0) and CN(v= 1) with O2, NH3 and NO between 294 and 761 K - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Amino radical - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Laser-Induced Fluorescence Detection of the Amidogen Radical (NH₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of detecting the amidogen radical (NH₂) using laser-induced fluorescence (LIF). The information is tailored for professionals in research and development who require sensitive and specific methods for radical detection in various environments, including combustion processes and plasma chemistry. While direct applications in drug development are less common, the methodologies described are foundational for understanding radical-involved chemical processes that can be relevant to toxicology and pharmacology.
Introduction to this compound Radical and LIF Detection
The this compound radical (NH₂) is a crucial intermediate in numerous chemical processes, including ammonia combustion, atmospheric chemistry, and plasma-based synthesis.[1][2][3] Its high reactivity and transient nature make it a challenging species to detect and quantify. Laser-induced fluorescence (LIF) is a highly sensitive and selective optical diagnostic technique well-suited for in-situ measurements of NH₂.[3] The principle of LIF involves exciting a specific electronic transition of the NH₂ radical with a laser and subsequently detecting the emitted fluorescence at a longer wavelength. The intensity of this fluorescence is proportional to the concentration of the NH₂ radical under controlled conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from various LIF studies on the this compound radical, providing a comparative overview of different experimental approaches and their performance.
Table 1: NH₂ LIF Excitation and Detection Schemes
| Excitation Wavelength (nm) | Electronic Transition | Detection Wavelength Range (nm) | Environment | Reference |
| ~385.7 | òA₁(0,12,0) ← X̃²B₁(0,0,0) | Broadband or filtered detection | Ammonia-Air Flames, Plasma | [1][4] |
| ~570.3 | òA₁(0,9,0) ← X̃²B₁(0,0,0) | > 570.3 | Argon Bath Gas | [5] |
| ~609 | òA₁(0,12,0) ← X̃²B₁(0,2,0) | > 609 | Ammonia-Hydrogen-Nitrogen Flames | [2] |
| ~630 | òA₁(0,8,0) ← X̃²B₁(0,0,0) | > 630 | Not Specified | [1] |
Table 2: Reported Detection Limits for NH₂ LIF
| Detection Limit | Experimental Conditions | Reference |
| ~700 ppm | Single-shot, on-resonance excitation at 385.7 nm in a flame. | [1] |
| ~800 ppm | Single-shot, 2D imaging in an ammonia-hydrogen-nitrogen flame. | [2] |
| 100 ppm | For 1D LIF imaging in a model gas turbine combustor. | [4] |
| 200 ppm | For 1D LIF imaging in plasma-assisted ammonia combustion. | [4] |
| 3 x 10¹⁶ m⁻³ | In N₂ plasma with H₂ injection. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the LIF detection of NH₂.
Protocol 1: NH₂ Detection in a Combustion Environment (Ammonia Flame)
This protocol is based on the methodology for planar laser-induced fluorescence (PLIF) in ammonia flames.[2]
1. NH₂ Radical Generation:
-
NH₂ radicals are naturally formed as intermediates in ammonia-containing flames.
-
A premixed laminar or turbulent flame is established using a burner with a controlled flow of ammonia (NH₃), hydrogen (H₂), nitrogen (N₂), and air.
2. Laser System and Excitation:
-
A tunable dye laser (e.g., Continuum ND6000) is pumped by a Nd:YAG laser (e.g., Continuum Powerlite DLS9010) operating at 532 nm with a 10 Hz repetition rate.[6]
-
The dye laser output is tuned to approximately 609 nm to excite the òA₁(0,12,0) ← X̃²B₁(0,2,0) transition of NH₂.[2]
-
The laser beam is formed into a sheet using a combination of cylindrical and spherical lenses for 2D imaging.
3. Fluorescence Detection:
-
The fluorescence signal is collected at 90° to the laser sheet using an intensified CCD (ICCD) camera.
-
A long-pass filter is placed in front of the camera lens to block scattered laser light and transmit the red-shifted fluorescence.
4. Data Acquisition and Analysis:
-
The ICCD camera is synchronized with the laser pulses.
-
Background subtraction is performed by acquiring images with the laser tuned off-resonance from the NH₂ transition.
-
The fluorescence signal intensity is correlated with the NH₂ concentration, often requiring calibration or comparison with simulations.
Protocol 2: Time-Resolved NH₂ Detection in a Flow Reactor
This protocol is adapted from kinetic studies of NH₂ reactions.[5][7]
1. NH₂ Radical Generation:
-
NH₂ radicals are produced by pulsed laser photolysis (PLP) of ammonia (NH₃).
-
A precursor gas mixture containing a low concentration of NH₃ in a bath gas (e.g., Argon) is introduced into a flow reactor.
-
An excimer laser operating at 193 nm (ArF) is used to photolyze NH₃, generating NH₂ radicals.[5]
2. LIF Probe System:
-
A second, delayed pulsed laser system is used to probe the NH₂ radicals.
-
A tunable dye laser, pumped by a Nd:YAG laser, is tuned to an NH₂ absorption line, for example, 570.3 nm.[5]
3. Fluorescence Detection:
-
The fluorescence is collected orthogonally to both the photolysis and probe laser beams.
-
A photomultiplier tube (PMT) coupled with appropriate bandpass or long-pass filters is used for detection.
4. Kinetic Measurement:
-
The temporal decay of the NH₂ LIF signal is monitored by varying the delay time between the photolysis and probe laser pulses.
-
Under pseudo-first-order conditions (with a reactant in excess), the decay rate of the LIF signal provides the rate constant for the reaction of NH₂ with the added reactant.[5]
Visualizations
The following diagrams illustrate the fundamental processes and experimental workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arc.aiaa.org [arc.aiaa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Experimental Generation of Amidogen Radicals for Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental generation of the amidogen radical (NH2), a critical intermediate in many chemical and biological processes. Understanding its reaction kinetics is vital for fields ranging from combustion and atmospheric chemistry to the development of novel therapeutics. The following sections detail various methods for generating NH2 radicals, including photolysis, pyrolysis, plasma, and pulse radiolysis, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in their kinetic studies.
Photolysis of Ammonia
Photolysis of ammonia (NH3) is a widely used and well-controlled method for producing this compound radicals. This technique involves irradiating an ammonia sample with ultraviolet (UV) light, causing the homolytic cleavage of an N-H bond.
Principle
The primary photochemical process upon UV irradiation of ammonia is:
NH₃ + hν → •NH₂ + •H
The wavelength of the UV light is crucial and is typically in the range of 193-222 nm. The quantum yield for the production of NH₂ radicals from ammonia photolysis is close to unity, making it an efficient generation method.
Quantitative Data
The following table summarizes typical experimental conditions for the generation of NH₂ radicals via ammonia photolysis, as reported in various kinetic studies.
| Precursor & Concentration | Bath Gas & Pressure | Photolysis Wavelength (nm) | Photolysis Source | Typical NH₂ Concentration (molecules/cm³) | Reference |
| 10-100 mTorr NH₃ | Ar, 10-100 Torr | 193 | ArF Excimer Laser | 10¹¹ - 10¹³ | [1][2] |
| 0.5-5% NH₃ in Ar | Ar, 20-200 Torr | 213 | Nd:YAG Laser (5th harmonic) | 10¹² - 10¹⁴ | [3] |
| 40 mTorr NH₃ | Inert Gas | Not Specified | Flash Lamp | Not Specified | [4] |
| 1-10% NH₃ in N₂ | N₂, Atmospheric | 248 | KrF Excimer Laser | Not Specified | [5] |
Experimental Protocol: Flash Photolysis with Laser-Induced Fluorescence (FP-LIF)
This protocol describes the generation of NH₂ radicals by flash photolysis of ammonia and their subsequent detection by laser-induced fluorescence (LIF), a common setup for kinetic studies.
Materials:
-
Ammonia (NH₃, high purity)
-
Inert gas (e.g., Argon, high purity)
-
Gas mixing system with mass flow controllers
-
Photolysis reactor (quartz or stainless steel with quartz windows)
-
Pulsed UV laser (e.g., ArF excimer laser at 193 nm) or flash lamp
-
Pulsed dye laser (for LIF, tunable around 570-598 nm)
-
Photomultiplier tube (PMT) or ICCD camera for fluorescence detection
-
Digital oscilloscope and data acquisition system
Procedure:
-
Gas Preparation: Prepare a gas mixture of ammonia in the desired inert gas using mass flow controllers. Typical concentrations range from a few mTorr to a few percent of NH₃.
-
System Evacuation: Evacuate the photolysis reactor to a low pressure (<10⁻⁵ Torr) to remove any impurities.
-
Introduce Gas Mixture: Introduce the prepared gas mixture into the reactor to the desired total pressure.
-
Radical Generation: Initiate the photolysis by firing the pulsed UV laser or flash lamp. The energy of the pulse should be sufficient to generate a detectable concentration of NH₂ radicals.
-
Radical Detection (LIF):
-
After a controlled time delay following the photolysis pulse, fire the pulsed dye laser tuned to a specific ro-vibrational transition of the NH₂ radical (e.g., the A²A₁(0,9,0) ← X²B₁(0,0,0) transition near 597.6 nm).[3]
-
The NH₂ radicals will absorb the laser light and subsequently fluoresce.
-
Collect the fluorescence at a right angle to the laser beam using a lens system and a PMT. Use optical filters to minimize scattered light.
-
-
Kinetic Measurement: Vary the time delay between the photolysis and probe laser pulses to monitor the decay of the NH₂ radical concentration over time. This decay profile can then be used to determine the rate constant of the reaction of interest.
-
Data Acquisition: Record the fluorescence signal as a function of the time delay using a digital oscilloscope and transfer the data to a computer for analysis.
Experimental Workflow
Caption: Workflow for kinetic studies of NH₂ radicals using Flash Photolysis-Laser Induced Fluorescence.
Pyrolysis of Ammonia and Hydrazine
Thermal decomposition (pyrolysis) of nitrogen-containing precursors is another effective method for generating this compound radicals, particularly for high-temperature kinetic studies.
Principle
Ammonia Pyrolysis: At elevated temperatures (typically > 800 K), ammonia decomposes to produce this compound radicals:
NH₃ + M → •NH₂ + •H + M (where M is a collision partner)
Hydrazine Pyrolysis: Hydrazine (N₂H₄) has a weaker N-N bond and decomposes at lower temperatures to produce two this compound radicals:
N₂H₄ + M → 2•NH₂ + M
Quantitative Data
The following table summarizes experimental conditions for NH₂ radical generation via pyrolysis.
| Precursor & Concentration | Bath Gas & Pressure | Temperature (K) | Reactor Type | Typical NH₂ Concentration (molecules/cm³) | Reference |
| 1000-10000 ppm NH₃ | Ar or N₂, Atmospheric | 900 - 1800 | Tubular Flow Reactor | Not directly measured | [6][7] |
| Dilute NH₃ in Ar | Ar, 12-380 Torr | 800 - 1000 | Quartz Reactor | ~10¹¹ | [8][9][10] |
| ~0.5% NH₃ in Ar | Ar, ~1 atm | 2100 - 3000 | Shock Tube | Not specified | [11] |
| Hydrazine (N₂H₄) | N₂ or O₂ | 330 - 400 | Not specified | Not specified | [12] |
Experimental Protocol: Flow Reactor Pyrolysis with Cavity Ring-Down Spectroscopy (CRDS)
This protocol outlines the generation of NH₂ radicals in a flow reactor and their detection using the highly sensitive CRDS technique.
Materials:
-
Ammonia (NH₃) or Hydrazine (N₂H₄)
-
Inert carrier gas (e.g., Ar, N₂)
-
High-temperature furnace with a quartz or alumina reactor tube
-
Mass flow controllers
-
Pressure controller
-
CRDS system (pulsed laser, high-reflectivity mirrors, detector)
-
Data acquisition system
Procedure:
-
System Setup: Assemble the flow reactor system, ensuring a leak-tight connection between the gas inlet, reactor tube within the furnace, and the outlet connected to the CRDS cell and exhaust.
-
Heating: Heat the furnace to the desired pyrolysis temperature.
-
Gas Flow: Establish a stable flow of the inert carrier gas through the reactor using mass flow controllers.
-
Precursor Injection: Introduce a controlled flow of the precursor (NH₃ or N₂H₄) into the carrier gas stream.
-
Radical Generation: The precursor pyrolyzes as it passes through the heated zone of the reactor, generating NH₂ radicals.
-
Radical Detection (CRDS):
-
A continuous wave or pulsed laser beam is directed into the CRDS cell, which is an optical cavity formed by two highly reflective mirrors.
-
The laser is tuned to an absorption line of the NH₂ radical.
-
The rate of decay of the light intensity within the cavity ("ring-down time") is measured. The presence of absorbing species like NH₂ shortens the ring-down time.
-
The concentration of NH₂ can be determined from the change in the ring-down time.
-
-
Kinetic Studies: Introduce a reactant gas into the flow stream after the pyrolysis zone to study its reaction with the generated NH₂ radicals. The decay of the NH₂ signal as a function of reactant concentration or reaction time can be used to determine kinetic parameters.
Reaction Pathway and Experimental Workflow
Caption: Experimental workflow for NH₂ radical generation by pyrolysis in a flow reactor for kinetic studies.
Plasma-Based Generation
Plasma environments, characterized by the presence of ions, electrons, and excited species, can efficiently generate a variety of radicals, including NH₂.
Principle
In a plasma containing nitrogen and hydrogen sources (e.g., N₂/H₂ or NH₃), electron impact dissociation and other energetic collisions lead to the formation of NH₂ radicals. Common plasma sources for this purpose include dielectric barrier discharges (DBD) and remote thermal plasmas.[13][14]
Key reactions in an N₂/H₂ plasma include:
-
e⁻ + N₂ → 2N + e⁻
-
N + H₂ → NH + H
-
NH + H₂ → NH₂ + H
In an NH₃ plasma:
-
e⁻ + NH₃ → NH₂ + H + e⁻
Quantitative Data
The following table provides examples of experimental parameters for plasma-based NH₂ generation.
| Plasma Type | Precursor(s) & Flow Rate | Pressure | Power/Voltage | Typical NH₂ Density (m⁻³) | Reference |
| Remote Thermal Plasma | N₂ + H₂ | 20 Pa | 55 A | up to 7 x 10¹⁸ | [13][14] |
| Dielectric Barrier Discharge | Ar + NH₃ | Atmospheric | Not specified | Not specified | [2][15] |
| Dielectric Barrier Discharge | N₂ + H₂ (1:3 ratio) | Atmospheric | 8-9 kV, 20 kHz | Not specified | [16][17] |
| Remote Ar Plasma | Ar, NH₃, SiH₄ | Not specified | 45 A | ~10¹⁸ (cm⁻³) | [18] |
Experimental Protocol: Dielectric Barrier Discharge (DBD) for NH₂ Generation
Materials:
-
Nitrogen (N₂) and Hydrogen (H₂) or Ammonia (NH₃) gas
-
High voltage AC power supply
-
DBD reactor (coaxial or planar, with at least one dielectric layer)
-
Gas handling system with mass flow controllers
-
Spectroscopic detection system (e.g., Optical Emission Spectroscopy, OES)
Procedure:
-
Reactor Setup: Assemble the DBD reactor and connect it to the high-voltage power supply and gas handling system.
-
Gas Flow: Introduce the desired gas mixture (e.g., N₂ and H₂ in a specific ratio) into the reactor at a controlled flow rate.
-
Plasma Ignition: Apply a high AC voltage across the electrodes to ignite the plasma. The discharge will appear as a diffuse glow or a collection of fine filaments.
-
Radical Generation: Within the plasma, electron-impact dissociation and subsequent reactions will generate NH₂ radicals.
-
In-situ Monitoring (OES):
-
Use an optical fiber to collect the light emitted from the plasma.
-
Analyze the light with a spectrometer to obtain the optical emission spectrum.
-
Identify the emission bands corresponding to the NH₂ radical to confirm its presence and monitor its relative concentration.
-
-
Kinetic Studies: The DBD reactor can be used as a flow-through source of radicals. A reactant can be introduced downstream of the plasma to study its reaction with NH₂. The change in the NH₂ concentration can be monitored using a suitable detection technique.
Logical Diagram of NH₂ Formation in N₂/H₂ Plasma
Caption: Key formation pathways for NH₂ radicals in a N₂/H₂ plasma.
Pulse Radiolysis of Aqueous Ammonia Solutions
Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions in the solution phase. It involves irradiating a sample with a short, intense pulse of high-energy electrons.
Principle
When an aqueous solution of ammonia is subjected to pulse radiolysis, the high-energy electrons ionize the water molecules, producing highly reactive species, including the hydroxyl radical (•OH). The hydroxyl radical then reacts with ammonia to produce the this compound radical:
•OH + NH₃ → •NH₂ + H₂O
This method allows for the generation of a uniform concentration of NH₂ radicals in the solution on a very short timescale (nanoseconds to microseconds).
Quantitative Data
The following table summarizes conditions for NH₂ generation by pulse radiolysis.
| Precursor & Concentration | pH | Temperature (°C) | Detection Method | Rate Constant for •OH + NH₃ (M⁻¹s⁻¹) | Reference |
| Aqueous NH₃ | 10.3 | 25 | Absorption Spectroscopy | (8.0 ± 1.3) x 10⁷ | [19] |
| Aqueous NH₃ | 11.4 | Ambient | Two-pulse radiolysis | (9 ± 1) x 10⁷ | [20] |
| Aqueous NH₃ | 10.3 | 18.5 | Absorption Spectroscopy | Not specified for this reaction | [19] |
| Aqueous NH₃ | Not specified | 20-200 | Absorption Spectroscopy | Temperature-dependent | [21] |
Experimental Protocol: Nanosecond Pulse Radiolysis with Transient Absorption Spectroscopy
Materials:
-
High-purity water
-
Ammonia solution
-
N₂O gas (to convert hydrated electrons to •OH radicals)
-
pH buffer solutions
-
Quartz irradiation cell
-
Electron accelerator (e.g., a LINAC)
-
Fast detection system (light source, monochromator, photodetector, oscilloscope)
Procedure:
-
Solution Preparation: Prepare an aqueous solution of ammonia at the desired concentration and pH. Saturate the solution with N₂O to convert the hydrated electrons (e⁻aq) formed during radiolysis into hydroxyl radicals via the reaction: e⁻aq + N₂O + H₂O → •OH + N₂ + OH⁻.
-
Sample Loading: Fill the quartz irradiation cell with the prepared solution.
-
Irradiation: Irradiate the cell with a short pulse (nanoseconds to microseconds) of high-energy electrons from the accelerator. This generates a burst of •OH radicals, which then react with NH₃ to form •NH₂.
-
Transient Absorption Measurement:
-
A light beam from a lamp (e.g., Xenon arc lamp) is passed through the sample.
-
The change in light absorption by the sample after the electron pulse is monitored as a function of time at a specific wavelength. The NH₂ radical has a characteristic absorption spectrum in the visible region.
-
The signal from the photodetector is recorded by a fast oscilloscope.
-
-
Kinetic Analysis: The time-resolved absorption profile of the NH₂ radical can be used to study its decay kinetics, either through self-reaction or reaction with other solutes.
Experimental Workflow
Caption: Workflow for pulse radiolysis generation of NH₂ for kinetic studies in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.openu.ac.il [cris.openu.ac.il]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Experimental Study of the Pyrolysis of NH3 under Flow Reactor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cris.openu.ac.il [cris.openu.ac.il]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. Production mechanisms of NH and NH2 radicals in N2-H2 plasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Study on the Effects of Gas Mixture and Barrier Dielectric on the Discharge Characteristics and Plasma-Chemical Reactions of Ar-NH₃ DBD | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the ˙NH2 radical in aqueous solution up to 200 °C by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Amino radical - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Computational Study of Radical-Molecule Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radical-molecule reactions are fundamental to a vast array of chemical and biological processes, including combustion, atmospheric chemistry, and metabolic pathways of xenobiotics. The transient and highly reactive nature of radical species often makes their experimental study challenging. Computational chemistry has emerged as a powerful tool to elucidate the mechanisms, kinetics, and thermodynamics of these reactions, providing insights that are often inaccessible through experimental means alone.
These application notes provide a comprehensive overview of the state-of-the-art computational methods for studying radical-molecule reactions. We will delve into the theoretical underpinnings of these methods, provide detailed protocols for their application, and present quantitative data for representative reactions. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively employ computational techniques in their own studies.
I. Theoretical Background
The computational study of radical-molecule reactions hinges on two primary pillars: quantum chemistry for the accurate description of the potential energy surface (PES) and statistical mechanics or dynamics for the simulation of the reaction process.
1.1 Quantum Chemistry Methods for Open-Shell Systems:
Radicals are open-shell species, meaning they possess one or more unpaired electrons. This characteristic necessitates the use of specialized quantum chemical methods.
-
Hartree-Fock (HF) Theory: The simplest ab initio method, HF theory, provides a reasonable starting point. For open-shell systems, two main variants are employed:
-
Unrestricted Hartree-Fock (UHF): This method uses different spatial orbitals for alpha and beta spin electrons. While computationally efficient, it can suffer from spin contamination, where the wavefunction is not a pure spin state.[1]
-
Restricted Open-Shell Hartree-Fock (ROHF): This method constrains the spatial orbitals of doubly occupied orbitals to be the same for both spins, reducing spin contamination but at the cost of increased computational complexity.[2]
-
-
Post-Hartree-Fock Methods: To account for electron correlation, which is crucial for accurate energy calculations, more advanced methods are employed:
-
Møller-Plesset Perturbation Theory (MPn): A common and cost-effective method for including electron correlation. MP2 is the most widely used level.
-
Configuration Interaction (CI): This method provides a variational treatment of electron correlation but can be computationally expensive.[3]
-
Coupled Cluster (CC) Theory: CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies, though it is computationally demanding.[4]
-
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[5] For radical reactions, the choice of the exchange-correlation functional is critical. Benchmark studies have shown that hybrid functionals, such as B3LYP, and meta-GGA functionals, like the M06 suite, often provide reliable results for radical reaction barriers and thermochemistry.[6][7][8]
1.2 Reaction Rate Theories:
Once the PES is characterized, the reaction rate constant can be calculated using various theoretical frameworks.
-
Transition State Theory (TST): TST is a cornerstone of chemical kinetics, providing a method to calculate the rate constant from the properties of the reactants and the transition state (the saddle point on the PES).[9][10] The rate constant is given by the Eyring equation. TST assumes a quasi-equilibrium between reactants and the activated complex at the transition state.[10]
-
Master Equation (ME) Analysis: For reactions that proceed through multiple steps and involve energized intermediates, the master equation approach provides a more detailed description of the reaction kinetics.[6][11][12] The ME is a set of coupled differential equations that describe the time evolution of the population of each energy level of the reacting species.[7][13] This method is particularly important for understanding the pressure and temperature dependence of reaction rates.[14]
-
Reaction Dynamics Simulations: To gain a more fundamental understanding of the reaction process, dynamics simulations can be performed.
-
Quasi-Classical Trajectory (QCT) Simulations: In this method, classical mechanics is used to simulate the trajectories of the atoms on the PES.[5][15] The initial conditions are chosen to mimic the quantum mechanical zero-point energy of the reactants.[10][16] By running a large number of trajectories, one can determine the probability of reaction and other dynamical properties.
-
II. Data Presentation
The following tables summarize quantitative data for several key radical-molecule reactions, providing a basis for comparison and validation of computational methods.
Table 1: Calculated Rate Constants and Activation Energies for the OH + CH₄ Reaction
| Computational Method | Basis Set | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Activation Energy (kcal/mol) | Reference |
| VTST/MT on PES-2014 | - | 298 | 6.2 x 10⁻¹⁵ | 5.7 | [13] |
| RPMD on PES-2014 | - | 298 | 5.9 x 10⁻¹⁵ | - | [13] |
| DFT (unspecified) | - | 1000 | 3 x 10⁻¹⁵ | - | [17] |
Table 2: Calculated Rate Constants and Branching Ratios for the C₂H₅ + HO₂ Reaction at 293 K
| Pressure (bar) | Total Rate Constant (cm³ molecule⁻¹ s⁻¹) | Branching Ratio (C₂H₅O + OH) | Branching Ratio (Stabilized C₂H₅OOH) | Reference |
| 1 x 10⁻⁴ | 6.88 x 10⁻¹¹ | 0.96 | - | [3] |
| 1 | 6.88 x 10⁻¹¹ | ~0.8 | ~0.2 | [3] |
| 100 | 6.88 x 10⁻¹¹ | 0.66 | ~0.34 | [3] |
Table 3: Calculated Rate Constants for the H + C₂H₆ → H₂ + C₂H₅ Reaction
| Computational Method | Temperature Range (K) | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Reference |
| VTST/MT on PES-2019 | 200 - 2000 | 1.11 x 10⁻²⁰ T².⁹⁹ exp(-1955/T) | [12] |
| QCT on PES-2019 | 200 - 2000 | 1.25 x 10⁻¹⁹ T².⁶³ exp(-2450/T) | [12] |
III. Experimental and Computational Protocols
This section provides detailed, step-by-step protocols for key computational methods used in the study of radical-molecule reactions.
Protocol 1: DFT Calculation of a Radical-Molecule Reaction Profile
Objective: To calculate the potential energy surface for a radical-molecule reaction, including the energies of reactants, products, and the transition state.
Software: Gaussian 16 or other quantum chemistry package.
Methodology:
-
Structure Optimization of Reactants and Products:
-
Build the initial structures of the radical and the molecule separately using a molecular editor like GaussView.
-
Perform geometry optimizations for each species. For a radical (e.g., a doublet), specify the appropriate charge and multiplicity (e.g., Charge=0 Multiplicity=2).
-
Use a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP).[7][18]
-
The Gaussian input file for a reactant optimization will look like this:
-
Confirm that the optimizations have converged to a minimum on the PES by checking for the absence of imaginary frequencies in the frequency calculation output.
-
-
Transition State (TS) Search:
-
Construct an initial guess for the transition state structure. This can be done by manually positioning the optimized reactant structures into a chemically intuitive arrangement for the reaction.
-
Perform a transition state search using the Opt=TS keyword in Gaussian. The QST2 or QST3 keywords can also be used, which require the reactant and product structures as input.[3][19]
-
A typical input for a TS search would be:
-
A successful TS calculation will result in a single imaginary frequency, which corresponds to the motion along the reaction coordinate.[3]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the found transition state connects the desired reactants and products, perform an IRC calculation using the IRC keyword.[1]
-
This calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.
-
The final structures from the IRC calculation should correspond to the optimized reactant and product geometries.
-
-
Energy Refinement:
-
Perform single-point energy calculations on the optimized geometries of the reactants, products, and the transition state using a higher level of theory and/or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain more accurate energies.
-
Protocol 2: Master Equation Analysis for a Unimolecular Reaction
Objective: To calculate the pressure- and temperature-dependent rate constants for a unimolecular reaction involving a radical intermediate.
Software: MESMER (Master Equation Solver for Multi-Energy well Reactions).[4][18][20][21][22]
Methodology:
-
Quantum Chemical Calculations:
-
Perform high-level quantum chemistry calculations (as described in Protocol 1) to obtain the energies, vibrational frequencies, and rotational constants for all stationary points on the potential energy surface (reactants, products, intermediates, and transition states).
-
-
MESMER Input File Preparation:
-
Create an XML input file for MESMER that defines the chemical system.
-
Molecule and Reaction Definitions: Define each species (reactants, intermediates, products) with its calculated properties (energy, frequencies, rotational constants). Define the reactions connecting these species, including the transition states and their properties.
-
Collisional Energy Transfer Model: Specify a model for collisional energy transfer, such as the exponential down model, and provide the average energy transferred per collision (<ΔE>down).
-
Calculation Conditions: Define the temperature and pressure ranges for the simulation.
-
-
Running MESMER:
-
Execute the MESMER program with the prepared input file.
-
-
Analysis of Results:
-
MESMER will output the pressure- and temperature-dependent rate constants for the specified reactions.
-
The output can also include information on the populations of different species as a function of time and the branching ratios for different product channels.
-
IV. Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the computational study of radical-molecule reactions.
Caption: A typical workflow for the computational study of a radical-molecule reaction.
Caption: Conceptual diagram of Transition State Theory.
V. Software and Tools
A variety of software packages are available to perform the calculations described in these notes.
Table 4: Popular Software for Studying Radical-Molecule Reactions
| Software | Primary Function | Key Features for Radical Reactions | License |
| Gaussian | Quantum Chemistry | Wide range of DFT functionals and post-HF methods, robust algorithms for TS searching and IRC calculations. | Commercial |
| ORCA | Quantum Chemistry | Similar capabilities to Gaussian, often with better performance for certain types of calculations. | Free for Academia |
| MESMER | Master Equation Solver | User-friendly XML input, various models for collisional energy transfer, analysis of pressure- and temperature-dependent kinetics.[4][18][20][21][22] | Open Source |
| Cantera | Chemical Kinetics, Thermodynamics, and Transport | Handles complex reaction mechanisms, can be integrated with CFD software, Python and MATLAB interfaces.[6][13][19][23][24][25] | Open Source |
| CHEMKIN | Chemical Kinetics Simulation | Industry standard for combustion and gas-phase kinetics, extensive validated reaction mechanisms, integrates with ANSYS.[6][17][26][27] | Commercial |
| MLatom | Machine Learning Accelerated Quantum Chemistry and Dynamics | Provides tools for quasi-classical trajectory simulations.[1][10] | Open Source |
Conclusion
Computational methods offer a powerful and indispensable toolkit for the detailed investigation of radical-molecule reactions. By combining accurate quantum chemical calculations with robust theories of reaction kinetics and dynamics, researchers can gain unprecedented insights into the mechanisms, rates, and outcomes of these complex processes. The protocols and data presented in these application notes are intended to serve as a practical guide for scientists seeking to leverage these computational tools in their research, ultimately advancing our understanding of chemistry and biology at the molecular level.
References
- 1. youtube.com [youtube.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Theoretical Study of the C2H5 + HO2 Reaction: Mechanism and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. www2.hawaii.edu [www2.hawaii.edu]
- 6. cfdflowengineering.com [cfdflowengineering.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. js.vnu.edu.vn [js.vnu.edu.vn]
- 10. Quasi-classical molecular dynamics — MLatom+ 3.19.1 documentation [aitomistic.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 3ds.com [3ds.com]
- 14. Theoretical study on the rate constants for the C2H5 + HBr --> C2H6 + Br reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 10.7.5 Quasi-Classical Molecular Dynamics⣠10.7 Ab Initio Molecular Dynamics ⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 17. docs.gasflow-mpi.com [docs.gasflow-mpi.com]
- 18. glow-wacky.com [glow-wacky.com]
- 19. Can cantera support photochemistry? [groups.google.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. MESMER: an open-source master equation solver for multi-energy well reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. numfocus.org [numfocus.org]
- 24. Open-source chemical kinetics, thermodynamics, and transport — Cantera [cantera.org]
- 25. python.plainenglish.io [python.plainenglish.io]
- 26. tensor2.vectorpixel.ro [tensor2.vectorpixel.ro]
- 27. 8 [chm.bris.ac.uk]
Amidogen Radical: A Versatile Intermediate for C-N Bond Formation in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The amidogen radical (•NH2) and its N-substituted analogues (RNH• or R2N•), collectively known as aminyl radicals, are highly reactive, neutral nitrogen-centered intermediates that have emerged as powerful tools in organic synthesis. Their unique reactivity enables the formation of carbon-nitrogen (C-N) bonds through a variety of transformations, including intramolecular hydrogen atom transfer (HAT) and additions to unsaturated systems. This document provides detailed application notes and experimental protocols for the generation and utilization of this compound radicals in key organic reactions, with a focus on methodologies relevant to pharmaceutical and materials science research.
Introduction to this compound Radical Chemistry
Nitrogen-containing compounds are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods for constructing C-N bonds often rely on nucleophilic nitrogen sources and electrophilic carbon centers.[2] this compound radical chemistry offers a complementary, "umpolung" strategy, where an electrophilic nitrogen radical reacts with a nucleophilic carbon center.[3] This approach is particularly valuable for the functionalization of unactivated C-H bonds, a challenging yet highly desirable transformation in modern organic synthesis.[4]
The generation of this compound radicals can be achieved through various methods, including the homolysis of N-halogenated amines, photoredox catalysis, and electrochemical oxidation.[2][5][6] Once generated, these radicals can undergo a variety of synthetically useful reactions, the most prominent being the intramolecular 1,5-hydrogen atom transfer (1,5-HAT), which forms the basis of the classical Hofmann-Löffler-Freytag (HLF) reaction.[5]
The Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction is a powerful method for the synthesis of five- and six-membered N-heterocycles, such as pyrrolidines and piperidines, through the cyclization of N-halogenated amines.[5][7] The reaction is typically initiated by heat or ultraviolet (UV) light in the presence of a strong acid.[8]
Reaction Pathway
The generally accepted mechanism for the HLF reaction is a free-radical chain process:[9][10]
-
Protonation: The N-haloamine is protonated by a strong acid to form an N-haloammonium salt.
-
Initiation: Homolytic cleavage of the nitrogen-halogen bond by heat or light generates a highly reactive aminium radical cation.
-
Propagation (1,5-HAT): The aminium radical cation abstracts a hydrogen atom from the δ-carbon through a six-membered transition state, forming a carbon-centered radical.[5]
-
Propagation (Halogen Transfer): The carbon-centered radical abstracts a halogen atom from another molecule of the N-haloammonium salt, yielding a δ-haloamine and regenerating the aminium radical cation to continue the chain reaction.
-
Cyclization: Upon treatment with a base, the δ-haloamine undergoes intramolecular nucleophilic substitution (SN2) to form the cyclic amine product.[5]
Caption: Mechanism of the Hofmann-Löffler-Freytag Reaction.
Application Note 1: Synthesis of N-Methylpyrrolidine via the Hofmann-Löffler-Freytag Reaction
This protocol describes the synthesis of N-methylpyrrolidine from N-chloro-N-methylbutylamine, a classic example of the HLF reaction.
Experimental Protocol
Part A: Preparation of N-Chloro-N-methylbutylamine [8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve N-methylbutylamine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Chlorination: Slowly add a solution of sodium hypochlorite (NaOCl, 1.1 eq) or N-chlorosuccinimide (NCS, 1.1 eq) to the cooled amine solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-chloro-N-methylbutylamine. Use the crude product directly in the next step without further purification due to its potential instability.[11]
Part B: Cyclization to N-Methylpyrrolidine [9]
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer, reflux condenser, and a UV lamp (e.g., a high-pressure mercury lamp), dissolve the crude N-chloro-N-methylbutylamine from Part A in concentrated sulfuric acid or a mixture of sulfuric acid and acetic acid.
-
Photochemical Reaction: Irradiate the solution with the UV lamp while maintaining a gentle reflux. Alternatively, the reaction can be initiated thermally by heating the solution.
-
Reaction Monitoring: Monitor the disappearance of the N-chloroamine by TLC or GC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution with a strong base (e.g., NaOH) while cooling in an ice bath. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain N-methylpyrrolidine. Further purification can be achieved by distillation.
Quantitative Data
The yields of pyrrolidines from the HLF reaction are generally moderate to good, depending on the substrate and reaction conditions.
| Substrate | Product | Yield (%) | Reference |
| N-Bromo-N-methylbutylamine | N-Methylpyrrolidine | ~70-80 | [10] |
| N-Chloro-N-ethylbutylamine | N-Ethylpyrrolidine | ~60-70 | [10] |
| N-Chloro-N-propylbutylamine | N-Propylpyrrolidine | ~60-70 | [10] |
| N-Chlorodibutylamine | N-Butylpyrrolidine | ~50 | [10] |
Modern Methods for Generating this compound Radicals
While the classical HLF reaction is a valuable tool, its harsh conditions (strong acids, high temperatures) can limit its applicability with sensitive substrates. Modern methods, such as the Suarez modification and photocatalysis, offer milder alternatives for generating this compound radicals.
The Suarez Modification
The Suarez modification allows for the HLF-type reaction to be carried out under neutral conditions.[11] This method typically involves the in situ generation of an N-iodoamide from an N-acylamine, N-cyanamide, or N-phosphoramidate using a hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene, PhI(OAc)2) and iodine.[3][11] Photolysis of the N-iodo intermediate generates the amidyl radical.
Experimental Workflow
Caption: Experimental workflow for the Suarez modification.
Application Note 2: Photocatalytic Intramolecular C-H Amination
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating a wide range of radical intermediates, including amidyl radicals.[2] This approach often utilizes a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable amidyl radical precursor.
Experimental Protocol for Visible-Light Mediated Amidyl Radical Cyclization
This protocol is a general procedure for the intramolecular hydroamination of an alkene via a photocatalytically generated amidyl radical.
-
Reaction Setup: In a Schlenk tube, combine the N-alkenyl sulfonamide substrate (1.0 eq), a photocatalyst (e.g., Ru(bpy)3(PF6)2 or an organic dye like Eosin Y, 1-5 mol%), and a base (e.g., Cs2CO3 or Et3N, 2.0 eq) in a degassed solvent (e.g., acetonitrile or DMF).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Photochemical Reaction: Irradiate the stirred reaction mixture with a visible light source (e.g., blue or green LEDs) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Photocatalytic Cyclizations
The yields for photocatalytic amidyl radical cyclizations are often high, and the reactions tolerate a wide range of functional groups.
| Substrate | Product | Yield (%) | Reference |
| N-(pent-4-en-1-yl)tosylamide | 1-Tosyl-2-methylpyrrolidine | >90 | [12] |
| N-(hex-5-en-1-yl)tosylamide | 1-Tosyl-2-methylpiperidine | ~85 | [12] |
| N-allyl-N-tosyl-2-vinylaniline | 1-Tosyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole | ~70-80 | [13] |
Electrochemical Synthesis
Electrochemical methods provide another sustainable and mild approach to generate this compound radicals for C-N bond formation.[6] Anodic oxidation of a suitable amine precursor can directly generate the corresponding aminium radical cation, which can then undergo intramolecular C-H amination.
Experimental Setup for Electrochemical C-H Amination
Caption: A typical setup for electrochemical C-H amination.
Conclusion
The this compound radical is a versatile intermediate that enables a range of powerful C-N bond-forming reactions. While the classical Hofmann-Löffler-Freytag reaction provides a foundational method for the synthesis of N-heterocycles, modern advancements in photocatalysis and electrochemistry have significantly expanded the scope and applicability of this compound radical chemistry. These milder and more efficient methods are poised to play an increasingly important role in the synthesis of complex molecules for the pharmaceutical and materials science industries. Researchers are encouraged to explore these protocols and adapt them to their specific synthetic challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents [patents.google.com]
- 3. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 4. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. wikiwand.com [wikiwand.com]
- 7. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-light-induced intramolecular sp3 C–H oxidation of 2-alkyl-substituted benzamides for the synthesis of functionalized iminoisobenzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20220144772A1 - Method for purifying waste n-methyl-2-pyrrolidone mixture solution - Google Patents [patents.google.com]
- 13. warwick.ac.uk [warwick.ac.uk]
Astro-chemical Modeling of Amidogen Radical (NH2) Abundance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the astro-chemical modeling of the amidogen radical (NH2), a crucial intermediate in the nitrogen chemistry of the interstellar medium (ISM). Understanding the abundance and distribution of NH2 is fundamental to deciphering the formation pathways of more complex nitrogen-bearing molecules, including those of prebiotic interest. These notes offer a summary of key quantitative data, detailed experimental protocols for studying NH2 kinetics, and a step-by-step guide to performing astro-chemical simulations.
Introduction to this compound Radical (NH2) in Astro-chemistry
The this compound radical (NH2) is a highly reactive molecule that plays a significant role in the chemical evolution of interstellar clouds.[1] Its first definitive detection in the ISM was made in the Sgr B2 molecular cloud, revealing its presence in the cold, low-density envelopes of star-forming regions. Subsequent observations have identified NH2 and its deuterated isotopologues, NHD and ND2, in various environments, from dense molecular clouds to the comae of comets.[2]
Astro-chemical models are essential tools for interpreting these observations and predicting the abundance of NH2 under different physical conditions. These models rely on extensive networks of chemical reactions and their corresponding rate coefficients, which are determined through laboratory experiments and theoretical calculations. The accuracy of these models is crucial for understanding the overarching nitrogen chemistry of the cosmos.
Quantitative Data on NH2 Abundance and Reactions
The following tables summarize key observational data on NH2 abundance and the experimentally or theoretically determined rate coefficients for important reactions involving the this compound radical.
Table 1: Observed Column Densities and Fractional Abundances of NH2
| Astronomical Source | NH2 Column Density (cm⁻²) | Fractional Abundance (relative to H₂) | Reference |
| Sgr B2(N) | 5 x 10¹⁵ | (1-3) x 10⁻⁸ | van Dishoeck et al. (1993) |
| IRAS 16293–2422 | - | - | Melosso et al. (2020)[2] |
| NGC 613 | 6.4 x 10²⁰ to 1.2 x 10²² | - | Miyamoto et al. (2023)[3] |
| Generic Dark Cloud | Modeled Abundance | ~10⁻⁹ - 10⁻⁸ | Le Gal et al. (2014)[4] |
Table 2: Key Gas-Phase Reactions Involving NH2
| Reaction | Rate Coefficient (cm³ s⁻¹) | Temperature Range (K) | Database/Reference |
| N + NH3 → NH2 + NH | See note 1 | Cryogenic | Krim et al. (2016)[5] |
| NH3 + hν → NH2 + H | See note 2 | - | van Dishoeck et al. (1993) |
| C + NH2 → H + HCN | 3.00 x 10⁻¹¹ (T/300)⁻⁰.² exp(6/T) | 10 - 300 | KIDA[5] |
| C + NH2 → H + HNC | 3.00 x 10⁻¹¹ (T/300)⁻⁰.² exp(6/T) | 10 - 300 | KIDA[5] |
| N + NH2 → N2 + 2H | 1.00 x 10⁻¹⁰ | 10 - 300 | KIDA[6] |
| NH2 + NO → N2 + H2O | 3.5 x 10⁻¹⁰ at 26 K | 24 - 106 | Douglas et al. (2023)[7] |
| NH2 + H3⁺ → NH3⁺ + H | 1.50 x 10⁻⁹ | 10 - 41000 | UMIST Rate22[2][8] |
| NH2 + HCO⁺ → NH3⁺ + CO | 1.20 x 10⁻⁹ | 10 - 41000 | UMIST Rate22[2][8] |
Note 1: This reaction has been shown to occur in the solid phase at very low temperatures, representing a non-energetic pathway to NH2 formation.[5] Note 2: The rate of photodissociation depends on the incident ultraviolet radiation field.
Experimental Protocols
The determination of accurate reaction rate coefficients at the low temperatures of interstellar space is critical for the development of reliable astro-chemical models. The Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique is a powerful method for studying the kinetics of radical reactions under these conditions.
Protocol for PLP-LIF Kinetic Measurements of NH2 Reactions
This protocol outlines the general procedure for measuring the rate coefficient of a reaction between NH2 and a molecule of interest (M).
Objective: To determine the bimolecular rate coefficient for the reaction NH2 + M → Products.
Materials and Equipment:
-
Pulsed Laser Photolysis (PLP) system (e.g., KrF excimer laser at 248 nm or ArF at 193 nm).[9][10]
-
Pulsed Laser-Induced Fluorescence (LIF) system (e.g., Nd:YAG-pumped dye laser).[9][10]
-
Flow cell or reaction chamber with temperature and pressure control.
-
NH3 (Ammonia) as the NH2 precursor.
-
Reactant molecule (M).
-
Inert buffer gas (e.g., He, N2, Ar).
-
Mass flow controllers for precise gas mixing.
-
Photomultiplier tube (PMT) for fluorescence detection.
-
Digital oscilloscope for data acquisition.
-
Data acquisition and timing control system (e.g., digital delay generator).
Procedure:
-
Gas Preparation:
-
Prepare a dilute mixture of NH3 in the buffer gas.
-
Prepare a mixture of the reactant molecule (M) in the buffer gas.
-
Use mass flow controllers to precisely control the concentrations of NH3, M, and the buffer gas flowing into the reaction cell.
-
-
Generation of NH2 Radicals:
-
Introduce the gas mixture into the reaction cell.
-
Irradiate the gas mixture with a pulse from the photolysis laser (e.g., 193 nm) to photodissociate NH3, producing NH2 radicals: NH3 + hν → NH2 + H
-
-
Detection of NH2 Radicals:
-
After a variable time delay, fire the probe laser, which is tuned to an electronic transition of the NH2 radical (e.g., the A²A₁ ← X²B₁ transition).
-
The NH2 radicals absorb the probe laser light and are excited to a higher electronic state.
-
The excited NH2 radicals then fluoresce, emitting light at a different wavelength.
-
The fluorescence is collected by a lens system and detected by the PMT.
-
-
Kinetic Measurement:
-
Record the fluorescence signal as a function of the delay time between the photolysis and probe laser pulses. This provides the temporal decay profile of the NH2 radical concentration.
-
Under pseudo-first-order conditions, where the concentration of the reactant molecule [M] is much greater than the initial concentration of NH2, the decay of the NH2 signal will be exponential.
-
The observed first-order rate constant, k', is determined by fitting the decay profile to an exponential function.
-
-
Data Analysis:
-
Repeat the measurement for a range of concentrations of the reactant molecule [M].
-
Plot the pseudo-first-order rate constant, k', against the concentration of M.
-
The slope of this plot gives the bimolecular rate coefficient, k, for the reaction NH2 + M.
-
Astro-chemical Modeling Protocol
This section provides a general protocol for setting up and running a gas-grain astro-chemical model to simulate the abundance of the NH2 radical using the NAUTILUS code.[11][12][13]
Protocol for Modeling NH2 Abundance with NAUTILUS
Objective: To model the time-dependent abundance of NH2 in a simulated interstellar environment.
Software and Data Requirements:
-
A chemical network file (e.g., from the KIDA or UMIST databases).[2][8][14]
-
A file specifying the initial elemental abundances.
-
A file defining the physical parameters of the model.
Procedure:
-
Installation and Setup:
-
Define the Chemical Network:
-
Select a comprehensive chemical network that includes the key formation and destruction reactions for NH2. The KIDA and UMIST databases are excellent resources.[2][8][14]
-
Ensure the network includes gas-phase reactions, gas-grain interactions (adsorption and desorption), and grain-surface reactions.
-
-
Set Initial Abundances:
-
Create an input file that specifies the initial abundances of all elements in the model. These are typically given relative to the total hydrogen abundance.
-
-
Define Physical Conditions:
-
Create a parameter file that defines the physical environment of the simulation. Key parameters include:
-
Gas and dust temperature.
-
Gas density (number density of H2).
-
Visual extinction (Av), which affects the photodissociation rates.
-
Cosmic-ray ionization rate.
-
-
-
Run the Simulation:
-
Execute the NAUTILUS code with the prepared input files.
-
The code will solve the system of ordinary differential equations that describe the change in abundance of each species over time.
-
-
Analyze the Output:
-
The output file will contain the abundances of all species in the network as a function of time.
-
Plot the abundance of NH2 as a function of time to study its chemical evolution.
-
Compare the modeled steady-state or time-dependent abundance of NH2 with observational data to validate the model and the chemical network.
-
Analyze the reaction rates to identify the dominant formation and destruction pathways of NH2 under the simulated conditions.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the astro-chemical modeling of NH2.
Caption: Key gas-phase formation and destruction pathways of the this compound radical (NH₂).
Caption: Workflow for astro-chemical modeling of molecular abundances.
References
- 1. Nitrogen Chemistry in Disffuse Interstellar Medium | PDF [slideshare.net]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. arxiv.org [arxiv.org]
- 4. aanda.org [aanda.org]
- 5. KIDA : Reaction C + NH2 [kida.astrochem-tools.org]
- 6. KIDA : Reaction N + NH2 [kida.astrochem-tools.org]
- 7. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. umistdatabase.uk [umistdatabase.uk]
- 9. EXPERIMENTAL TECHNIQUES - FOTOAIR [fotoair-uclm.es]
- 10. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 11. Files · main · LAB / astrochem-tools / Nautilus · GitLab [forge.oasu.u-bordeaux.fr]
- 12. researchgate.net [researchgate.net]
- 13. forge.oasu.u-bordeaux.fr [forge.oasu.u-bordeaux.fr]
- 14. The 2024 KIDA network for interstellar chemistry [arxiv.org]
Application Notes and Protocols: Photoionization Mass Spectrometry of the Amidogen Radical (NH₂)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of the amidogen radical (NH₂) using photoionization mass spectrometry. The this compound radical is a crucial intermediate in many chemical processes, including combustion, atmospheric chemistry, and the formation of nitrogen-containing compounds in astrophysical environments.[1][2][3][4] Understanding its ionization properties is essential for developing accurate chemical models and for potential applications in various fields, including drug development where nitrogen-containing functional groups are prevalent.
Quantitative Data
The following tables summarize key quantitative data obtained from photoionization mass spectrometry studies of the this compound radical.
Table 1: Ionization and Dissociation Data for the this compound Radical
| Parameter | Value | Reference |
| Adiabatic Ionization Potential | 11.14 ± 0.01 eV | [5] |
| Adiabatic Ionization Potential | 11.22 eV | [6] |
| Convergence to excited A' ¹A₁ state | 12.445 ± 0.002 eV | [5] |
| Heat of Formation of NH⁺ (ΔHᵣ⁰(NH⁺)) | 396.3 ± 0.3 kcal/mol | [5] |
| Heat of Formation of NH (ΔHᵣ⁰(NH)) | 85.2 ± 0.4 kcal/mol | [5] |
| Heat of Formation of NH₂ (ΔHᵣ⁰(NH₂)) | 45.8 ± 0.3 kcal/mol | [5] |
| Bond Dissociation Energy D₀(H₂N-H) | 106.7 ± 0.3 kcal/mol | [5] |
| Bond Dissociation Energy D₀(HN-H) | 91.0 ± 0.5 kcal/mol | [5] |
| Bond Dissociation Energy D₀(N-H) | 79.0 ± 0.4 kcal/mol | [5] |
Table 2: Absolute Photoionization Cross-Sections of the this compound Radical
| Photon Energy (eV) | Cross-Section (Mb) | Reference |
| 12.7 | 7.8 ± 2.2 | [1][2][3][4] |
| 13.2 | 7.8 ± 2.0 | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments in the photoionization mass spectrometry of the this compound radical are provided below. These protocols are based on established experimental setups from the scientific literature.
This protocol describes the generation of NH₂ radicals through the reaction of hydrogen atoms with hydrazine, a method successfully used in several photoionization studies.[5]
Objective: To produce a stable and continuous source of this compound radicals for mass spectrometric analysis.
Materials:
-
Hydrazine (N₂H₄)
-
Molecular Hydrogen (H₂)
-
Helium (He) or Argon (Ar) as a carrier gas
-
Metaphosphoric acid (for coating)
Equipment:
-
Microwave discharge source
-
Flow tube reactor
-
Mass flow controllers
-
High-vacuum system with pumps
-
Photoionization mass spectrometer
Procedure:
-
Reactor Preparation:
-
Coat the inner walls of the flow tube reactor with metaphosphoric acid. This coating minimizes the recombination of hydrogen atoms and the loss of NH₂ radicals on the reactor surfaces.[5]
-
-
Generation of Hydrogen Atoms:
-
Introduce a mixture of H₂ in a carrier gas (He or Ar) into a side arm of the flow tube.
-
Pass this mixture through a microwave discharge to generate hydrogen atoms.
-
-
Introduction of Hydrazine:
-
Introduce hydrazine vapor into the main flow tube downstream from the microwave discharge using a separate inlet. The concentration of N₂H₄ should be kept low to favor the desired reaction and minimize side reactions.
-
-
Reaction and Radical Formation:
-
The hydrogen atoms react with hydrazine via the reaction: H + N₂H₄ → NH₂ + NH₃.
-
-
Sampling:
-
The gas mixture containing the newly formed NH₂ radicals is then sampled through a skimmer or a pinhole into the high-vacuum chamber of the mass spectrometer for analysis.
-
This protocol details the steps for the photoionization of the generated this compound radicals and their subsequent mass analysis.
Objective: To measure the mass-to-charge ratio of the ions produced from the photoionization of NH₂ and to determine the photoionization efficiency.
Equipment:
-
Tunable vacuum ultraviolet (VUV) light source (e.g., synchrotron radiation, hydrogen discharge lamp)
-
Monochromator
-
Time-of-Flight (TOF) or Quadrupole Mass Spectrometer
-
Ion detector (e.g., microchannel plate)
-
Data acquisition system
Procedure:
-
Photoionization:
-
Direct the tunable VUV photon beam to intersect the molecular beam containing the NH₂ radicals within the ionization region of the mass spectrometer.
-
Scan the photon energy across the range of interest. The photoionization process is: NH₂ + hν → NH₂⁺ + e⁻.
-
-
Mass Analysis:
-
The ions produced are extracted from the ionization region by an electric field and guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio. For NH₂, the parent ion will have a mass-to-charge ratio of 16.
-
-
Detection and Data Acquisition:
-
The mass-separated ions are detected by an ion detector.
-
The ion signal is recorded as a function of the photon energy to generate a photoionization efficiency (PIE) curve.
-
-
Data Analysis:
-
The adiabatic ionization potential can be determined from the onset of the NH₂⁺ signal in the PIE curve.[5]
-
Absolute photoionization cross-sections can be determined by calibrating the ion signal against a known standard or by using a double imaging photoelectron-photoion coincidence (i²PEPICO) spectrometer.[1][2][3][4]
-
Visualizations
The following diagrams illustrate the experimental workflow and the photoionization process.
References
Application Notes and Protocols for Studying Reactive Radicals Using Matrix Isolation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix isolation is a powerful technique used to study highly reactive species, such as free radicals, which have very short lifetimes under normal conditions.[1][2][3] The method involves trapping these species in a rigid, inert matrix at cryogenic temperatures, typically using noble gases (Ne, Ar, Kr, Xe) or nitrogen.[3][4] This isolation prevents the radicals from reacting with themselves or other species, allowing for their spectroscopic characterization.[4] The low temperatures also simplify spectra by populating only the lowest vibrational and rotational energy levels.[4] This document provides detailed application notes and protocols for the generation and study of reactive radicals using matrix isolation techniques coupled with spectroscopic methods, primarily Fourier Transform Infrared (FTIR) and Electron Paramagnetic Resonance (EPR) spectroscopy.
Data Presentation
Quantitative data obtained from matrix isolation experiments are crucial for understanding the properties of reactive radicals and their interactions with the matrix environment. The following tables summarize key spectroscopic parameters for representative radicals.
Table 1: FTIR Vibrational Frequencies of the Ethynyl Radical (C₂H) in Different Matrices
The vibrational frequencies of a trapped species can shift slightly compared to the gas phase due to interactions with the matrix material. These "matrix shifts" are generally small in inert matrices like neon and argon.
| Vibrational Mode | Gas Phase (cm⁻¹)[5] | Neon Matrix (cm⁻¹)[5] | Argon Matrix (cm⁻¹)[5] | Krypton Matrix (cm⁻¹)[5] | Xenon Matrix (cm⁻¹)[5] |
| C-H stretch (ν₁) | 3298.85 | 3293.3 | - | - | - |
| C≡C stretch (ν₃) | 1840.57 | 1835.5 | 1846.2 | 1842 | 1852 |
Table 2: EPR Spectroscopic Parameters for Selected Radicals in Inert Matrices
EPR spectroscopy provides information about the electronic structure of radicals through the g-factor and hyperfine coupling constants (A).
| Radical | Matrix | g-value (isotropic) | Hyperfine Coupling Constant (A) / G |
| Methyl Radical (CH₃) | Argon | ~2.0026 | a(H) ≈ 23.0 |
| Ethyl Radical (C₂H₅) | Argon | ~2.0027 | a(α-H) ≈ 22.4, a(β-H) ≈ 26.9 |
| tert-Butyl Radical ((CH₃)₃C) | Argon | 2.0096[4] | a(H) ≈ 22.7 |
| Cyclohexyl Radical (C₆H₁₁) | Xenon | ~2.0028 | a(α-H) ≈ 21.3, a(β-H)ax ≈ 40.6, a(β-H)eq ≈ 5.3 |
Experimental Protocols
Detailed methodologies for generating and studying reactive radicals using matrix isolation are provided below. These protocols cover three common methods for radical generation: photolysis, flash vacuum pyrolysis, and laser ablation.
Protocol 1: Generation of Radicals by Photolysis
This protocol describes the generation of the methyl radical (CH₃) and ketene (CH₂CO) from the photolysis of matrix-isolated acetyl cyanide.
1. Precursor Preparation and Deposition:
- Prepare a gaseous mixture of acetyl cyanide (CH₃COCN) and the matrix gas (e.g., Argon) in a ratio of approximately 1:1000 in a vacuum manifold.
- Slowly deposit the gas mixture onto a cryogenic substrate (e.g., a CsI window for IR spectroscopy) cooled to approximately 10 K. The deposition rate should be controlled to ensure good matrix quality.
2. Photolysis:
- Irradiate the matrix-isolated sample with a suitable UV light source. For the photolysis of acetyl cyanide, a broadband mercury-xenon arc lamp can be used.
- To control the photolysis products, specific wavelength ranges can be selected using filters. For instance, irradiation at λ > 230 nm will primarily lead to the formation of acetyl isocyanide. Subsequent irradiation at λ > 180 nm will then produce acetonitrile and methyl isocyanide.
3. Spectroscopic Analysis:
- Record FTIR spectra of the matrix before and after photolysis to identify the precursor, intermediates, and final products.
- Assign the observed vibrational bands to specific species by comparing the experimental spectra with known literature values or with theoretical calculations.
Protocol 2: Generation of Radicals by Flash Vacuum Pyrolysis (FVP)
This protocol outlines the generation of the phenyl radical (C₆H₅) from the FVP of a suitable precursor like nitrobenzene, followed by matrix isolation.
1. FVP Apparatus Setup:
- Assemble the FVP apparatus, which typically consists of a sample inlet, a pyrolysis tube (often quartz) heated by a furnace, and a connection to the matrix isolation cryostat.[3][6][7]
- Pack the pyrolysis tube with an inert material like quartz wool to ensure efficient heat transfer to the precursor vapor.[3]
2. Pyrolysis and Trapping:
- Volatilize the precursor (e.g., nitrobenzene) under high vacuum and pass it through the heated pyrolysis tube. The pyrolysis temperature should be optimized for the desired fragmentation (typically 800-1100 °C for generating phenyl radicals).
- The pyrolyzed gas stream, containing the phenyl radicals, is then co-deposited with an excess of matrix gas (e.g., Argon) onto the cold substrate (10-20 K) of the cryostat.
3. Spectroscopic Analysis:
- Record the FTIR or EPR spectrum of the deposited matrix.
- Identify the phenyl radical by its characteristic spectral features. For example, in the IR spectrum, the C-C stretching modes of the phenyl radical will be observed.
Protocol 3: Generation of Radicals by Laser Ablation
This protocol describes the generation of aluminum atoms and their subsequent reaction products by laser ablation.
1. Target Preparation and Experimental Setup:
- Mount a solid target of the material to be ablated (e.g., a high-purity aluminum rod) inside the vacuum chamber of the matrix isolation setup.
- The target should be rotatable to expose a fresh surface for each laser pulse.
- A high-power pulsed laser (e.g., a Nd:YAG laser) is focused onto the target.[8]
2. Ablation and Matrix Deposition:
- The vacuum chamber is evacuated to a high vacuum.
- The laser is fired at the target, causing ablation of the material. The laser parameters (e.g., wavelength, energy per pulse, pulse duration) should be optimized for efficient ablation. For aluminum, a KrF excimer laser (248 nm) with a pulse duration of 20 ns can be used.
- Simultaneously, a stream of matrix gas is directed towards the cold substrate.
- The ablated species (atoms, ions, and clusters) are co-deposited with the matrix gas onto the cold substrate.
3. Spectroscopic Analysis:
- Analyze the deposited matrix using appropriate spectroscopic techniques (e.g., UV-Vis or FTIR spectroscopy).
- The spectra will reveal the presence of isolated aluminum atoms and any reaction products formed with the matrix gas or any co-deposited reactants.
Mandatory Visualization
Experimental Workflow for Matrix Isolation
Caption: General experimental workflow for matrix isolation studies of reactive radicals.
Signaling Pathway: Photochemical Transformation of Matrix-Isolated Acetyl Cyanide
Caption: Photochemical reaction pathway of acetyl cyanide in an argon matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 4. ulkusayin.wordpress.com [ulkusayin.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laser Ablation of Aluminum Near the Critical Regime: A Computational Gas-Dynamical Model with Temperature-Dependent Physical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Chemical Kinetics Databases for Amidogen Radical (NH₂) Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The amidogen radical (NH₂), also known as the aminyl or azanyl radical, is a highly reactive and short-lived species that plays a critical role in a vast array of chemical systems.[1] Its reactions are fundamental to nitrogen chemistry, with significant implications in combustion, atmospheric chemistry, astrochemical modeling, and the synthesis of nitrogen-containing compounds.[1][2][3] Accurate kinetic data for NH₂ radical reactions are essential for developing predictive models, understanding reaction mechanisms, and designing novel chemical processes. These application notes provide a guide to accessing and utilizing chemical kinetics databases for NH₂ radical reactions and detail common experimental protocols for determining this critical data.
Protocol 1: Accessing Kinetic Data from Public Databases
A primary resource for gas-phase chemical kinetics data is the NIST Chemical Kinetics Database.[4][5] This database contains a vast collection of reaction rate constants abstracted from thousands of peer-reviewed publications.[4]
Step-by-Step Guide to Using the NIST Chemical Kinetics Database:
-
Navigate to the Database: Access the NIST Gas Phase Kinetics Database website.
-
Search by Reactants: Use the search functionality to find reactions involving the this compound radical. The formula for the radical is H₂N.[6] To initiate a search, enter "NH2" or "H2N" into the reactant fields.
-
Specify Reaction Partners: To narrow the search, enter the formula of the other reactant of interest (e.g., H₂, H₂O₂, CH₃CHO).
-
Filter and Analyze Results: The database will return a list of reaction records. Each record provides key information, including:
-
Data Extraction and Comparison: Extract the relevant rate constants and associated parameters. It is crucial to compare data from multiple sources when available to assess consistency and uncertainty.
Logical Workflow for Database Utilization
Caption: Workflow for accessing NH₂ radical reaction data.
Quantitative Data Summary
The following table summarizes selected rate constants for key this compound radical reactions found in kinetics databases and the literature. This data is crucial for modeling chemical systems where NH₂ is a key intermediate.
| Reaction | Rate Constant (k) | Temperature (K) | Pressure (Torr) | Method | Reference |
| NH₂ + H₂ → NH₃ + H | 5.38 × 10⁻¹¹ exp(-6492/T) cm³ molecule⁻¹ s⁻¹ | 900 - 1620 | - | Flash Photolysis-Shock Tube | [3] |
| NH₂ + NH → Products | (9.6 ± 3.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 293 | 2 - 10 | Laser Photolysis-Absorption Spectroscopy | [7][8][9] |
| NH₂ + H → Products | (7.7 ± 14) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | 293 | 2 - 10 | Laser Photolysis-Absorption Spectroscopy | [7][8][9] |
| NH₂ + C₂H₅ | (2.5 ± 0.5) × 10¹⁰ M⁻¹ s⁻¹ | 298 | - | Flash Photolysis-Laser Resonance Absorption | [10] |
| NH₂ + iso-C₃H₇ | (2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹ | 298 | - | Flash Photolysis-Laser Resonance Absorption | [10] |
| NH₂ + t-C₄H₉ | (2.5 ± 0.5) × 10¹⁰ M⁻¹ s⁻¹ | 298 | - | Flash Photolysis-Laser Resonance Absorption | [10] |
| NH₂ + H₂O₂ | (2.42 ± 0.55) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 412 | 7.5 - 16.5 | Pulsed Laser Photolysis-LIF | [11][12] |
| NH₂ + N₂H₄ | (5.4 ± 0.4) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 296 | ~7 - 19 | Pulsed Laser Photolysis-LIF | [12][13] |
| NH₂ + CH₃CHO | Negative T-dependence, Positive P-dependence | 29 - 107 | - | Laser Flash Photolysis-LIF | [2][14] |
Protocol 2: Experimental Determination of NH₂ Radical Kinetics
Many of the rate constants stored in kinetics databases are determined using advanced experimental techniques. The Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) method is a highly sensitive and widely used approach for studying the kinetics of radical reactions.[11][12][14]
Detailed Methodology for PLP-LIF:
-
Radical Generation (Photolysis):
-
A precursor molecule, typically ammonia (NH₃), is diluted in a large excess of an inert buffer gas (e.g., Ar).[8][12]
-
This gas mixture flows through a reaction cell at a controlled temperature and pressure.
-
A pulsed photolysis laser (e.g., an excimer laser at 193 nm) irradiates the mixture, dissociating the NH₃ to produce NH₂ radicals.[7][12][13] The reaction is: NH₃ + hν → NH₂ + H.
-
-
Radical Detection (Laser-Induced Fluorescence - LIF):
-
A second, tunable probe laser is directed through the cell, perpendicular to the photolysis laser.
-
The wavelength of the probe laser is tuned to a specific electronic transition of the NH₂ radical (e.g., excitation at ~570 nm).[12][13]
-
The NH₂ radicals absorb the probe laser light and are excited to a higher electronic state. They then relax, emitting fluorescence at a different wavelength.
-
This fluorescence is collected by a photomultiplier tube (PMT) fitted with appropriate optical filters to exclude scattered laser light.[14]
-
-
Kinetic Measurement:
-
The experiment is performed under pseudo-first-order conditions, where the reactant of interest (e.g., H₂O₂) is in large excess compared to the NH₂ radicals.
-
The concentration of NH₂ is monitored by recording the LIF signal intensity as a function of the time delay after the photolysis laser pulse.
-
The temporal decay of the NH₂ concentration will follow a first-order exponential decay.
-
By measuring the decay rate at different concentrations of the excess reactant, a plot of the pseudo-first-order rate constant versus reactant concentration is generated. The slope of this plot yields the second-order rate constant for the reaction.
-
Experimental Workflow for PLP-LIF
Caption: Experimental workflow for the PLP-LIF technique.
Application Notes for Researchers
-
Computational Chemistry: Experimental data from kinetics databases are invaluable for benchmarking theoretical calculations of potential energy surfaces and reaction rate theories, such as Rice–Rampsberger–Kessel–Marcus (RRKM) theory.[2][14]
-
Combustion Modeling: The reactions of NH₂ are key steps in the formation and reduction of NOx pollutants during the combustion of nitrogen-containing fuels. Accurate rate constants are required for reliable combustion models.
-
Astrochemistry: NH₂ is observed in the interstellar medium, and its reactions are important for the formation of more complex nitrogen-bearing molecules in dark molecular clouds.[2][14]
-
Drug Development: While direct applications are less common, understanding the reactivity of amine functionalities is crucial. Radical-mediated reactions can be involved in both drug metabolism and degradation pathways. Knowledge of radical kinetics helps in assessing the stability and potential reactivity of drug candidates containing amine groups.
References
- 1. Amino radical - Wikipedia [en.wikipedia.org]
- 2. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. catalog.data.gov [catalog.data.gov]
- 5. reddit.com [reddit.com]
- 6. Amino radical [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Absolute rate constants for the reactions between amino and alkyl radicals at 298 K | Semantic Scholar [semanticscholar.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of hydrazine with the this compound radical and atomic hydrogen - UNT Digital Library [digital.library.unt.edu]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Experimental Detection of Amidogen Radicals (NH₂)
Welcome to the technical support center for the experimental detection of amidogen (NH₂) radicals. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What makes the experimental detection of this compound (NH₂) radicals so challenging?
The detection of this compound (NH₂) radicals is inherently difficult due to several key factors:
-
High Reactivity and Short Lifetime: Like most radicals, NH₂ is highly reactive and, consequently, short-lived, making it difficult to maintain a detectable concentration.[1][2]
-
Low Concentrations: In many experimental and biological systems, radicals exist at very low concentrations, often below the detection limits of conventional analytical techniques.[3]
-
Interference: The presence of other chemical species can interfere with detection, either by reacting with the NH₂ radical or by producing overlapping spectral signals.[4][5]
-
Low Optical Absorption: The NH₂ radical has very weak optical absorption in the visible spectrum, which makes techniques based on absorption challenging.[1]
Q2: What are the primary methods for detecting NH₂ radicals?
The main techniques used for the experimental detection of NH₂ radicals are Laser-Induced Fluorescence (LIF), Cavity Ring-Down Spectroscopy (CRDS), and Mass Spectrometry (MS). Each method has distinct advantages and limitations.
-
Laser-Induced Fluorescence (LIF): A highly sensitive and selective optical method that involves exciting the radical with a laser to a higher electronic state and detecting the subsequent fluorescent emission.[3][6] It allows for in-situ and spatially resolved measurements.[6]
-
Cavity Ring-Down Spectroscopy (CRDS): An extremely sensitive absorption spectroscopy technique.[7][8] It measures the decay rate of light in a high-finesse optical cavity, which is altered by the absorption of the target species.[9]
-
Mass Spectrometry (MS): This technique identifies species based on their mass-to-charge ratio. While direct detection of the neutral NH₂ radical is not possible, it can be detected after ionization or by using indirect methods like spin trapping.[3][10]
Q3: Which detection method is the most sensitive?
Cavity Ring-Down Spectroscopy (CRDS) is generally considered one of the most sensitive techniques for detecting trace gases and radicals, with detection limits that can reach parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[11][12] Laser-Induced Fluorescence (LIF) also offers excellent sensitivity.[11] The ultimate sensitivity of any method depends heavily on the specific experimental setup and conditions.
Q4: How can I generate NH₂ radicals for my experiment?
NH₂ radicals are typically generated in-situ for experimental studies. Common methods include:
-
Photolysis of Ammonia (NH₃): Laser-flash photolysis of ammonia is a widely used method to produce NH₂ radicals.[13][14]
-
Reaction of OH Radicals with Ammonia: In aqueous solutions, hydroxyl (OH) radicals can react with ammonia to produce amino radicals through hydrogen abstraction.[1][15]
-
Reaction with Hydroxylamine: The reaction of aqueous electrons with hydroxylamine (NH₂OH) can also produce the amino radical.[1]
-
Plasma Discharge: N₂-H₂ plasmas can be used to generate significant densities of NH and NH₂ radicals.[16]
Data Presentation
Table 1: Comparison of Key Detection Techniques for this compound Radicals
| Feature | Laser-Induced Fluorescence (LIF) | Cavity Ring-Down Spectroscopy (CRDS) | Mass Spectrometry (MS) |
| Principle | Excitation and subsequent emission of light.[11] | Measurement of light decay time in an optical cavity.[8] | Separation of ions by mass-to-charge ratio.[17] |
| Sensitivity | High (nM to pM for some species).[11] | Extremely High (ppb to ppt levels).[9][12] | High, but depends on ionization efficiency.[17] |
| Selectivity | High, based on specific excitation/emission wavelengths.[3] | High, based on specific absorption wavelengths.[18] | High, based on mass-to-charge ratio.[19] |
| Direct/Indirect | Direct | Direct | Indirect (requires ionization or trapping).[3][10] |
| Common Issues | Signal-to-noise ratio, spectral interferences, quenching.[4][6][20] | Instability from mechanical vibrations or contaminants.[12] | Fragmentation, inability to detect neutral species directly.[10][21] |
| Typical Use Case | Flame diagnostics, plasma studies, reaction kinetics.[6][20] | Trace gas analysis, atmospheric chemistry.[8][18] | Identification of reaction products, analysis of trapped radicals.[19] |
Table 2: Common NH₂ Radical Precursors and Generation Methods
| Precursor | Generation Method | Phase | Key Considerations |
| Ammonia (NH₃) | Laser Flash Photolysis | Gas | Precursor concentration and laser fluence must be optimized.[13] |
| Ammonia (NH₃) | Reaction with OH radicals | Aqueous | pH dependent; reaction is very slow in acidic solutions.[1] |
| Hydroxylamine (NH₂OH) | Reaction with aqueous electrons (e⁻aq) | Aqueous | Often used in electron paramagnetic resonance (EPR) studies.[1] |
| Nitrogen (N₂) + Hydrogen (H₂) | Thermal Plasma Discharge | Gas | Can produce high densities of NH and NH₂.[16] |
Troubleshooting Guides
Laser-Induced Fluorescence (LIF) Spectroscopy
Problem: Low signal-to-noise ratio (SNR) in my NH₂ LIF measurements.
-
Cause: The chosen excitation/detection scheme may be inefficient. Older methods using wavelengths around 630 nm can yield low signals.[6] Background fluorescence or scattering from other species can also obscure the signal.
-
Solution:
-
Optimize Wavelengths: Consider using a more efficient excitation scheme. For example, excitation at ~385 nm has been shown to produce a signal ~15 times higher than excitation at ~630 nm, with a suggested detection limit around 700 ppm.[6]
-
Use Filtering: Employ appropriate optical filters to reduce background noise and isolate the NH₂ fluorescence signal.[6]
-
Increase Laser Power: Carefully increase the laser power to enhance the fluorescence signal, but be cautious of inducing saturation or photodecomposition of the sample.
-
Problem: I suspect spectral interference from other species in my sample.
-
Cause: Other molecules or radicals in the experimental environment (e.g., flames, plasmas) may have absorption or fluorescence spectra that overlap with NH₂. For instance, RO₂ radicals are known to interfere with measurements of HO₂ radicals, a similar challenge.[4]
-
Solution:
-
Perform a Scan: Conduct a fluorescence excitation scan over a range of wavelengths. The resulting spectrum should be compared against a reference spectrum of NH₂ to confirm its identity.[6]
-
Time-Resolved Measurements: Use time-resolved LIF to distinguish the NH₂ signal from longer-lived background fluorescence.[20]
-
Chemical Modulation: If possible, selectively remove the suspected interfering species from the system and observe the effect on the signal.
-
Problem: My fluorescence signal is decaying too quickly (quenching).
-
Cause: Collisional quenching occurs when the excited NH₂ radical collides with another molecule and loses its energy non-radiatively instead of fluorescing. This process is highly dependent on the pressure and composition of the gas mixture.[20]
-
Solution:
-
Reduce Pressure: If the experiment allows, reduce the total pressure of the system to decrease the collision frequency.[20]
-
Change Bath Gas: Use an inert bath gas (like Argon or Helium) with a low quenching cross-section.[13]
-
Quantify Quenching: Measure the fluorescence lifetime at different concentrations of potential quenchers to determine their quenching rate constants and correct the fluorescence signal accordingly.[20]
-
Cavity Ring-Down Spectroscopy (CRDS)
Problem: My CRDS signal is unstable and shows significant drift.
-
Cause: CRDS is highly sensitive to the alignment of its optical cavity. Mechanical vibrations, temperature fluctuations, and contamination of the high-reflectivity mirrors can all lead to signal instability.[12]
-
Solution:
-
Isolate from Vibrations: Place the spectrometer on an optical table with vibration isolation.
-
Use Off-Axis Alignment: Implement an off-axis CRDS setup. This configuration is less susceptible to optical feedback and can improve stability.[12]
-
Mirror Purging: Protect the cavity mirrors from contamination by purging them with a slow flow of inert gas.[12]
-
Problem: I am not achieving the expected sensitivity for NH₂ detection.
-
Cause: The sensitivity of CRDS depends on the reflectivity of the mirrors and the absorption cross-section of the target molecule at the chosen wavelength. If the laser wavelength does not precisely match a strong absorption line of NH₂, the sensitivity will be poor.
-
Solution:
-
Verify Wavelength: Ensure the laser is tuned to a known, strong absorption feature of the NH₂ radical. The A²A₁ ← X²B₁ electronic transition is often used.[16]
-
Check Mirror Reflectivity: Measure the "empty cavity" ring-down time to confirm that the mirrors have the specified high reflectivity (typically >99.99%).[9] A shorter-than-expected time indicates degraded or dirty mirrors.
-
Optimize Alignment: Meticulously align the laser into the optical cavity to ensure efficient excitation of the fundamental cavity mode.
-
Mass Spectrometry (MS)
Problem: I am unable to detect the NH₂ radical in my mass spectrum.
-
Cause: As a neutral, uncharged species, the NH₂ radical will not be detected by a mass spectrometer, which only separates and detects ions.[10] Even with an ionization source, the radical's short lifetime may prevent it from reaching the detector.[3]
-
Solution:
-
Use an Appropriate Ionization Source: Employ a "soft" ionization technique like chemical ionization (CI) or photoionization (VUV-PIMS) that can ionize the radical without causing excessive fragmentation.[3]
-
Indirect Detection (Spin Trapping): Use a spin trapping agent, such as PBN (α-phenyl-N-tert-butylnitrone), to react with the NH₂ radical.[3][19] This creates a more stable radical adduct that is easier to ionize and detect with MS, allowing for definitive identification of the trapped species.[19]
-
Problem: My mass spectrum is too complex, and I can't identify the NH₂ signal.
-
Cause: High-energy ionization methods like electron impact (EI) can cause extensive fragmentation of precursor molecules and the radical itself, leading to a complex spectrum with many peaks.[10] The radical adducts formed during spin trapping can also form multiple types of ions, complicating interpretation.[19]
-
Solution:
-
Tandem Mass Spectrometry (MS/MS): Isolate the suspected parent ion of the NH₂ radical (or its adduct) and perform collision-induced dissociation (CID). The resulting fragmentation pattern can provide structural information to confirm its identity.[17]
-
High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an exact mass measurement. This can help distinguish the ion of interest from other species with the same nominal mass.[21]
-
Isotopic Labeling: Use isotopically labeled precursors (e.g., ¹⁵NH₃) to generate ¹⁵NH₂. The resulting mass shift in the spectrum provides unambiguous confirmation of the signal's origin.
-
Visualizations
References
- 1. Amino radical - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMT - Detection of HO2 by laser-induced fluorescence: calibration and interferences from RO2 radicals [amt.copernicus.org]
- 5. Analytical Interference in Chemiluminescence Assay–Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cavity ring-down spectroscopy - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 15. Ammonia - Wikipedia [en.wikipedia.org]
- 16. Production mechanisms of NH and NH2 radicals in N2-H2 plasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. Time resolved laser induced fluorescence of the NH radical in low pressure N/sub 2/O flames (Journal Article) | OSTI.GOV [osti.gov]
- 21. researchgate.net [researchgate.net]
Mitigating secondary reactions in amidogen radical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate secondary reactions in amidogen radical (•NH₂) studies.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low yield of the desired product and a complex mixture of byproducts. What are the likely secondary reactions involving the this compound radical?
A1: The high reactivity of the this compound radical can lead to several competing secondary reactions that reduce the yield of your target product.[1][2] The most common side reactions include:
-
Radical Dimerization: this compound radicals can dimerize to form hydrazine (N₂H₄).[1] This is particularly prevalent at high radical concentrations.
-
Hydrogen Abstraction: this compound radicals can abstract hydrogen atoms from solvents, reagents, or even the product itself, leading to undesired byproducts. The presence of weak C-H bonds in the reaction medium can exacerbate this issue.[2]
-
Reaction with Precursors: The this compound radical can react with the precursor molecule used for its generation (e.g., ammonia), leading to the formation of species like N₂H₃.[3]
-
Unintended Oxidation or Reduction: In complex systems, the this compound radical can participate in unintended redox reactions with other components of the reaction mixture.[4]
Q2: How can I minimize radical dimerization in my experiments?
A2: To minimize the dimerization of this compound radicals to hydrazine, you should aim to maintain a low steady-state concentration of the radical. This can be achieved by:
-
Slowing the Rate of Radical Generation: If you are generating the radical photochemically or thermally, reducing the intensity of the light source or lowering the reaction temperature can decrease the rate of radical formation.
-
Using a Flow System: Continuous flow reactors can help maintain a low concentration of reactive intermediates by constantly removing the products and replenishing the reactants.[5][6]
-
Dilution: Conducting the reaction in a larger volume of solvent can decrease the concentration of all reactive species, including the this compound radical, thereby reducing the probability of bimolecular reactions like dimerization.
Q3: The this compound radical appears to be reacting with my solvent. What are some recommended solvents for these studies?
A3: Solvent choice is critical in minimizing secondary reactions. Avoid solvents with weak C-H bonds that are susceptible to hydrogen abstraction.
| Solvent Class | Suitability | Rationale |
| Perfluorinated Hydrocarbons | Excellent | C-F bonds are very strong and resistant to hydrogen abstraction. |
| Aprotic Polar Solvents (e.g., Acetonitrile) | Good | Generally more resistant to hydrogen abstraction than hydrocarbons. Purity is crucial as impurities can be a source of H-atoms. |
| Water | Fair to Good | Can be used, but the this compound radical's reactivity can be pH-dependent.[1] Buffering the solution may be necessary. |
| Alkanes (e.g., Hexane) | Poor | Contain weak C-H bonds that are easily abstracted by reactive radicals. |
| Ethers (e.g., THF) | Poor | The C-H bonds adjacent to the oxygen atom are particularly susceptible to abstraction. |
Q4: Are there any chemical additives that can act as scavengers for interfering radicals without quenching the this compound radical?
A4: The use of scavengers is a complex strategy as it can be difficult to selectively remove interfering radicals without affecting the this compound radical. However, in some specific cases, it might be feasible. For instance, if you are generating this compound radicals from the reaction of hydroxyl radicals (•OH) with ammonia (NH₃), and residual •OH is a concern, you could use a scavenger that reacts much faster with •OH than with •NH₂.[1] Careful selection based on known reaction kinetics is essential. Common radical scavengers include certain phenols and nitroxides, but their compatibility with your specific system must be experimentally verified.[7][8][9]
Troubleshooting Guides
Problem: Low Product Yield with Evidence of Hydrazine Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of this compound radicals. | Decrease the rate of radical generation (e.g., lower UV lamp intensity, reduce precursor concentration). | Reduced rate of dimerization, leading to less hydrazine and potentially more of the desired product. |
| Insufficient dilution. | Increase the solvent volume. | Lower overall concentration of radicals, disfavoring bimolecular side reactions. |
| Inefficient mixing leading to localized high concentrations. | Improve stirring or use a flow-based reactor setup. | Homogeneous distribution of radicals, minimizing localized dimerization. |
Problem: Formation of Byproducts from Hydrogen Abstraction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reactive solvent with weak C-H bonds. | Switch to a more inert solvent like acetonitrile or a perfluorinated hydrocarbon. | Elimination or significant reduction of solvent-derived byproducts. |
| Substrate or product contains highly labile hydrogens. | Protect susceptible functional groups on the substrate or product. | Increased stability of starting materials and products towards the this compound radical. |
| Presence of hydrogen-donating impurities. | Purify all solvents and reagents meticulously before use. | A cleaner reaction profile with fewer unexpected byproducts. |
Experimental Protocols
Methodology for Generation and Monitoring of this compound Radicals
A common technique for studying this compound radical kinetics is pulsed laser photolysis combined with laser-induced fluorescence (PLP-LIF) .[5][6]
-
Radical Generation: A precursor gas, typically ammonia (NH₃), is photolyzed using a pulsed excimer laser (e.g., at 193 nm or 213 nm) to generate this compound radicals.[5]
-
Reaction Environment: The photolysis occurs in a temperature-controlled reaction cell or a Laval nozzle expansion for low-temperature studies.[5][6] A bath gas (e.g., Ar, He, N₂) is used to maintain the desired pressure and temperature.[5]
-
Radical Detection: The temporal decay of the this compound radicals is monitored by exciting them with a tunable dye laser at a specific wavelength (e.g., around 598 nm) and detecting the resulting fluorescence at a longer wavelength using a photomultiplier tube.
-
Data Analysis: The fluorescence signal is recorded as a function of time after the photolysis pulse. The decay kinetics are analyzed to determine reaction rate coefficients.
Visualizations
Caption: A typical workflow for kinetic studies of this compound radicals.
References
- 1. Amino radical - Wikipedia [en.wikipedia.org]
- 2. Identifying Amidyl Radicals for Intermolecular C─H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected reactivity of this compound radical in the gas phase degradation of nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Selected anthraquinones as potential free radical scavengers and P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress | MDPI [mdpi.com]
- 9. Free radical scavengers (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Technical Support Center: Amidogen Radical Reaction Rate Calculations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calculation and measurement of amidogen (NH₂) radical reaction rates.
Troubleshooting Guides
This section addresses specific issues that may arise during theoretical calculations and experimental measurements of this compound radical reaction rates.
Theoretical Calculation Issues
Question: My calculated reaction rate constant is significantly higher than experimental values. What are the common causes?
Answer: Overestimation of reaction rate constants in theoretical calculations is a frequent issue. Several factors could be contributing to this discrepancy:
-
Inadequate Description of the Transition State: Transition state theory (TST) is highly sensitive to the accuracy of the transition state (TS) geometry and energy. Errors in the TS energy can be larger than those for stable reactants and products, leading to inaccurate barrier heights.
-
Neglect of Hindered Internal Rotations: For flexible molecules, treating low-frequency torsional modes as harmonic oscillators can introduce significant errors in the partition function. It is crucial to treat these modes as hindered internal rotors (HIR) for more accurate calculations.
-
Quantum Tunneling Effects: For reactions involving the transfer of light atoms like hydrogen, quantum tunneling can be significant, especially at lower temperatures. Not accounting for tunneling will lead to an underestimation of the rate constant, but errors in the tunneling correction can also lead to inaccuracies.
-
Recrossing Effects: Conventional TST assumes that a trajectory crossing the dividing surface between reactants and products will proceed to products without recrossing. This is not always the case, and such recrossing events lead to an overestimation of the rate constant. Variational Transition State Theory (VTST) can help mitigate this by optimizing the position of the dividing surface to minimize recrossing.[1][2]
-
Basis Set Superposition Error (BSSE): In calculations involving complexes or transition states, the basis functions of one fragment can artificially lower the energy of the other, leading to an overestimation of binding energies and an underestimation of reaction barriers. While counterpoise corrections can be used for complexes, they are not straightforward for transition states. Using larger basis sets can help reduce this error.
Question: My calculations for reactions with a negative temperature dependence are not matching experimental data. What should I consider?
Answer: Reactions with negative activation energies often proceed through the formation of a pre-reaction complex.[3][4] Inaccuracies in modeling this aspect of the reaction are a likely source of error:
-
Potential Energy Surface (PES) Accuracy: The depth of the pre-reaction well and the energies of the transition states connecting the complex to reactants and products are critical. High-level quantum chemistry methods are often required to accurately describe the PES for these reactions.
-
Multi-structural Anharmonicity: The formation of a complex can introduce multiple conformers and significant anharmonicity. The multistructural method with torsional anharmonicity can provide corrections to the calculated rate constants to account for these effects.[5]
-
Pressure Dependence: These reactions can be pressure-dependent. The calculations should be performed using a master equation approach to properly account for collisional stabilization of the intermediate complex.
Question: How do I choose the right density functional for my this compound radical reaction calculations?
Answer: The choice of density functional is critical for obtaining accurate results for open-shell systems like the this compound radical. While there is no universally "best" functional, some have shown good performance for radical chemistry:
-
M06-2X: This hybrid meta-GGA functional has been shown to perform well for kinetics and thermochemistry of radical reactions.[5]
-
ωB97X-D: This is a range-separated hybrid functional with dispersion corrections that often provides good results for non-covalent interactions, which can be important in pre-reaction complexes.
-
It is always recommended to benchmark a few selected functionals against high-level ab initio calculations (e.g., CCSD(T)) or reliable experimental data for a representative reaction before proceeding with extensive calculations.
Experimental Measurement Issues
Question: In my laser-induced fluorescence (LIF) experiment, the observed lifetime of the NH₂ radical is longer than expected, leading to a lower calculated rate constant. What could be the cause?
Answer: An artificially long apparent lifetime of the NH₂ radical in LIF experiments can be due to several factors:
-
Vibrational Relaxation: Photolysis of precursors like ammonia can produce vibrationally excited NH₂ radicals.[6][7] The fluorescence detection might be specific to the ground vibrational state of the electronically excited state. If the relaxation of the vibrationally excited ground state radicals to the probed state is slow, it will appear as a slow decay or even a growth in the signal, leading to an underestimation of the reaction rate. Adding a bath gas that efficiently quenches vibrational excitation, such as CH₄, can help mitigate this.[6][7]
-
Spectral Interference: Other species in the system might fluoresce in the same spectral region as NH₂. This background fluorescence can contaminate the signal and lead to an incorrect determination of the decay rate. A careful spectral analysis is needed to identify and account for any interfering species.
-
Inadequate Precursor Concentration: If the concentration of the precursor is too high, secondary reactions can regenerate NH₂ radicals, leading to a slower apparent decay. It is important to work under pseudo-first-order conditions where the concentration of the coreactant is in large excess compared to the initial concentration of the NH₂ radical.
Question: My cavity ring-down spectroscopy (CRDS) baseline is unstable and shows oscillations. How can I improve it?
Answer: Baseline instability and oscillations in CRDS are often caused by etalon effects or interferometric fringes.[8] These can arise from reflections from optical components in the beam path. Here are some troubleshooting steps:
-
Optical Alignment: Carefully check the alignment of all optical components to minimize stray reflections.
-
Brewster's Angle: Use optical windows and other components at Brewster's angle to minimize reflections for a specific polarization.
-
Dithering: Modulating the cavity length slightly can help to average out the fringes.
-
Baseline Subtraction: In some cases, a stable fringe pattern can be subtracted from the signal. However, this can be challenging if the fringes are not stable over time.
Question: I am having difficulty generating a consistent concentration of NH₂ radicals. What are some common issues?
Answer: Consistent generation of NH₂ radicals is crucial for reliable kinetic measurements. Common problems include:
-
Precursor Purity and Flow: Ensure the purity of the precursor gas (e.g., ammonia) and use calibrated mass flow controllers to maintain a stable flow.
-
Photolysis Laser Fluctuations: Fluctuations in the photolysis laser energy will lead to variations in the initial radical concentration. Monitor the laser power and use a stable laser source.
-
Secondary Reactions: As mentioned earlier, secondary reactions can consume or generate NH₂ radicals. Ensure that the experimental conditions are set to minimize these side reactions.
Frequently Asked Questions (FAQs)
What are the most common methods for generating this compound radicals in the lab?
The most common methods for generating this compound radicals for kinetic studies are:
-
Photolysis of Ammonia (NH₃): Ammonia is a widely used precursor. It can be photolyzed using a pulsed laser (e.g., at 193 nm or 213 nm) to produce NH₂ radicals.[9][10]
-
Reaction of OH with NH₃: The reaction of hydroxyl (OH) radicals with ammonia is another common source of this compound radicals. OH radicals can be generated from the photolysis of precursors like H₂O₂ or HNO₃.
What are the key experimental techniques for measuring this compound radical reaction rates?
The primary experimental techniques for time-resolved measurements of NH₂ radical concentrations are:
-
Laser-Induced Fluorescence (LIF) Spectroscopy: This is a highly sensitive and state-specific technique. A tunable laser excites the NH₂ radical to an electronically excited state, and the resulting fluorescence is detected. The decay of the fluorescence signal over time in the presence of a coreactant is used to determine the reaction rate.[9][11]
-
Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption-based technique. It measures the decay rate of light in a high-finesse optical cavity. The presence of an absorbing species like NH₂ increases the decay rate, from which the concentration can be determined.[12][13][14]
How important is the pressure of the bath gas in my experiments?
The pressure of the bath gas can be very important, especially for association reactions or reactions that proceed through a pre-reaction complex. The bath gas can collisionally stabilize the excited intermediate, affecting the overall reaction rate and product branching ratios. It is crucial to report the pressure and the identity of the bath gas in your experimental results.
What information should I report when publishing my experimental or theoretical results?
To ensure the reproducibility and utility of your data, it is important to provide a comprehensive report of your methods and results.[15][16][17][18]
-
For Experimental Studies:
-
Detailed description of the experimental setup.
-
Purity of all chemicals used.
-
Method of radical generation.
-
Detection method with relevant parameters (e.g., laser wavelength, fluorescence detection window).
-
Temperature, pressure, and composition of the gas mixture.
-
A clear statement of the uncertainties in the reported rate constants.[15][16][17][18]
-
-
For Theoretical Studies:
-
The level of theory (method and basis set) used for geometry optimizations and energy calculations.
-
The software package used.
-
Details of the rate constant calculation method (e.g., TST, VTST).
-
Treatment of important effects like hindered rotors and tunneling.
-
A comparison with available experimental data.
-
Quantitative Data
The following table summarizes experimentally determined rate constants for several key this compound radical reactions.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Experimental Method | Reference |
| NH₂ + H₂O₂ | (2.42 ± 0.55) x 10⁻¹⁴ | 412 | Pulsed-laser photolysis/LIF | [19] |
| NH₂ + NO | Varies with temperature | 200 - 2800 | Laser-flash photolysis/LIF | [6][7] |
| NH₂ + C₃H₈ | Varies with temperature | 400 - 1080 | Not specified in abstract | [20] |
| NH₂ + NH | (9.6 ± 3.2) x 10⁻¹¹ | 293 | Time-resolved absorption spectroscopy | [10] |
| NH₂ + H | (7.7 ± 1.4) x 10⁻¹⁵ | 293 | Time-resolved absorption spectroscopy | [10] |
Experimental Protocols
Protocol 1: Laser-Induced Fluorescence (LIF) Measurement of NH₂ Reaction Rates
-
Radical Generation:
-
Prepare a dilute mixture of ammonia (NH₃) in a bath gas (e.g., Ar or N₂).
-
Introduce the gas mixture into a flow cell at a controlled pressure.
-
Use a pulsed excimer laser (e.g., ArF at 193 nm) to photolyze the NH₃, generating NH₂ radicals.
-
-
LIF Excitation and Detection:
-
Use a tunable pulsed dye laser to excite the NH₂ radicals from the ground electronic state (X̃ ²B₁) to an excited state (Ã ²A₁). A common excitation wavelength is around 597 nm.
-
Position a photomultiplier tube (PMT) perpendicular to both the photolysis and probe laser beams to collect the fluorescence emission.
-
Use optical filters to isolate the NH₂ fluorescence and reduce scattered light.
-
-
Kinetic Measurement:
-
Vary the time delay between the photolysis laser pulse and the probe laser pulse.
-
Record the LIF signal intensity at each time delay to obtain a temporal profile of the NH₂ concentration.
-
Introduce a known excess concentration of the coreactant into the flow cell.
-
Repeat the measurement of the NH₂ temporal profile in the presence of the coreactant.
-
The difference in the decay rates with and without the coreactant gives the pseudo-first-order rate constant, from which the bimolecular rate constant can be calculated.
-
Protocol 2: Cavity Ring-Down Spectroscopy (CRDS) for NH₂ Detection
-
Cavity Setup:
-
Construct a stable optical cavity using two highly reflective mirrors (R > 99.99%).
-
Align a pulsed or continuous-wave laser beam to be resonant with the cavity. The laser wavelength should correspond to an absorption feature of NH₂.
-
-
Radical Generation:
-
Generate NH₂ radicals within the cavity using one of the methods described in the FAQs (e.g., photolysis of NH₃).
-
-
Ring-Down Measurement:
-
Inject a short pulse of laser light into the cavity.
-
Use a fast photodetector to measure the exponential decay (ring-down) of the light leaking from the cavity.
-
Measure the ring-down time with (τ) and without (τ₀) the NH₂ radicals present.
-
-
Concentration and Kinetics:
-
Calculate the absorption coefficient from the change in the ring-down time.
-
The concentration of NH₂ is proportional to the absorption coefficient.
-
For kinetic measurements, monitor the concentration of NH₂ as a function of time after its initial generation in the presence of a coreactant.
-
Visualizations
References
- 1. Transition state theory - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical Study of Radical–Molecule Reactions with Negative Activation Energies in Combustion: Hydroxyl Radical Addition to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. The University of Louisville Laser Labs (UL3) - Cavity Ring-Down Spectroscopy [theul3.com]
- 13. hirac.leeds.ac.uk [hirac.leeds.ac.uk]
- 14. fhi.mpg.de [fhi.mpg.de]
- 15. Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. govinfo.gov [govinfo.gov]
- 18. Experimental reporting [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Theoretical Study of NH2 Radical Reactions with Propane and Its Kinetic Implications in NH3-Propane Blends’ Oxidation | MDPI [mdpi.com]
Technical Support Center: Mass Spectrometry of Reactive Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of reactive intermediates.
General Troubleshooting
Diagram 1: General Troubleshooting Workflow for Reactive Intermediate Analysis
A general workflow for troubleshooting common mass spectrometry issues.
Frequently Asked Questions (FAQs)
Issue 1: No or Low Signal Intensity for the Reactive Intermediate
Q1: I am not detecting my reactive intermediate, or the signal is very weak. What are the potential causes and how can I troubleshoot this?
A1: Low or absent signal for a reactive intermediate is a common challenge due to their inherent instability and low concentrations.[1][2][3] Here are the primary areas to investigate:
-
Sample Preparation and Stability:
-
Analyte Instability: Reactive intermediates can degrade quickly.[4] Consider using a trapping agent to form a more stable derivative that can be more easily detected.[5][6][7]
-
Low Concentration: The concentration of your intermediate may be below the detection limit of the instrument.[8] Try to concentrate your sample or adjust reaction conditions to favor the accumulation of the intermediate.
-
Incompatible Solvents: Ensure your solvent system is compatible with the ionization method and does not suppress the ionization of your analyte.[9]
-
-
Ionization Source Optimization:
-
Inappropriate Ionization Technique: "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for fragile molecules to prevent fragmentation.[10][11] Hard ionization methods like Electron Impact (EI) can cause extensive fragmentation of reactive intermediates.[12]
-
Suboptimal Source Parameters: The efficiency of ionization is highly dependent on source parameters.[3] Systematically optimize settings such as sprayer voltage, gas flow rates, and temperature.[3][13] For ESI, lower sprayer voltages can sometimes be beneficial to avoid corona discharge and unwanted side reactions.[13][14]
-
-
Mass Spectrometer Settings:
Table 1: Ionization Technique Suitability for Reactive Intermediates
| Ionization Technique | Principle | Suitability for Reactive Intermediates | Key Considerations |
| Electrospray Ionization (ESI) | Soft ionization where ions in solution are transferred to the gas phase.[11][15] | High. Well-suited for polar, thermally labile, and non-volatile compounds.[9] | Solvent choice is critical; prone to ion suppression and adduct formation.[16] |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization for less polar compounds not easily ionized by ESI.[10] | Moderate. Can be useful for nonpolar species.[10] | Sample must be volatile enough to be nebulized and ionized in the gas phase. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where a laser desorbs and ionizes the analyte from a matrix.[12] | High. Excellent for large biomolecules and can be used for smaller molecules.[12] | Matrix selection is crucial and can influence fragmentation (in-source decay).[17][18] |
| Electron Impact (EI) | Hard ionization that uses an electron beam to ionize the sample.[12][15] | Low. Generally too harsh, causing extensive fragmentation.[12] | Can be useful for identifying component parts of a complex molecule through fragmentation patterns.[10] |
Issue 2: High Background Noise in the Mass Spectrum
Q2: My mass spectrum has a very high baseline and a lot of noise, which is obscuring the signal of my intermediate. What can I do?
A2: High background noise can originate from several sources, including contaminated solvents, gas leaks, or the sample matrix itself.[19][20]
-
Solvent and System Contamination:
-
Use high-purity, LC-MS grade solvents and reagents to minimize contaminants.[21]
-
Contaminants like detergents (e.g., Triton, Tween) and polymers (e.g., polyethylene glycol) are common sources of background noise and ion suppression and should be avoided.[22][23]
-
Thoroughly clean glassware and avoid plastics that can leach stabilizers.[23]
-
-
Instrument and Environmental Factors:
-
Check for leaks in the gas supply lines and at all fittings.[19]
-
Ensure the ion source is clean. Contamination from previous samples can contribute to high background.[20]
-
Environmental contaminants, such as keratin from dust and skin, can be a problem, especially when looking for low-abundance species.[23]
-
-
Experimental Parameters:
Diagram 2: Decision Tree for Troubleshooting High Background Noise
A decision tree to diagnose the source of high background noise.
Issue 3: Unexpected Peaks and Adduct Formation
Q3: I am observing peaks that do not correspond to my expected intermediate. What are these, and how can I minimize them?
A3: Unexpected peaks are often due to adduct formation, in-source decay, or contaminants.
-
Adduct Formation:
-
In ESI, it is common to see adducts of the analyte with cations like sodium ([M+Na]+) and potassium ([M+K]+).[25][26] These can arise from glassware, solvents, or buffers.[25]
-
To minimize metal adducts, use high-purity solvents, acid-washed glassware, and avoid sodium- or potassium-containing buffers if possible. Adding a small amount of a proton source like formic acid can promote the formation of the protonated molecule [M+H]+.[26]
-
-
In-Source Decay (ISD):
-
This is a fragmentation process that occurs in the ion source, particularly in MALDI.[17][18] It can be induced by radicals or thermal energy, leading to fragment ions appearing in the spectrum.[18][27]
-
The choice of MALDI matrix can significantly influence the extent of ISD.[28] 2,5-dihydroxybenzoic acid (DHB) is a matrix known to promote ISD.[28] If fragmentation is undesirable, a different matrix may be required.
-
-
Contaminants:
-
As mentioned previously, contaminants from various sources can appear as unexpected peaks.[29] Always run a blank to identify background signals.
-
Table 2: Common Adduct Ions in ESI Mass Spectrometry
| Adduct Ion | Mass Shift (from M) | Common Source | Mitigation Strategy |
| [M+H]+ | +1 | Protonated molecule (desired in positive mode) | Add a proton source (e.g., formic acid, acetic acid) |
| [M+Na]+ | +23 | Glassware, buffers, solvents | Use acid-washed glassware, high-purity reagents |
| [M+K]+ | +39 | Glassware, buffers, solvents | Use acid-washed glassware, high-purity reagents |
| [M+NH4]+ | +18 | Ammonium-containing buffers or additives | Use alternative buffers if this adduct is undesirable |
| [M-H]- | -1 | Deprotonated molecule (desired in negative mode) | Use a basic mobile phase additive (e.g., ammonia, piperidine) |
| [M+Cl]- | +35 | Chlorinated solvents | Avoid chlorinated solvents |
Experimental Protocols
Protocol 1: In-Situ Trapping of Reactive Iminium Ion Intermediates with Cyanide
This protocol is adapted from methods used for trapping iminium ion intermediates formed during metabolic activation studies.[6]
-
Reaction Incubation:
-
Prepare an incubation mixture containing the substrate (e.g., 10 µM), liver microsomes (e.g., 1 mg/mL protein), and an NADPH-generating system in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add the trapping agent, potassium cyanide (KCN), to the incubation mixture at a final concentration of 1-5 mM. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions.
-
-
Reaction Initiation and Termination:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a suitable LC-MS/MS system.
-
Use a precursor ion scan or neutral loss scan to screen for the cyanide adducts. For example, in negative ion mode, scan for precursors of the m/z 26 (CN-) ion.
-
Characterize the structure of the trapped adducts using tandem mass spectrometry (MS/MS).[6]
-
Diagram 3: Workflow for Trapping and Detecting Reactive Intermediates
A workflow for the trapping and detection of reactive intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F [pubs.rsc.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Real-time capture of reactive intermediates in an enzymatic reaction: insights into a P450-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 9. organomation.com [organomation.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. as.uky.edu [as.uky.edu]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmafocuseurope.com [pharmafocuseurope.com]
- 16. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orbi.uliege.be [orbi.uliege.be]
- 19. agilent.com [agilent.com]
- 20. zefsci.com [zefsci.com]
- 21. cgspace.cgiar.org [cgspace.cgiar.org]
- 22. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 23. bitesizebio.com [bitesizebio.com]
- 24. researchgate.net [researchgate.net]
- 25. acdlabs.com [acdlabs.com]
- 26. learning.sepscience.com [learning.sepscience.com]
- 27. researchgate.net [researchgate.net]
- 28. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. massspec.unm.edu [massspec.unm.edu]
Accounting for pressure dependence in amidogen radical kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental and theoretical study of amidogen radical (NH2) kinetics, with a specific focus on accounting for pressure dependence.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of NH2 radical kinetics.
Question: My observed NH2 decay kinetics are not pseudo-first-order, even with a large excess of the co-reactant. What could be the cause?
Answer: Several factors can lead to non-pseudo-first-order behavior in NH2 kinetics experiments:
-
Secondary Reactions: The initial NH2 radicals or the products of the primary reaction may be reacting with other species in the system. For example, in experiments involving the photolysis of NH3, the hydrogen atoms produced can also react with NH2.[1] It is crucial to model the potential secondary chemistry to understand its impact on the observed NH2 decay.[2][3]
-
Radical-Radical Reactions: The self-reaction of NH2 radicals (NH2 + NH2) can be a significant removal pathway, especially at high initial radical concentrations.[1][4] This reaction is pressure-dependent and can compete with the primary reaction being studied. Try reducing the photolysis laser fluence to generate a lower initial concentration of NH2.
-
Vibrational Relaxation: The photolysis of precursors like ammonia (NH3) can produce vibrationally excited NH2 radicals.[5] The observed temporal profile of the ground-state NH2 (v=0) may exhibit an initial growth as the excited states relax.[5] This can interfere with the kinetic analysis, especially at early times. Ensure your analysis accounts for this relaxation or is performed on a timescale where relaxation is complete.
Question: The measured rate constant for my reaction shows a strong dependence on the total pressure of the buffer gas. How do I interpret this?
Answer: Pressure dependence is a key indicator of the reaction mechanism. Reactions involving association or recombination are often pressure-dependent, as they require a third body (M) to remove excess energy from the newly formed adduct.
-
Fall-Off Region: Many NH2 recombination reactions, such as NH2 + H (+M) → NH3 (+M) and NH2 + NH2 (+M) → N2H4 (+M), exist in the "pressure fall-off region" under typical experimental conditions (a few Torr to several hundred Torr).[1][6][7] In this region, the rate constant increases with pressure, transitioning between the low-pressure (termolecular) limit and the high-pressure (bimolecular) limit.
-
Reaction Type:
-
Recombination/Association Reactions: These reactions show a positive pressure dependence. The rate is limited by the frequency of stabilizing collisions with a third body at low pressures.
-
Abstraction Reactions: Reactions like NH2 + H2O2 → NH3 + OH are often direct hydrogen abstractions and typically show little to no pressure dependence.[2][8]
-
Chemically Activated Reactions: In some cases, a bimolecular reaction can form a chemically activated intermediate that can either be stabilized by collision or dissociate to products. The rate of formation for the stabilized adduct will increase with pressure, while the rate for dissociation may decrease.
-
To properly characterize a pressure-dependent reaction, you must measure the rate constant over a wide range of pressures and temperatures. The data can then be fitted using formalisms like the Troe or Lindemann models to extract the high-pressure and low-pressure limiting rate constants.[1][7]
Question: My measured rate constants differ depending on the buffer gas (e.g., N2 vs. Ar) used. Is this expected?
Answer: Yes, this is expected for pressure-dependent reactions. The efficiency of the third-body collision in stabilizing the reaction adduct depends on the identity of the buffer gas. Different gases have varying abilities to remove energy upon collision. For the NH2 + NH2 reaction, for instance, the termolecular rate constant is different for CF4, N2, and Ar bath gases, indicating different collisional efficiencies.[4][9] When reporting pressure-dependent rate constants, it is essential to specify the bath gas used.
Frequently Asked Questions (FAQs)
Q1: What are the primary experimental techniques for studying NH2 radical kinetics? A1: The most common method is the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) technique.[2][5][10] In this method, a pulsed laser (the photolysis laser) dissociates a precursor molecule (e.g., NH3) to produce NH2 radicals.[1] A second, tunable laser (the probe laser) excites the NH2 radicals to a higher electronic state. The subsequent fluorescence is detected, and its intensity over time provides the temporal concentration profile of the NH2 radical.[2][5] Another common detection method is time-resolved laser absorption spectroscopy.[1][4]
Q2: How is the pressure dependence of recombination reactions like NH2 + NH2 and NH2 + H mathematically described? A2: The pressure and temperature dependence of these reactions, which are in the fall-off region, can be represented by the Troe formalism.[1][6] This model uses parameters for the low-pressure limiting rate constant (k₀), the high-pressure limiting rate constant (k∞), and a broadening factor (Fcent) that describes the shape of the fall-off curve.[1][6]
Q3: Is the reaction of NH2 with NO pressure-dependent? A3: The reaction NH2 + NO is largely considered pressure-independent over a wide range of conditions relevant to combustion and atmospheric chemistry.[11] Studies have shown that a pressure dependence is only observed at extremely high pressures (e.g., 1 × 10²¹ molecules cm⁻³ and above).[5][10]
Q4: What are the main product channels for the NH2 + NO reaction? A4: The reaction between NH2 and NO has three primary product channels:
-
NH2 + NO → N2H + OH
-
NH2 + NO → HN2 + OH[10] At low temperatures (below 180 K), the channel producing N2 + H2O is dominant and reaches a branching ratio of 1.[10]
Data Presentation: Rate Constant Parameters
The following tables summarize experimentally determined and theoretically calculated parameters for key pressure-dependent NH2 reactions.
Table 1: Troe Parameters for the NH2 + H (+N2) → NH3 (+N2) Reaction [1][6]
| Parameter | Value | Temperature Range (K) |
| k₀(T) | (9.95 ± 0.58) × 10⁻²⁶ T-(1.76±0.092) cm⁶ molecule⁻² s⁻¹ | 292 - 533 |
| k∞ | 2.6 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ (fixed value) | 292 - 533 |
| Fcent | 0.5 ± 0.2 | 292 - 533 |
Table 2: Troe Parameters for the NH2 + NH2 (+N2) → N2H4 (+N2) Reaction [1][6]
| Parameter | Value | Temperature Range (K) |
| k₀(T) | (1.14 ± 0.59) × 10⁻¹⁹ T-(3.41±0.28) cm⁶ molecule⁻² s⁻¹ | 292 - 533 |
| k∞(T) | 9.33 × 10⁻¹⁰ T-0.414 e33/T cm³ molecule⁻¹ s⁻¹ (from theory) | 292 - 533 |
| Fcent | 0.15 ± 0.12 | 292 - 533 |
Table 3: Low-Pressure Recombination Rate Constants for NH2 + NH2 at 293 K in Different Bath Gases [4][9]
| Bath Gas | k₀ (cm⁶ molecule⁻² s⁻¹) |
| Ar | (3.9 ± 0.4) × 10⁻²⁹ |
| N₂ | (5.7 ± 0.7) × 10⁻²⁹ |
| CF₄ | (8.0 ± 0.5) × 10⁻²⁹ |
Experimental Protocols
Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
This is a widely used technique for studying the kinetics of radical species like NH2.[2][5][10]
Objective: To measure the rate constant of a reaction involving the NH2 radical by monitoring its concentration decay over time under pseudo-first-order conditions.
Methodology:
-
Radical Generation: NH2 radicals are generated by the pulsed laser photolysis of a suitable precursor, typically ammonia (NH3), using an excimer laser at 193 nm or 213 nm.[1][5] The precursor is flowed through a temperature- and pressure-controlled reaction cell, heavily diluted in a buffer gas (e.g., Ar, N2).
-
Reaction: The photolytically generated NH2 radicals react with a co-reactant, which is present in large excess to ensure pseudo-first-order kinetics.
-
Radical Probing: The temporal evolution of the NH2 radical concentration is monitored by Laser-Induced Fluorescence (LIF). A tunable dye laser, pumped by a Nd:YAG laser, is used to excite a specific ro-vibronic transition of the NH2 radical, for example, the A²A₁ (0,9,0) ← X²B₁ (0,0,0) transition near 597.6 nm.[5][10]
-
Signal Detection: The resulting fluorescence, emitted at a longer wavelength, is collected perpendicular to the laser beams using a photomultiplier tube (PMT). Optical filters are used to isolate the fluorescence signal from scattered laser light.
-
Data Acquisition: The time delay between the photolysis and probe laser pulses is systematically varied. The fluorescence signal at each delay is recorded and averaged over many laser shots to build up the decay profile of the NH2 radical.
-
Kinetic Analysis: The exponential decay of the LIF signal intensity, which is proportional to the NH2 concentration, is plotted against the concentration of the excess co-reactant. The slope of the resulting linear plot yields the bimolecular rate constant for the reaction.
Visualizations
Logical Flow of Pressure Dependence
The following diagram illustrates the concept of a pressure-dependent unimolecular/recombination reaction, showing the transition from the low-pressure to the high-pressure limit.
Caption: Logical diagram of a pressure-dependent association reaction.
Experimental Workflow for PLP-LIF
The diagram below outlines the typical workflow for a Pulsed Laser Photolysis - Laser-Induced Fluorescence experiment.
References
- 1. Determination of the Rate Constants for the NH2(X(2)B1) + NH2(X(2)B1) and NH2(X(2)B1) + H Recombination Reactions in N2 as a Function of Temperature and Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the rate constant for the NH2(X(2)B1) + NH2(X(2)B1) reaction at low pressure and 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. personal.ems.psu.edu [personal.ems.psu.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rate constant for the reaction NH2+ NO from 216 to 480 K - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quenching Effects in Amidogen Radical (NH2) Fluorescence Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quenching effects during amidogen radical (NH₂) fluorescence measurements, primarily using laser-induced fluorescence (LIF).
FAQs and Troubleshooting Guide
This section addresses common issues and questions related to the quenching of NH₂ fluorescence in a question-and-answer format.
Q1: My NH₂ LIF signal is much weaker than expected. What are the likely causes?
A1: A weak NH₂ LIF signal can be attributed to several factors, with collisional quenching being a primary suspect. Here’s a troubleshooting guide to diagnose the issue:
-
High Pressure: Collisional quenching is highly dependent on pressure. An increase in the total pressure of your system leads to more frequent collisions between the excited NH₂ radical and other molecules, which de-excite it non-radiatively, thus reducing the fluorescence signal.[1]
-
Presence of Efficient Quenchers: Certain molecules are highly effective at quenching NH₂ fluorescence. Common quenchers in combustion environments include water (H₂O), carbon dioxide (CO₂), oxygen (O₂), and ammonia (NH₃) itself.[2] Even small concentrations of these species can significantly reduce the LIF signal.
-
Incorrect Laser Wavelength or Power: Ensure your laser is tuned to a strong absorption line of NH₂. Several excitation schemes have been successfully used, for example, around 385 nm, 532 nm, and 609 nm.[2][3][4] Also, verify your laser power. While higher power can increase the initial excitation, excessive power might lead to saturation or photochemical effects that can complicate signal interpretation.
-
Optical Misalignment: Trivial issues like misalignment of the laser beam or the collection optics can drastically reduce the detected signal.
-
Interference from Other Species: Fluorescence from other species, such as CN or CH in combustion environments, can interfere with the NH₂ signal, especially when using broadband detection.[4]
Q2: How can I confirm that quenching is the primary cause of my low signal?
A2: You can perform a Stern-Volmer analysis. This involves measuring the fluorescence intensity at different concentrations of a potential quenching species while keeping the NH₂ concentration constant. A linear relationship between the ratio of unquenched to quenched fluorescence intensity (I₀/I) and the quencher concentration is a strong indicator of collisional quenching.
Q3: What is the Stern-Volmer relationship and how do I use it?
A3: The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quenching agent.[1] The equation is:
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the fluorescence intensity without the quencher.
-
I is the fluorescence intensity with the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer constant, which is a measure of the quenching efficiency.
By plotting I₀/I versus [Q], you should obtain a straight line with a slope equal to Kₛᵥ. This allows you to quantify the quenching effect.
Q4: My Stern-Volmer plot is non-linear. What does this mean?
A4: A non-linear Stern-Volmer plot can indicate several phenomena:
-
Static and Dynamic Quenching: The presence of both static (formation of a non-fluorescent complex in the ground state) and dynamic (collisional) quenching can lead to an upward-curving plot.
-
Multiple Quenching Mechanisms: Different quenching mechanisms with varying efficiencies might be at play.
-
Complex Formation: If the quencher and NH₂ form a complex, the simple collisional model may not apply.
Q5: How do temperature and pressure affect quenching?
A5:
-
Pressure: Collisional quenching rates are directly proportional to the total pressure. As pressure increases, the collision frequency increases, leading to more efficient quenching and a weaker fluorescence signal. A decrease in fluorescence signal has been observed with pressures up to 5 bar.[2]
-
Temperature: The effect of temperature on quenching is more complex. For collisional quenching, an increase in temperature generally leads to a higher collision frequency and thus more quenching.[5] However, if static quenching is a significant factor, an increase in temperature can cause the dissociation of the non-fluorescent complexes, leading to a decrease in quenching.[1][5] For the related NH radical, the total quenching rate constants have been shown to be dependent on temperature in flame environments.[6]
Q6: Are there strategies to mitigate quenching effects in my measurements?
A6: While quenching is often unavoidable, its effects can be accounted for or minimized:
-
Work at Lower Pressures: If your experimental setup allows, reducing the total pressure will decrease the collisional quenching rate.
-
Time-Resolved Measurements: By measuring the fluorescence lifetime (the time it takes for the fluorescence intensity to decay), you can directly determine the quenching rate. The quenching rate is the reciprocal of the fluorescence lifetime.
-
Quantitative Corrections: If the concentrations of the major quenching species and their respective quenching rate constants are known, the measured LIF signal can be corrected to obtain a relative or even absolute concentration of NH₂. This often requires detailed modeling of the chemical environment.
-
Saturated LIF: In the saturated LIF regime, the fluorescence signal becomes less dependent on the quenching rate. However, achieving saturation for NH₂ can be challenging and may introduce other complications like photochemical effects.
Quantitative Data on Quenching
Accurate quantification of NH₂ concentration from LIF measurements requires knowledge of the collisional de-excitation (quenching) rate constants for the relevant species in the experimental environment.
| Quenching Species | Collisional De-excitation Rate Constant (cm³ molecule⁻¹ s⁻¹) | Notes |
| NH₃ | 1.0 x 10⁻⁹ | Independent of the vibronic state of NH₂. |
| CO | 4.7 x 10⁻¹⁰ | For the Σ(0, 9, 0) level of NH₂. |
| H₂ | 4.6 x 10⁻¹⁰ | For the Σ(0, 9, 0) level of NH₂. |
| N₂ | 4.0 x 10⁻¹⁰ | For the Σ(0, 9, 0) level of NH₂. |
| CH₄ | 3.0 x 10⁻¹⁰ | For the Σ(0, 9, 0) level of NH₂. |
| Ar | 1.52 x 10⁻¹⁰ | For the Σ(0, 9, 0) level of NH₂. |
| He | 1.45 x 10⁻¹⁰ | For the Σ(0, 9, 0) level of NH₂. |
Note: The availability of quenching rate constants for NH₂ with other important combustion products like H₂O and CO₂ is limited in the reviewed literature. Researchers may need to determine these experimentally or rely on theoretical calculations.
Experimental Protocols
This section provides a generalized methodology for performing NH₂ LIF measurements, which can be adapted to specific experimental setups.
Protocol: Laser-Induced Fluorescence Measurement of this compound Radicals (NH₂) in a Gaseous Environment
1. NH₂ Radical Generation:
-
In-situ (e.g., Flames): NH₂ is naturally present in the combustion of nitrogen-containing fuels like ammonia. The flame itself serves as the radical source.
-
Ex-situ (e.g., Flow Reactor): NH₂ can be generated through photolysis of a precursor molecule, typically ammonia (NH₃). A common method is to use the fifth harmonic of a Nd:YAG laser (213 nm) to photolyze a flow of NH₃ mixed with an inert gas like N₂ or Ar.[4][7]
2. Laser Excitation System:
-
A tunable laser system is required to excite a specific rovibronic transition of the NH₂ radical. Common choices include:
-
A Nd:YAG-pumped dye laser.
-
An Alexandrite laser.[4]
-
-
The laser wavelength needs to be tuned to a known NH₂ absorption line. Common excitation wavelengths are around 385 nm, 532 nm, or in the 600-630 nm range.[2][3][4]
-
The laser beam is typically formed into a sheet for planar laser-induced fluorescence (PLIF) imaging or focused to a point for single-point measurements.
3. Fluorescence Detection System:
-
The fluorescence emitted by the excited NH₂ radicals is collected at a 90-degree angle to the laser beam path to minimize scattered laser light.
-
The collection optics typically consist of a series of lenses that focus the fluorescence onto the detector.
-
An intensified CCD (ICCD) camera is commonly used for detection, especially for imaging applications. For single-point measurements, a photomultiplier tube (PMT) can be used.
-
Optical filters are crucial to block scattered laser light and isolate the NH₂ fluorescence signal. Long-pass or band-pass filters are selected based on the excitation and emission wavelengths. For example, with excitation at 385 nm, a GG400 long-pass filter can be used.
4. Data Acquisition and Analysis:
-
The ICCD camera or PMT is synchronized with the laser pulse.
-
Background subtraction is essential to remove contributions from flame luminosity, scattered light, and electronic noise. This is typically done by acquiring an image or signal with the laser tuned off the NH₂ resonance.
-
For quantitative measurements, the raw LIF signal needs to be corrected for factors such as the laser energy profile, the collection efficiency of the optics, and, most importantly, quenching.
Visualizations
Caption: Experimental workflow for NH₂ LIF measurements.
Caption: Troubleshooting logic for a weak NH₂ LIF signal.
References
Technical Support Center: Quantitative Amidogen Radical (NH₂) Detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quantitative amidogen radical (NH₂) detection.
Section 1: General FAQs
Q1: What is the this compound radical (NH₂), and why is its quantitative detection important?
The this compound radical (·NH₂), also known as the aminyl or azanyl radical, is the neutral, highly reactive form of the amide ion.[1] As a short-lived intermediate, it plays a crucial role in many chemical processes, including combustion, atmospheric chemistry, and biological reactions.[1][2] For instance, in the atmosphere, NH₂ is formed from the oxidation of ammonia by the hydroxyl radical (·OH) and can participate in catalytic cycles affecting greenhouse gas levels.[3][4] In drug development and toxicology, understanding the reactions of nitrogen-centered radicals is vital for assessing the mechanisms of action and safety of new chemical entities.[5][6] Accurate quantitative detection is essential for building kinetic models, understanding reaction mechanisms, and predicting the environmental or biological impact of these processes.[7]
Q2: What are the primary techniques for quantitative detection of NH₂ radicals?
The most common and sensitive techniques for quantitative detection of highly reactive, low-concentration species like the NH₂ radical are laser-based spectroscopic methods and mass spectrometry.
-
Laser-Induced Fluorescence (LIF): This is a highly selective and sensitive optical method where a laser excites the radical to a higher electronic state, and the subsequent fluorescence is detected.[8] It is often used for atmospheric and gas-phase kinetic studies.[9]
-
Cavity Ring-Down Spectroscopy (CRDS): CRDS is an absorption spectroscopy technique known for its high sensitivity.[10] It measures the decay rate of a laser pulse trapped in a high-finesse optical cavity; the presence of an absorbing species like NH₂ increases the decay rate.[10][11]
-
Mass Spectrometry (MS): MS identifies radicals by their mass-to-charge ratio after ionization.[2][12] This technique is powerful for identifying radical species, but quantitative calibration can be challenging due to the transient nature of radicals.[12][13][14]
Q3: How are known concentrations of NH₂ radicals generated for calibration?
Due to their high reactivity, NH₂ radicals cannot be stored in a gas cylinder.[1] Therefore, they are typically generated in situ from a stable precursor molecule. A common method is the laser-flash photolysis of ammonia (NH₃) at a specific wavelength (e.g., 193 nm). The concentration of NH₂ produced can be calculated based on the known concentration of the precursor, the laser fluence, and the absorption cross-section of the precursor.
Section 2: Technique-Specific Troubleshooting & FAQs
Laser-Induced Fluorescence (LIF)
FAQs & Troubleshooting
Q: My LIF signal is very noisy or unstable. What are the common causes? A: Signal instability in LIF measurements can stem from several sources:
-
Laser Power/Wavelength Fluctuation: The LIF signal is directly proportional to the laser power.[15] Use a power meter to check for fluctuations and ensure the laser has had adequate warm-up time. Wavelength drift can move the laser off the optimal absorption line, causing signal instability.
-
Background Noise: High background can be caused by scattered laser light or fluorescence from other species. Ensure optical filters are correctly chosen and placed to only transmit the red-shifted fluorescence of the NH₂ radical.[8]
-
Flow/Pressure Instability: In flow-cell systems, turbulence or pressure fluctuations can change the concentration of the radical in the detection volume. Check your mass flow controllers and pressure gauges for stability.
Q: The fluorescence signal is weaker than expected. How can I improve it? A: To improve a weak signal, consider the following:
-
Optimize Laser Alignment: Ensure the laser beam is perfectly centered within the detection cell to maximize the interaction volume with the sample.
-
Increase Laser Power: A higher laser power will excite more molecules, leading to a stronger signal. However, be cautious of photo-bleaching or saturation effects at very high powers.
-
Check Detector Efficiency: Ensure your photomultiplier tube (PMT) is operating at the correct voltage and is sensitive in the wavelength range of the NH₂ fluorescence.
Q: How do I account for fluorescence quenching? A: Fluorescence quenching occurs when another molecule collides with the excited NH₂ radical, causing it to return to the ground state without emitting a photon. This effect is pressure-dependent. To calibrate accurately, the calibration must be performed under the same pressure and buffer gas composition as the actual experiment. Alternatively, one can work at very low pressures where the time between collisions is much longer than the fluorescence lifetime, minimizing quenching.[8]
Cavity Ring-Down Spectroscopy (CRDS)
FAQs & Troubleshooting
Q: My measured ring-down time (τ) is inconsistent. What should I check? A: Inconsistent ring-down times are a common issue in CRDS.
-
Mirror Contamination: The reflectivity of the cavity mirrors is critical.[11] Dust, aerosols, or film deposition on the mirrors will reduce reflectivity and shorten the ring-down time.[16] Inspect and clean the mirrors according to the manufacturer's instructions.
-
Laser-Cavity Alignment: The laser must be precisely aligned to the optical axis of the cavity to excite the fundamental cavity mode (TEM₀₀). Misalignment leads to the excitation of multiple modes, resulting in multi-exponential decays that are difficult to fit and cause inconsistency.
-
Mechanical or Thermal Instability: CRDS systems are sensitive to vibrations and temperature changes that can alter the cavity length and alignment.[17] Ensure the system is on a vibration-damped optical table in a temperature-controlled environment.
Q: How can I improve the detection limit of my CRDS system? A: The detection limit is determined by the precision of the ring-down time measurement and the effective path length.[10]
-
Use Higher Reflectivity Mirrors: Increasing mirror reflectivity (R) significantly increases the effective optical path length, enhancing sensitivity.[10][11]
-
Increase Data Averaging: Averaging more ring-down events for each measurement can reduce random noise and improve the precision of the decay time calculation.[11]
-
Reduce Baseline Noise: Ensure a stable "empty cavity" ring-down time (τ₀) by flowing pure, non-absorbing gas (like N₂) through the cell to get a stable baseline before introducing the sample.[11]
Mass Spectrometry (MS)
FAQs & Troubleshooting
Q: How can I be sure the signal at m/z 16 is from the NH₂ radical and not from the fragmentation of ammonia (NH₃)? A: This is a critical challenge in MS-based radical detection.[2]
-
Appearance Potential Measurement: This involves measuring the minimum electron energy required to generate the ion. The appearance potential for NH₂⁺ from the NH₂ radical (ionization) will be lower than the appearance potential for NH₂⁺ from NH₃ (dissociative ionization). By setting the ionization energy below the dissociative ionization threshold of NH₃, you can selectively detect the NH₂ radical.[2]
-
Soft Ionization: Employ soft ionization techniques, such as chemical ionization (CI) or photoionization, which are less likely to cause fragmentation of stable parent molecules compared to standard electron impact (EI) ionization.
Q: How do I perform a quantitative calibration for NH₂ radicals using MS? A: Quantitative MS is challenging due to variations in ionization efficiency.[18]
-
Chemical Titration: React the NH₂ radicals with a stable reactant gas (e.g., NO) in the sampling line before the ion source. The decrease in the NH₂ signal will correlate with the increase in a stable product signal, which can be calibrated more easily.
-
Radical Scavenging: Introduce a spin scavenger like TEMPO, which reacts with the NH₂ radical to form a stable, diamagnetic adduct.[13][14] This stable adduct can then be quantified using standard MS techniques with an appropriate internal standard, and the result can be correlated back to the initial radical concentration.[14]
Section 3: Data & Protocols
Quantitative Performance of Detection Techniques
The table below summarizes typical performance metrics for the discussed techniques. Note that specific values can vary significantly based on the experimental setup. The data for NH₂ is often inferred from similar small molecules like NO₂ or NH₃.
| Parameter | Laser-Induced Fluorescence (LIF) | Cavity Ring-Down Spectroscopy (CRDS) | Mass Spectrometry (MS) |
| Detection Principle | Optical Emission | Optical Absorption | Mass-to-Charge Ratio |
| Typical Sensitivity | High | Very High | High |
| Typical Detection Limit | 5-10 pptv (for NO₂)[8] | ~9 ppbv (for NH₃)[11] | Sub-ppbv to ppmv |
| Selectivity | High (Wavelength-specific) | Moderate (Interference from other absorbers) | Very High (Mass-specific) |
| Primary Challenge | Fluorescence Quenching, Calibration | Mirror Contamination, Spectral Interference | Distinguishing from Fragments, Ionization Efficiency[2][18] |
Experimental Protocol: LIF Calibration via Ammonia Photolysis
This protocol outlines a general procedure for calibrating an LIF system for NH₂ detection.
Objective: To determine the calibration factor (C_LIF) that relates the measured LIF signal (S_LIF) to the NH₂ radical concentration ([NH₂]).
Methodology:
-
System Preparation:
-
Prepare a calibrated gas mixture of a known, low concentration of ammonia (NH₃) in an inert buffer gas (e.g., N₂ or Ar).
-
Stabilize the gas flow through the detection cell at the desired experimental pressure.
-
Allow the detection laser (probe laser) and photolysis laser (pump laser) to warm up for at least 30-60 minutes to ensure stable power output.
-
-
Background Measurement:
-
With the photolysis laser off, measure the background signal using the probe laser. This signal arises from scattered light and fluorescence from other sources. This is your S_bkgd.
-
-
NH₂ Generation and Detection:
-
Fire a single pulse from the photolysis laser (e.g., an ArF excimer laser at 193 nm) into the gas flow to photodissociate NH₃, producing NH₂ and H radicals.
-
At a known, short delay after the photolysis pulse, fire the probe laser (tuned to a specific NH₂ absorption line) to excite the generated NH₂ radicals.
-
Measure the resulting fluorescence signal (S_raw) using a PMT equipped with appropriate optical filters.
-
-
Signal Calculation:
-
The true LIF signal for a single shot is S_LIF = S_raw - S_bkgd.
-
Average the S_LIF from multiple shots (e.g., >100) to improve the signal-to-noise ratio.
-
-
[NH₂] Calculation:
-
Calculate the concentration of NH₂ produced per photolysis pulse using the following equation: [NH₂] = [NH₃] * σ * Φ * F Where:
-
[NH₃] is the known concentration of the ammonia precursor.
-
σ is the absorption cross-section of NH₃ at the photolysis wavelength.
-
Φ is the quantum yield for NH₂ production from NH₃ photolysis.
-
F is the fluence (photons per cm²) of the photolysis laser pulse.
-
-
-
Calibration Factor Determination:
-
Repeat steps 3-5 for several different concentrations of the NH₃ precursor gas.
-
Plot the average S_LIF against the calculated [NH₂].
-
The slope of the resulting linear fit is the calibration factor, C_LIF, in units of (Signal Counts / [NH₂]).
-
Section 4: Visualized Workflows
General Calibration & Measurement Workflow
Caption: A logical workflow for calibrating an instrument and performing a quantitative measurement.
LIF Detection Signal Pathway
Caption: The signal generation and detection pathway in a Laser-Induced Fluorescence experiment.
Troubleshooting Flowchart: Low or No CRDS Signal
Caption: A decision-making flowchart for troubleshooting low signal issues in CRDS experiments.
References
- 1. Amino radical - Wikipedia [en.wikipedia.org]
- 2. secjhuapl.edu [secjhuapl.edu]
- 3. Unexpected reactivity of this compound radical in the gas phase degradation of nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ammonia - Wikipedia [en.wikipedia.org]
- 5. The rise of new approach methodologies in drug and chemical safety | Drug Discovery News [drugdiscoverynews.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Scavenging with TEMPO* to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. projects.npl.co.uk [projects.npl.co.uk]
- 18. youtube.com [youtube.com]
Minimizing spectral interferences in amidogen radical analysis
Welcome to the technical support center for amidogen radical (NH2) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing spectral interferences during experimental measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for detecting the this compound radical (NH2)?
A1: The most common techniques for in-situ detection of the highly reactive NH2 radical are spectroscopic methods.[1] Laser-Induced Fluorescence (LIF) and Cavity Ring-Down Spectroscopy (CRDS) are frequently employed due to their high sensitivity and selectivity.[2][3] LIF involves exciting the radical to a higher energy state with a laser and detecting the subsequent fluorescent emission, while CRDS measures the absorption of light by the radical within a high-finesse optical cavity.[2][4] Other methods include conventional absorption spectrometry, though it often suffers from lower sensitivity.[5]
Q2: What are the primary sources of spectral interference in NH2 analysis?
A2: Spectral interferences can arise from several sources, broadly categorized as:
-
Direct Spectral Overlap: Other molecules present in the sample may absorb or fluoresce in the same wavelength range used to detect NH2. Common interfering species include nitrous acid (HONO), sulfur dioxide (SO2), and nitrogen dioxide (NO2).[6][7][8]
-
Photolytic Interference: The probe laser used for analysis can inadvertently photolyze, or break down, precursor molecules in the sample, artificially generating NH2 or other interfering species.[6][9][10] For example, photolysis of ammonia (NH3) can create NH2 radicals.
-
Quenching: In LIF measurements, other molecules (like O2 or H2O) can collide with the excited NH2 radical, causing it to return to the ground state without emitting a photon.[11][12] This is a non-radiative process that reduces the fluorescence signal intensity.[11][12][13]
-
Thermal Decomposition: In systems with heated components, thermally unstable molecules like peroxyacetyl nitrate (PAN) can decompose and produce interfering species.[9][14]
Troubleshooting Guides
Problem: I am observing a signal at the expected NH2 wavelength, but I'm not sure if it's a true signal or an interference.
Solution Workflow:
This workflow provides a systematic approach to identifying and mitigating potential interferences.
Caption: Troubleshooting workflow for identifying and mitigating spectral interferences.
Problem: My LIF signal is lower than expected or unstable. This might be due to quenching.
Solution:
Collisional quenching occurs when excited NH2 radicals are deactivated by collisions with other molecules, reducing the fluorescence intensity.[11][12]
Identifying Quenching:
-
Pressure Dependence: Quenching is highly dependent on pressure.[11] Increase or decrease the total pressure in your measurement cell. A strong correlation between pressure and signal intensity (at constant NH2 concentration) suggests quenching.
-
Composition Dependence: Introduce common quenching species like O2 or H2O into your system in controlled amounts. A corresponding decrease in the LIF signal confirms quenching.[11]
-
Lifetime Measurement: If possible, measure the fluorescence lifetime. Dynamic quenching reduces the lifetime of the excited state.[12][15]
Mitigation Strategies:
-
Reduce Pressure: Operating at lower cell pressures reduces the collision frequency, thus minimizing quenching.[9]
-
Time-Gated Detection: Use pulsed lasers and detectors. By setting a detection gate that opens shortly after the laser pulse, you can distinguish the longer-lived NH2 fluorescence from prompt scattering and very short-lived interfering fluorescence.
-
Kinetic Modeling: Quantify the quenching rates for known species in your system. This allows you to correct the measured signal intensity mathematically.
Experimental Protocols
Protocol 1: Spectral Scan to Identify Interfering Species
This protocol is designed to determine if an observed signal is from NH2 or another molecule with overlapping spectral features.
-
System Preparation: Stabilize your gas flows, pressure, and temperature. Generate a consistent, suspected NH2 signal.
-
Excitation Scan (LIF):
-
Set your detector (e.g., a photomultiplier tube with a bandpass filter) to a wavelength where NH2 fluorescence is expected.
-
Tune the wavelength of your excitation laser across a range that includes known NH2 absorption lines as well as potential absorption lines of interferents (e.g., HONO).
-
Record the fluorescence intensity as a function of the excitation wavelength.
-
-
Emission Scan (LIF):
-
Set your excitation laser to a known NH2 absorption wavelength.
-
Replace the bandpass filter with a monochromator.
-
Scan the monochromator to record the spectrum of the emitted light.
-
-
Data Analysis: Compare the recorded excitation and emission spectra to established reference spectra for NH2 and potential interfering molecules. A mismatch indicates the presence of an interfering species.
Protocol 2: Confirming Photolytic Interference
This protocol helps determine if the analysis laser is artificially creating the radical signal.
-
Establish Baseline: With the system running under normal conditions, measure the signal intensity.
-
Vary Laser Power: Reduce the laser power by a known amount (e.g., 50%) using neutral density filters, while keeping all other conditions constant.
-
Measure New Signal: Record the new signal intensity at the reduced laser power. Repeat this for several power levels.
-
Analyze Relationship: Plot the signal intensity versus laser power.
-
One-Photon Process: If the signal is from pre-existing NH2, the relationship should be linear (a one-photon absorption process).
-
Multi-Photon Process: If the laser is creating the NH2 through a multi-photon photolysis process, the signal will have a non-linear (e.g., quadratic) dependence on laser power. A non-linear relationship is a strong indicator of photolytic interference.
-
Data and Tables
Table 1: Common Spectral Interferences in NH2 Analysis
| Interfering Species | Analysis Technique Affected | Wavelength Region of Concern | Mitigation Strategy |
| Nitrous Acid (HONO) | LIF, CRDS | 300 - 400 nm | Select excitation wavelength > 400 nm; Chemical scrubbing.[6][7][16] |
| Sulfur Dioxide (SO2) | LIF | 280 - 320 nm (fluorescence) | Use narrow bandpass filters to isolate NH2 emission; Select different excitation band.[17] |
| Nitrogen Dioxide (NO2) | LIF | > 420 nm (fluorescence) | Time-gated detection (NO2 fluorescence is longer-lived); Spectral deconvolution. |
| Peroxyacetyl Nitrate (PAN) | Indirect (Thermal) | N/A (decomposes to NO2) | Operate at lower temperatures; Quantify thermal decomposition rate and correct data.[14] |
Table 2: Photolysis Frequencies of NO2 and HONO at Different Wavelengths
This table illustrates how selecting a different photolysis wavelength can minimize HONO interference in systems where NO2 is converted to NO for detection.[7][16]
| Light Source Center Wavelength | NO2 Photolysis Frequency (s⁻¹) | HONO Photolysis Frequency (s⁻¹) | HONO-to-NO2 Interference Ratio |
| 395 nm | 4.2 | 0.25 | ~6.0% |
| 415 nm | 2.9 | 0.10 | ~3.4% |
Data adapted from studies on photolytic converters, demonstrating the principle of wavelength selection to minimize interference.[6][7]
Visualizations
Caption: Key pathways in a Laser-Induced Fluorescence (LIF) experiment for NH2 detection.
References
- 1. Amino radical - Wikipedia [en.wikipedia.org]
- 2. Production mechanisms of NH and NH2 radicals in N2-H2 plasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. Interference from HONO in the measurement of ambient air NO2 via photolytic conversion and quantification of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential interferences in photolytic nitrogen dioxide converters for ambient air monitoring: Evaluation of a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 12. edinst.com [edinst.com]
- 13. researchgate.net [researchgate.net]
- 14. acp.copernicus.org [acp.copernicus.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Enhancing the yield of amidogen radicals from precursor molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the generation of amidogen radicals from precursor molecules. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound radicals.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for generating this compound radicals?
A1: Common precursors include N-hydroxyphthalimide esters, N-arylthiophene-2-carboxamidoximes, amides (for reduction), and hydrazoic acid (photolysis). The choice of precursor often depends on the desired reaction conditions (e.g., photochemical, catalytic) and the substrate compatibility.
Q2: My reaction yield is consistently low. What are the general factors I should check?
A2: Low yields in chemical reactions can stem from several factors. Ensure that all glassware is thoroughly dried to prevent moisture from interfering with the reaction. The purity of your reagents and solvents is crucial; consider purifying them if necessary. Accurate measurement of all components is also essential. Finally, monitor your reaction closely to ensure it proceeds to completion without significant decomposition of the product.[1][2][3]
Troubleshooting Specific Issues
Q1: I am attempting to generate this compound radicals via photolysis of N-arylthiophene-2-carboxamidoximes, but the conversion of the precursor is low.
A1:
-
Issue: Inefficient photolysis can lead to low conversion rates.
-
Solution: Ensure your light source is appropriate for the precursor's absorption spectrum. For N-arylthiophene-2-carboxamidoximes, a medium-pressure mercury vapor lamp (around 450 W) is effective.[4][5][6] The reaction time is also critical; for this specific precursor, optimal yields of the desired product were observed at around 20 minutes of irradiation.[6] Longer reaction times may lead to the degradation of the product.[4][5] Also, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent quenching of the radical by oxygen.[4]
Q2: During my manganese-catalyzed this compound radical generation, I observe significant side products and low yield of the desired functionalized molecule.
A2:
-
Issue: Catalyst deactivation or inappropriate reaction conditions can lead to undesired side reactions.
-
Solution: The choice of manganese catalyst and reaction conditions is crucial. For the chlorination of unactivated C(sp³)–H bonds, a Mn₂(CO)₁₀ catalyst under visible light has been shown to be effective.[7] Ensure the reaction is performed under mild conditions to maintain catalyst activity and selectivity. The presence of a suitable base, like sodium acetate, can also be critical for optimizing the reaction.[8] If you are performing a late-stage functionalization, consider that the complexity of the substrate may require careful optimization of the catalyst loading and reaction time.
Q3: I am using N-hydroxyphthalimide (NHPI) esters as precursors for amidyl radicals in a photoredox-catalyzed reaction, but the reaction is not proceeding efficiently.
A3:
-
Issue: Inefficient single-electron transfer (SET) from the photocatalyst to the NHPI ester can stall the reaction.
-
Solution: The choice of photocatalyst is critical. An iridium-based photocatalyst is often used in these reactions.[9] The presence of a weak base, such as a phosphate base, can be essential to facilitate a proton-coupled electron transfer (PCET) pathway, which enhances the efficiency of N-H bond homolysis.[10][11] Ensure your solvent is dry and degassed, as oxygen can quench the excited state of the photocatalyst.
Q4: My amide reduction to generate an amine (and presumably an this compound radical intermediate) is resulting in a complex mixture of products.
A4:
-
Issue: Amide reduction can be challenging due to the stability of the amide bond, and harsh conditions can lead to side reactions.
-
Solution: While strong reducing agents like LiAlH₄ are commonly used, they can sometimes lead to over-reduction or side reactions.[12] Consider alternative, milder reducing agents or catalytic methods. For example, activation of the amide with triflic anhydride followed by reduction with sodium borohydride can be a milder approach.[13] The use of silanes in combination with a catalyst is another modern and often milder alternative to traditional hydride reducing agents.[13]
Quantitative Data Presentation
The following table summarizes the reported yields for different methods of generating this compound radicals or their subsequent products. This allows for a comparison of the efficiency of various precursor molecules and reaction conditions.
| Precursor Molecule | Method | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-arylthiophene-2-carboxamidoximes | Photolysis | 450 W Hg lamp, Acetonitrile, 20 min | N-arylthiophene-2-carboxamidines | up to 80% | [4][5][6] |
| Sulfonamides | Manganese-Catalyzed C-H Chlorination | Mn₂(CO)₁₀, Visible Light | Chlorinated Sulfonamides | High | [7][14] |
| N-Hydroxyphthalimide (NHPI) Imidate Esters | Visible Light Photocatalysis | Ir-based photocatalyst | C-H Amidation Products | Moderate to Good | [15] |
| Amides | Reduction | Tf₂O activation, then NaBH₄ | Amines | Good to Excellent | [13] |
| N-(phenylthio)amides | Radical Cyclization | AIBN (cat.), Bu₃SnH | Cyclic Products | 63-85% | [16] |
Experimental Protocols
Below are detailed methodologies for key experiments in generating and utilizing this compound radicals.
Protocol 1: Photochemical Generation of Amidinyl Radicals from N-Arylthiophene-2-carboxamidoximes [4][5][6]
-
Preparation: Dissolve the N-arylthiophene-2-carboxamidoxime precursor (1.83 mmol) in dry acetonitrile (350 mL) in a quartz reaction vessel.
-
Inert Atmosphere: Purge the solution with dry nitrogen gas for 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the reaction.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a 450 W medium-pressure mercury vapor lamp.
-
Reaction Monitoring: Irradiate the solution while stirring. Monitor the reaction progress by taking aliquots at different time intervals (e.g., 5, 10, 15, 20 minutes) and analyzing them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The optimal reaction time for the formation of N-arylthiophene-2-carboxamidines is typically around 20 minutes.
-
Work-up: After the optimal reaction time, turn off the lamp and cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired N-arylthiophene-2-carboxamidine.
Protocol 2: Manganese-Catalyzed Intramolecular C(sp³)—H Amination [16]
-
Reaction Setup: In a reaction vial, add the sulfamate ester substrate, the manganese catalyst (e.g., manganese tert-butylphthalocyanine), and a suitable solvent.
-
Reagent Addition: Add the oxidant (e.g., a hypervalent iodine reagent) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching agent.
-
Extraction: Perform an aqueous work-up by extracting the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the aminated product.
Visualizations
Diagram 1: General Experimental Workflow for Photochemical this compound Radical Generation
Caption: Experimental workflow for photochemical this compound radical generation.
Diagram 2: Simplified Reaction Pathway for this compound Radical Formation and Subsequent Reaction
Caption: General pathway of this compound radical formation and reaction.
Diagram 3: Role of Reactive Nitrogen Species in Cellular Signaling
Caption: Involvement of RNS, including this compound radicals, in signaling.
References
- 1. δ-C–H Halogenation Reactions Enabled by a Nitrogen-Centered Radical Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of Amidinyl Radicals via UV-Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation and Reactivity of Amidyl Radicals: Manganese-Mediated Atom-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. google.com [google.com]
- 13. Amine synthesis by amide reduction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. N-Hydroxyphthalimide imidate esters as amidyl radical precursors in the visible light photocatalyzed C–H amidation of heteroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Amidogen Radical Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The amidogen radical (NH₂), a critical intermediate in nitrogen chemistry, plays a significant role in diverse fields ranging from atmospheric and combustion chemistry to biological processes.[1][2] Understanding and validating the mechanisms of its reactions are paramount for accurate modeling of these complex systems. This guide provides an objective comparison of experimental and computational approaches used to validate the reaction mechanisms of the this compound radical, focusing on two well-studied reactions: NH₂ + NO and NH₂ + H₂O₂.
Comparison of this compound Radical Reaction Mechanisms
The reactivity of the this compound radical is highly dependent on its reaction partner. Here, we compare a radical-radical reaction (NH₂ + NO) with a radical-molecule reaction (NH₂ + H₂O₂), highlighting the differences in their reaction pathways and the experimental and theoretical approaches used for their validation.
Table 1: Comparison of NH₂ + NO and NH₂ + H₂O₂ Reaction Mechanisms
| Feature | NH₂ + NO Reaction | NH₂ + H₂O₂ Reaction |
| Reaction Type | Radical-Radical | Radical-Molecule |
| Primary Products | N₂ + H₂O, N₂H + OH | NH₃ + HO₂ |
| Significance | Key in thermal DeNOx processes for pollution control.[3] | Important in combustion and atmospheric chemistry.[4] |
| Experimental Validation | Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF), Shock Tubes.[5][6] | Pulsed-Laser Photolysis/Laser-Induced Fluorescence (PLP/LIF).[4][7] |
| Computational Validation | High-level ab initio Transition State Theory (TST) based master equation methods.[8] | Multi-structural Canonical Variational Transition State Theory (MS-CVT/SCT).[4] |
Quantitative Kinetic Data
The validation of proposed reaction mechanisms heavily relies on the accurate determination of reaction rate constants. The following tables summarize experimentally and computationally determined rate constants for the NH₂ + NO and NH₂ + H₂O₂ reactions at various temperatures.
Table 2: Rate Constants for the NH₂ + NO Reaction
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
| 24 - 106 | Varies with temperature | Experimental (PLP-LIF with Laval nozzle) | [5] |
| 294 - 1215 | Varies with temperature | Experimental | [6] |
| 295 - 625 | 9.5 x 10⁻⁷ (T/K)⁻²⁰⁵ exp(-404 K/T) | Experimental (Laser photolysis/LIF) | [8] |
| Overlapping temps | 7.5 x 10⁻¹² (T/K)⁻⁰¹⁷² exp(687 K/T) | Theoretical (ab initio TST) | [8] |
Table 3: Rate Constants for the NH₂ + H₂O₂ Reaction
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
| 412 | (2.42 ± 0.55) × 10⁻¹⁴ | Experimental (PLP/LIF) | [4] |
| 298 - 3000 | 2.13 × 10⁻¹⁵ (T/298 K)⁴⁰² exp(-513 K/T) | Theoretical (MS-CVT/SCT) | [4] |
Experimental Protocols for Mechanism Validation
A variety of sophisticated experimental techniques are employed to study the kinetics of this compound radical reactions in the gas phase. These methods allow for the direct detection of radical species and the measurement of their reaction rates under controlled conditions.
Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
This is a powerful and widely used technique for studying radical kinetics.[5][9]
-
Principle: A pulsed laser (the photolysis laser) is used to dissociate a precursor molecule to generate the radical of interest (e.g., NH₃ photolysis to produce NH₂). A second, tunable laser (the probe laser) excites the radical at a specific wavelength, and the resulting fluorescence is detected by a photomultiplier tube. The decay of the fluorescence signal over time in the presence of a reactant provides the reaction rate.[10]
-
Application: Used to measure rate constants for both the NH₂ + NO and NH₂ + H₂O₂ reactions over a range of temperatures.[4][5] For low-temperature studies, this technique can be coupled with a Laval nozzle expansion to achieve temperatures relevant to the interstellar medium.[5]
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is a highly sensitive absorption spectroscopy technique suitable for detecting low concentrations of reactive intermediates.[11][12]
-
Principle: A laser pulse is injected into a high-finesse optical cavity containing the sample. The time it takes for the light intensity to decay (the "ring-down time") is measured. The presence of an absorbing species shortens the ring-down time, and this change is directly proportional to the concentration of the absorber.[13][14]
-
Application: While not explicitly detailed for the two primary reactions in this guide, CRDS is a powerful tool for measuring absolute concentrations of radicals like NH₂ and can be used in kinetic studies of its reactions.[12][15]
Shock Tube Studies
Shock tubes are used to study reactions at high temperatures and pressures, conditions relevant to combustion.[16][17]
-
Principle: A diaphragm separates a high-pressure driver gas from a low-pressure experimental gas mixture. When the diaphragm is ruptured, a shock wave propagates through the experimental gas, rapidly heating and compressing it. The kinetics of the ensuing reactions are monitored, often using spectroscopic techniques.
-
Application: Shock tubes have been used to study the NH₂ + NO reaction at temperatures exceeding 1000 K, providing crucial data for combustion models.[5][18]
Computational Approaches to Mechanism Validation
Theoretical calculations are indispensable for a complete understanding of reaction mechanisms. They provide insights into the potential energy surface, transition state structures, and reaction dynamics that are often inaccessible to experiments.
Transition State Theory (TST)
-
Principle: TST is a fundamental theory used to calculate the rate constants of chemical reactions. It assumes that the reaction proceeds through a transition state, which is a specific configuration along the reaction coordinate that separates reactants from products. The rate is then determined by the concentration of species at the transition state and the frequency with which they cross over to the product side.
-
Application: High-level ab initio TST-based master equation methods have been used to calculate the rate constant for the NH₂ + NO₂ reaction, showing good agreement with experimental values.[8]
Variational Transition State Theory (VTST)
-
Principle: VTST is an extension of TST that variationally minimizes the rate constant along the reaction path, providing a more accurate description, especially for reactions with no clear energy barrier.
-
Application: Multi-structural canonical variational transition-state theory with small-curvature multidimensional tunneling (MS-CVT/SCT) has been successfully applied to compute the thermal rate constants for the NH₂ + H₂O₂ reaction over a wide temperature range.[4] This method accounts for multiple structures and tunneling effects, which are crucial for accurate predictions.
Visualizing Reaction Pathways and Workflows
Graphical representations are essential for conceptualizing complex reaction mechanisms and experimental setups.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Ammonia - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and computational studies of the kinetics of the reaction of hydrogen peroxide with the this compound radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. edinst.com [edinst.com]
- 11. The University of Louisville Laser Labs (UL3) - Cavity Ring-Down Spectroscopy [theul3.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cavity ring-down spectroscopy with an automated control feedback system for investigating nitrate radical surface chemistry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPG [opg.optica.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. elib.dlr.de [elib.dlr.de]
- 18. scilit.com [scilit.com]
A Comparative Analysis of Amidogen and Hydroxyl Radical Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the amidogen radical (•NH₂) and the hydroxyl radical (•OH), two highly reactive species of significant interest in various fields, including atmospheric chemistry, combustion, and biology. Understanding their distinct reactive properties is crucial for predicting reaction pathways, designing targeted chemical syntheses, and elucidating mechanisms of cellular damage and signaling. This document summarizes quantitative kinetic data, details common experimental methodologies for their study, and visualizes key reaction pathways.
Introduction to this compound and Hydroxyl Radicals
The hydroxyl radical (•OH) is one of the most powerful oxidizing agents, playing a central role as a primary cleansing agent in the troposphere and as a mediator of oxidative stress in biological systems.[1][2] Its high reactivity stems from its unpaired electron on the oxygen atom, making it capable of reacting with a vast array of organic and inorganic compounds, often at diffusion-controlled rates.[3][4]
The This compound radical (•NH₂) , the neutral form of the amide ion, is a key intermediate in nitrogen chemistry, particularly in ammonia combustion and atmospheric processes involving ammonia.[5][6][7] While also highly reactive, it generally exhibits greater selectivity compared to the hydroxyl radical.[8]
Quantitative Comparison of Reaction Rate Constants
The reactivity of these radicals is best quantified by their reaction rate constants (k) with various substrates. The following table summarizes representative rate constants for hydrogen abstraction and addition reactions with common organic functional groups. It is important to note that direct, side-by-side comparative studies for a broad range of substrates are limited, particularly for the this compound radical. The data presented here are compiled from various sources and experimental conditions, but they collectively illustrate the general reactivity trends.
| Substrate Class | Substrate Example | Reaction Type | •OH Rate Constant (k) [cm³ molecule⁻¹ s⁻¹] | •NH₂ Rate Constant (k) [cm³ molecule⁻¹ s⁻¹] | Reference(s) |
| Alkanes | Methane (CH₄) | H-abstraction | 6.4 x 10⁻¹⁵ | 1.1 x 10⁻¹⁸ | [9][10] |
| Ethane (C₂H₆) | H-abstraction | 2.7 x 10⁻¹³ | 1.9 x 10⁻¹⁶ | [8][9] | |
| Propane (C₃H₈) | H-abstraction | 1.1 x 10⁻¹² | 1.2 x 10⁻¹⁵ | [8][9] | |
| Cyclohexane | H-abstraction | 7.13 x 10⁻¹² | 5.0 x 10⁻¹⁵ | [8][11] | |
| Alkenes | Ethene (C₂H₄) | Addition | 8.5 x 10⁻¹² | ~1 x 10⁻¹⁵ (estimated) | [12] |
| Propene (C₃H₆) | Addition | 2.6 x 10⁻¹¹ | - | [12] | |
| Aromatics | Benzene (C₆H₆) | Addition | 1.2 x 10⁻¹² | Very slow | [12][13] |
| Toluene (C₇H₈) | H-abstraction/Addition | 5.6 x 10⁻¹² | - | [12] |
Key Observations:
-
Hydroxyl Radical Dominance: The hydroxyl radical is consistently several orders of magnitude more reactive than the this compound radical across all substrate classes.
-
Selectivity: The lower reactivity of the this compound radical suggests a higher degree of selectivity in its reactions. For instance, while the hydroxyl radical readily adds to aromatic rings, the this compound radical's reaction with benzene is significantly slower.
-
Hydrogen Abstraction: Both radicals are capable of abstracting hydrogen atoms, with the rate increasing with the substitution of the carbon atom (tertiary > secondary > primary), reflecting the stability of the resulting alkyl radical.
Experimental Protocols for Studying Radical Reactivity
The determination of rate constants for these highly reactive species requires specialized fast kinetic techniques. The following are detailed methodologies for three commonly employed experimental approaches.
Pulse Radiolysis
Principle: This technique uses a short, high-energy pulse of electrons to generate a high concentration of radicals in a solution in a very short time (nanoseconds to microseconds). The subsequent reactions of these radicals are then monitored in real-time, typically by absorption spectroscopy.[1][14][15]
Experimental Workflow:
-
Sample Preparation: An aqueous solution of a precursor molecule is prepared. To generate hydroxyl radicals, the solution is typically saturated with nitrous oxide (N₂O), which scavenges hydrated electrons (e⁻aq) and converts them to •OH. For this compound radicals, an aqueous solution of ammonia is used, where •OH radicals produced from the radiolysis of water abstract a hydrogen atom from NH₃.[16] The solution is placed in a quartz cuvette.
-
Irradiation: The cuvette is irradiated with a high-energy electron pulse from a linear accelerator (LINAC). This generates a uniform concentration of radicals throughout the solution.
-
Transient Species Detection: A light beam from a monitoring lamp (e.g., a xenon lamp) is passed through the cuvette, perpendicular to the electron beam. The change in light absorption at a specific wavelength, corresponding to an absorption maximum of the radical or a product, is monitored over time using a fast photodetector (e.g., a photomultiplier tube).
-
Data Acquisition and Analysis: The signal from the photodetector is digitized and recorded as a function of time. The resulting kinetic trace (absorbance vs. time) is then fitted to an appropriate kinetic model (e.g., pseudo-first-order) to extract the rate constant of the reaction of interest.
Laser Flash Photolysis (LFP)
Principle: LFP is a versatile technique for studying the kinetics of gas-phase and solution-phase reactions. A short, intense pulse of laser light is used to photolytically generate radicals from a precursor molecule. The decay of the radical or the formation of a product is then monitored, often by absorption or fluorescence spectroscopy.[17][18][19]
Experimental Workflow:
-
Gas/Solution Preparation: A mixture of a radical precursor, a reactant, and an inert buffer gas (for gas-phase studies) or a solvent (for solution-phase studies) is prepared and flowed through a reaction cell.
-
Photolysis: A pulsed laser (e.g., an excimer laser or a frequency-multiplied Nd:YAG laser) is fired into the reaction cell. The laser wavelength is chosen to be strongly absorbed by the precursor, leading to its photodecomposition and the formation of the desired radicals.
-
Radical Detection:
-
Laser-Induced Fluorescence (LIF): A second, tunable laser (the probe laser) is passed through the cell at a variable time delay after the photolysis pulse. The probe laser is tuned to an electronic transition of the radical, and the resulting fluorescence is detected at a right angle to the laser beams. The fluorescence intensity is proportional to the radical concentration.[18]
-
Absorption Spectroscopy: A continuous wave light source is passed through the cell, and the change in absorbance at a wavelength corresponding to the radical's absorption is monitored over time.
-
-
Kinetic Analysis: By varying the concentration of the reactant and measuring the pseudo-first-order decay rate of the radical, the bimolecular rate constant can be determined from a plot of the decay rate versus the reactant concentration.
Competitive Kinetics
Principle: This is a relative rate method where the reaction of a radical with a substrate of interest is competed against its reaction with a reference compound for which the rate constant is well-known. By measuring the relative depletion of the substrate and the reference compound, the unknown rate constant can be determined.[20][21]
Experimental Workflow:
-
Reaction Mixture Preparation: A solution or gas mixture containing the radical precursor, the substrate of interest, and the reference compound is prepared.
-
Radical Generation: Radicals are generated in the mixture, for example, by photolysis of the precursor or by the addition of a chemical initiator.
-
Reaction Progression: The reaction is allowed to proceed for a specific amount of time, during which the substrate and the reference compound are consumed by their reactions with the radical.
-
Concentration Measurement: The concentrations of the substrate and the reference compound are measured before and after the reaction using a suitable analytical technique (e.g., gas chromatography, HPLC).
-
Data Analysis: The relative rate constant is calculated using the following relationship, assuming first-order kinetics with respect to the radical for both reactions:
ln([Substrate]t / [Substrate]₀) / ln([Reference]t / [Reference]₀) = k_substrate / k_reference
where [ ]t and [ ]₀ are the concentrations at time t and time zero, respectively, and k is the rate constant. The unknown rate constant (k_substrate) can be calculated from the known rate constant of the reference compound (k_reference).
Visualized Reaction Pathways
The following diagrams illustrate key reaction pathways involving the this compound and hydroxyl radicals, providing a visual representation of their roles in different chemical systems.
Atmospheric Oxidation of Methane by Hydroxyl Radical
The hydroxyl radical is the primary sink for atmospheric methane, a potent greenhouse gas. This multi-step oxidation process is a cornerstone of atmospheric chemistry.[1][2][18][19][22]
Hydroxyl Radical-Mediated Lipid Peroxidation
In biological systems, the hydroxyl radical can initiate a damaging chain reaction known as lipid peroxidation, which targets polyunsaturated fatty acids in cell membranes.[3][4][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the rates of addition of free radicals to alkenes-determination of absolute rate coefficients using the persistent aminoxyl method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Absolute Rate Constants for the Reactions of Primary Alkyl Radicals with Aromatic Amines(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of benzene by the OH radical. A product and pulse radiolysis study in oxygenated aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiolysis - Wikipedia [en.wikipedia.org]
- 16. Radical Production with Pulsed Beams: Understanding the Transition to FLASH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. smashingscience.org [smashingscience.org]
- 18. Gas phase kinetics | Fabien Goulay | West Virginia University [fabiengoulay.faculty.wvu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Competitive kinetics versus stopped flow method for determining the degradation rate constants of steroids by ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. faculty.uca.edu [faculty.uca.edu]
- 22. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
A Comparative Guide to Isotopic Substitution Studies of the Amidogen Radical
The amidogen radical (NH₂) is a crucial intermediate in a vast array of chemical environments, from interstellar clouds and cometary atmospheres to combustion systems and biological processes. Understanding its structure, spectroscopy, and reactivity is paramount for accurate chemical modeling. Isotopic substitution, particularly the replacement of hydrogen with its heavier isotope deuterium to form NHD and ND₂, serves as a powerful and precise tool for probing the fundamental properties of this radical. This guide provides a comparative overview of NH₂, NHD, and ND₂, summarizing key experimental data and outlining the methodologies used to obtain them.
Spectroscopic Performance: A Comparative Analysis
Isotopic substitution significantly alters the moments of inertia and vibrational frequencies of the this compound radical. These changes, readily observed in spectroscopic measurements, provide deep insights into the radical's geometry and the potential energy surface of its electronic states. The data below, gathered from high-resolution spectroscopic studies, quantifies these differences.
Quantitative Spectroscopic Data
The following table summarizes key ground state (X̃ ²B₁) molecular constants for NH₂, NHD, and ND₂. The substitution of lightweight hydrogen (¹H) with heavier deuterium (²H) markedly decreases the rotational constants and fundamental vibrational frequencies due to the increase in the reduced mass of the system.
| Parameter | NH₂ | NHD | ND₂ | Reference(s) |
| Rotational Constants (cm⁻¹) | ||||
| A | 23.693 | 16.591 | 12.596 | [1] |
| B | 12.956 | 9.972 | 7.979 | [1] |
| C | 8.196 | 6.035 | 4.707 | [1] |
| Fundamental Vibrational Frequencies (cm⁻¹) | ||||
| ν₁ (Symm. Stretch) | 3220 | ~2449 | ~2398 | [2] |
| ν₂ (Bending) | 1499 | 1330 | 1110 | [2] |
| ν₃ (Asymm. Stretch) | ~3301 | ~3300 | ~2456 | [2] |
Note: Some values are derived from studies in solid neon matrices and may differ slightly from gas-phase values. The table presents a consolidated view from multiple sources for comparison.
Reaction Kinetics & Isotope Effects
The rate at which the this compound radical reacts is fundamental to its role in any chemical system. While extensive kinetic data exists for the primary NH₂ isotopologue, direct experimental comparisons with its deuterated counterparts are less common in the literature. However, the principles of the Kinetic Isotope Effect (KIE) provide a robust framework for predicting and interpreting the differences in reactivity.
The Deuterium Kinetic Isotope Effect (KIE)
The KIE is the ratio of the rate constant of a reaction with the light isotopologue (k_H) to that with the heavy one (k_D), i.e., KIE = k_H / k_D.[3] For reactions involving the breaking of a bond to hydrogen, this ratio is typically greater than 1 (a "normal" KIE), because the N–H bond has a higher zero-point vibrational energy than the stronger N–D bond.[4][5] Consequently, less energy is required to reach the transition state for the N-H bond cleavage, leading to a faster reaction. The magnitude of the KIE can provide critical information about the reaction's transition state.[6]
For hydrogen abstraction reactions, such as NH₂ + H₂ → NH₃ + H, a significant primary KIE is expected, as the N-H bond is formed in the transition state. Conversely, for reactions where no N-H bond is broken in the rate-determining step, such as addition to a double bond, a much smaller, secondary KIE would be anticipated.
Baseline Kinetic Data for the this compound Radical (NH₂) at 298 K
The following table provides established rate constants for key gas-phase reactions of the NH₂ radical, which serve as a benchmark for considering isotopic effects.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| NH₂ + NO | ~3.0 x 10⁻¹¹ | [7] |
| NH₂ + NO₂ | ~1.9 x 10⁻¹¹ | [8] |
| NH₂ + O₂ | < 1.0 x 10⁻¹⁸ | [9] |
| NH₂ + HO₂ | ~4.2 x 10⁻¹¹ | [7] |
Based on KIE principles, the corresponding reactions for ND₂, especially in abstraction pathways, are expected to be measurably slower.
Caption: Origin of the primary kinetic isotope effect.
Experimental Protocols
The data presented in this guide are the product of sophisticated experimental techniques designed to generate and probe highly reactive, transient species like the this compound radical.
Protocol 1: Radical Generation
A common method for producing gas-phase this compound radicals for both spectroscopic and kinetic studies is through the dissociation of an ammonia precursor.
-
DC Glow Discharge: A mixture of the precursor gas (e.g., deuterated ammonia, ND₃) diluted in an inert carrier gas like Argon is passed through a glass cell. A direct current (DC) discharge of several hundred milliamps is applied across electrodes in the cell. The energetic electrons in the resulting plasma collide with and dissociate the ammonia molecules, producing a steady-state concentration of the desired radical (ND₂).[1]
-
Pulsed Laser Photolysis (PLP): A precursor molecule (e.g., NH₃) in a flow of buffer gas (e.g., He or N₂) is irradiated by a short, high-energy pulse from an excimer laser (e.g., at 193 nm or 213 nm).[7] The laser light photolyzes the precursor, creating a well-defined initial concentration of NH₂ radicals in a specific volume. This method is ideal for time-resolved kinetic studies.
Protocol 2: Spectroscopic Measurement (Far-Infrared Absorption)
-
Radical Generation: this compound radicals (NH₂, NHD, ND₂) are produced in a multiple-traversal absorption cell via a DC discharge as described above.
-
FT-FIR Spectroscopy: A broadband far-infrared beam from a high-resolution Fourier-transform spectrometer is passed through the cell multiple times to maximize the absorption path length.
-
Detection: The transmitted light is detected, and a Fourier transform is performed on the resulting interferogram to obtain a high-resolution absorption spectrum.
-
Analysis: The resolved rotational and fine structure transitions in the spectrum are assigned and fitted to a Hamiltonian model to extract precise molecular constants.[1]
Protocol 3: Kinetic Measurement (Pulsed Laser Photolysis - Laser-Induced Fluorescence)
This is a highly sensitive pump-probe technique used to measure reaction rates.
-
Radical Generation (Pump): A photolysis laser pulse creates an initial concentration of NH₂ radicals (see Protocol 1).
-
Probing and Detection: A second, tunable dye laser is fired at a variable time delay after the photolysis pulse. The probe laser is tuned to a specific electronic transition of the NH₂ radical, exciting it to a higher electronic state. The subsequent fluorescence as the radical relaxes is collected by a photomultiplier tube (PMT) fitted with appropriate filters.
-
Kinetic Trace: By systematically varying the delay between the pump and probe lasers, the decay of the NH₂ concentration over time is monitored.
-
Rate Constant Determination: The experiment is repeated with varying concentrations of a reactant gas. Under pseudo-first-order conditions (where the reactant is in large excess), the observed decay rate of the NH₂ fluorescence is plotted against the reactant concentration. The slope of this plot yields the bimolecular rate constant for the reaction.[4]
Caption: Experimental workflow for kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Rate constant and branching fraction for the NH2 + NO2 reaction. | Semantic Scholar [semanticscholar.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Analysis of Experimental and Theoretical Data on the Amidogen Radical (NH₂)
An objective guide for researchers, scientists, and drug development professionals on the cross-validation of experimental and theoretical data for the amidogen radical (NH₂).
The this compound radical (NH₂), a key intermediate in nitrogen chemistry, plays a crucial role in combustion, atmospheric science, and interstellar chemistry. Accurate data on its properties and reactivity are essential for the development of predictive models in these fields. This guide provides a comprehensive comparison of experimental and theoretical data available for the this compound radical, focusing on its thermochemistry, spectroscopy, and reaction kinetics.
I. Thermochemical Data
A fundamental property for understanding the role of NH₂ in chemical systems is its enthalpy of formation (ΔfH°). The following table summarizes and compares experimentally determined and theoretically calculated values.
Table 1: Enthalpy of Formation of this compound Radical (ΔfH°₂₉₈)
| Method | ΔfH°₂₉₈ (kcal/mol) | Reference(s) |
| Experimental | ||
| Flash Photolysis-Shock Tube | 45.3 | [1] |
| Theoretical | ||
| G3B3(MP2) | Value not specified | [2] |
| W3, W2, Focal-Point | Value not specified | [2] |
Note: Specific theoretical values from the cited sources require further extraction from the full text.
II. Spectroscopic Data
Spectroscopic constants are vital for the detection and characterization of the this compound radical. Below is a comparison of experimental and theoretical vibrational frequencies and rotational constants.
Table 2: Spectroscopic Constants of this compound Radical
| Parameter | Experimental Value (cm⁻¹) | Theoretical Value (cm⁻¹) | Reference(s) (Experimental) | Reference(s) (Theoretical) |
| Vibrational Frequencies | ||||
| ν₁ (symmetric stretch) | 3219 | Not specified | [3] | |
| ν₂ (bending) | 1497 | Not specified | [3] | |
| ν₃ (asymmetric stretch) | 3301 | Not specified | [3] | |
| Rotational Constants | ||||
| A | 23.72000 | Not specified | [3] | |
| B | 12.94000 | Not specified | [3] | |
| C | 8.16000 | Not specified | [3] |
Note: The provided search results did not contain specific, directly comparable theoretical values for these spectroscopic constants in a tabular format.
III. Reaction Kinetics
The reactivity of the this compound radical is a key aspect of its chemical significance. The following tables compare experimental and theoretical rate coefficients for several important reactions.
Table 3: Rate Coefficients for the Reaction NH₂ + NO → Products
| Temperature (K) | Experimental k (cm³ molecule⁻¹ s⁻¹) | Theoretical k (cm³ molecule⁻¹ s⁻¹) | Reference(s) (Experimental) | Reference(s) (Theoretical) |
| 24 - 106 | Negative temperature dependence | MESMER calculations performed | [4][5] | [4] |
Table 4: Rate Coefficients for the Reaction NH₂ + CH₃CHO → Products
| Temperature (K) | Experimental k (cm³ molecule⁻¹ s⁻¹) | Theoretical k (cm³ molecule⁻¹ s⁻¹) | Reference(s) (Experimental) | Reference(s) (Theoretical) |
| 29 - 107 | Negative temperature dependence | RRKM calculations performed | [6][7][8] | [6][7][8] |
Table 5: Rate Coefficients for the Reaction NH₂ + C₃H₈ → Products
| Temperature (K) | Experimental k (cm³ molecule⁻¹ s⁻¹) | Theoretical k (cm³ molecule⁻¹ s⁻¹) | Reference(s) (Experimental) | Reference(s) (Theoretical) |
| < 1080 | Data available | Within a factor of ~2 of experimental | [9] | [9] |
| 1500 - 1900 | Data available | 2.6 - 4.5 times higher than experimental | [9] | [9] |
Table 6: Rate Coefficients for the Reaction NH₂ + H₂ → NH₃ + H
| Temperature (K) | Experimental k (cm³ molecule⁻¹ s⁻¹) | Theoretical k (cm³ molecule⁻¹ s⁻¹) | Reference(s) (Experimental) | Reference(s) (Theoretical) |
| 900 - 1620 | 5.38 × 10⁻¹¹ exp(-6492/T) | Not specified | [1] | |
| 670 - 1000 | Direct measurements performed | Not specified | [10] |
Table 7: Rate Coefficients for the Reaction NH₂ + CH₄ → NH₃ + CH₃
| Temperature (K) | Experimental k (cm³ mol⁻¹ s⁻¹) | Theoretical k (cm³ mol⁻¹ s⁻¹) | Reference(s) (Experimental) | Reference(s) (Theoretical) |
| 1591 - 2084 | Measurements performed | 1.47 × 10³ T³.⁰¹ e⁻⁵⁰⁰¹/T | [11] | [11] |
Table 8: Rate Coefficients for the Reaction NH₂ + N₂H₄ → Products
| Temperature (K) | Experimental k (cm³ molecule⁻¹ s⁻¹) | Theoretical k (cm³ molecule⁻¹ s⁻¹) | Reference(s) (Experimental) | Reference(s) (Theoretical) |
| 296 | (5.4 ± 0.4) × 10⁻¹⁴ | 6.3 × 10⁻²³ T³.⁴⁴ exp(+289 K/T) | [12] | [12] |
Experimental and Theoretical Protocols
Experimental Methodologies
A common experimental technique for studying the kinetics of this compound radical reactions is Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) .[4][5][6][7][8][12][13]
-
Radical Generation: NH₂ radicals are typically generated by the pulsed laser photolysis of a precursor molecule, most commonly ammonia (NH₃), at a specific wavelength (e.g., 193 nm).[12][13]
-
Temporal Monitoring: The concentration of the NH₂ radical is monitored over time using laser-induced fluorescence. A tunable laser excites the radical to a higher electronic state (e.g., at 570.3 nm), and the subsequent fluorescence is detected.[12]
-
Kinetic Measurements: By observing the decay of the LIF signal in the presence of a reactant, pseudo-first-order rate coefficients can be determined. These are then used to calculate the bimolecular rate coefficient for the reaction of interest.
-
Low-Temperature Studies: To investigate reactions at temperatures relevant to the interstellar medium, a pulsed Laval nozzle expansion is often employed to achieve temperatures as low as 24 K.[4][5][6][7][8]
Another significant experimental method is the Flash Photolysis-Shock Tube Technique .[1][11]
-
High-Temperature Kinetics: This method is suitable for studying reactions at high temperatures (e.g., 900 to 2100 K).[1][11]
-
Procedure: A shock wave rapidly heats a gas mixture containing the reactants. Flash photolysis is used to generate the radical of interest, and its concentration is monitored over time using absorption spectroscopy.
Theoretical Methodologies
Theoretical studies of the this compound radical often involve a combination of ab initio calculations and reaction rate theories.
-
Ab initio Calculations: These calculations are used to determine the potential energy surface (PES) for a given reaction.[6][7][8] Common levels of theory include:
-
Reaction Rate Theories:
-
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to calculate pressure- and temperature-dependent rate coefficients based on the properties of the PES.[6][7][8]
-
Variational Transition State Theory (VTST): This theory is employed to calculate rate constants, particularly for reactions with well-defined transition states.[12]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) experiment.
Caption: Workflow for a PLP-LIF experiment.
Reaction Pathway
The following diagram depicts a simplified reaction pathway for the reaction of the this compound radical with acetaldehyde (CH₃CHO), which can proceed through different channels.
Caption: Reaction pathways for NH₂ + CH₃CHO.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of hydrazine with the this compound radical and atomic hydrogen - UNT Digital Library [digital.library.unt.edu]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Computational Methods for Nitrogen-Centered Radicals
For researchers, scientists, and drug development professionals, the accurate computational modeling of nitrogen-centered radicals is paramount for understanding their roles in biological systems and designing novel therapeutics. This guide provides an objective comparison of computational methods for predicting the properties of these reactive intermediates, supported by performance data and detailed methodologies.
Nitrogen-centered radicals are key intermediates in a vast array of chemical and biological processes, from enzymatic reactions to the metabolic activation of drugs and xenobiotics. Their high reactivity and transient nature often make experimental characterization challenging, positioning computational chemistry as an indispensable tool for elucidating their structures, stabilities, and spectroscopic signatures. This guide focuses on two critical benchmarks for evaluating computational methods: the prediction of radical stabilization energies (RSEs) and isotropic hyperfine coupling constants (hfccs), a cornerstone of electron paramagnetic resonance (EPR) spectroscopy.
Performance Benchmark: Radical Stabilization Energies (RSEs)
The radical stabilization energy (RSE) quantifies the thermodynamic stability of a radical. Accurate RSE prediction is crucial for understanding reaction mechanisms and predicting the feasibility of radical formation. High-level composite methods, while computationally expensive, are often considered the gold standard for benchmarking more cost-effective approaches.
Below is a comparison of the performance of the G3(MP2)-RAD and G3B3 composite methods for calculating the RSEs of a series of aminyl radicals.
| N-centered Radical | G3(MP2)-RAD (kJ mol⁻¹) | G3B3 (kJ mol⁻¹) |
| •NH₂ | 0.0 | 0.0 |
| •NHCH₃ | -30.0 | -30.4 |
| •N(CH₃)₂ | -52.6 | -53.2 |
| •NHCH₂CH₃ | -26.2 | -30.1 |
| •N(CH₂CH₃)₂ | -51.9 | -52.8 |
| •NHC(CH₃)₃ | -23.7 | -24.5 |
Performance Benchmark: Isotropic Hyperfine Coupling Constants (hfccs)
Isotropic hyperfine coupling constants (aiso or hfccs) are directly obtained from EPR spectra and provide a sensitive measure of the distribution of the unpaired electron's spin density. The accurate prediction of hfccs is vital for the identification and characterization of radical species. Density Functional Theory (DFT) is the most widely used approach for this purpose, with the choice of functional and basis set significantly impacting accuracy.
The following table summarizes the performance of various DFT functionals for the calculation of ¹⁴N isotropic hyperfine coupling constants, presented as Mean Absolute Deviations (MADs) from experimental values.
| Functional | Basis Set | MAD (Gauss) |
| M06 | cc-pCVQZ | 0.6 |
| B3LYP | N07D | 1.0 |
| PBE0 | N07D | 2.1 |
| B3LYP | 6-31G* | 3.5 |
| B3LYP | EPR-III | 3.2 |
| B3LYP | TZVP | 4.2 |
It is important to note that the performance of a given method can vary depending on the specific class of nitrogen-centered radicals being studied. For instance, for conjugated nitrogen radical cations, the PBE0/N07D//B3LYP/6-31G* level of theory has been shown to provide excellent agreement with experiment, with discrepancies generally smaller than 1.5 G.[1]
Experimental Protocols
The following sections detail the computational methodologies employed to obtain the benchmark data presented above.
Calculation of Radical Stabilization Energies (RSEs)
The RSEs were calculated using the G3(MP2)-RAD and G3B3 composite theoretical procedures. These methods involve a series of calculations to approximate the energy of a molecule at a high level of theory. A representative protocol, G3(MP2)-RAD, is outlined below:
-
Geometry Optimization: The molecular geometries of the radical and its corresponding closed-shell parent molecule are optimized at the UB3LYP/6-31G(d) level of theory.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVEs).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets, including QCISD(T)/6-31G(d), MP4/6-31+G(d), and MP2/G3Large.
-
Empirical Corrections: The final energy is obtained by combining the energies from the different levels of theory and adding several empirical corrections to account for remaining basis set deficiencies and higher-order correlation effects.
-
RSE Calculation: The RSE is then calculated as the difference in the final computed enthalpies between the radical and its parent molecule, relative to a reference reaction (e.g., the N-H bond dissociation of ammonia).
Calculation of Isotropic Hyperfine Coupling Constants (hfccs)
The DFT calculations of hfccs were generally performed as follows:
-
Geometry Optimization: The equilibrium geometry of the nitrogen-centered radical is fully optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to ensure that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Hyperfine Coupling Constant Calculation: The isotropic hyperfine coupling constants are then calculated as a property of the optimized geometry. This is typically done using the same functional and a basis set specifically designed for EPR calculations, such as N07D or EPR-III.
-
Solvent Effects (Optional): If the experimental data were obtained in solution, solvent effects can be included in the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Visualizing the Benchmarking Workflow
The process of benchmarking computational methods can be systematically represented as a workflow. The following diagram illustrates the key steps involved in a typical computational chemistry benchmark study.
Caption: A typical workflow for benchmarking computational chemistry methods.
References
A Comparative Guide to Amidogen Radical Kinetics: Re-evaluating Historical Data
For Researchers, Scientists, and Drug Development Professionals
The amidogen radical (NH2), a key intermediate in nitrogen chemistry, plays a crucial role in diverse environments, from combustion systems to the Earth's atmosphere and potentially in biological processes.[1] Accurate kinetic data for NH2 reactions are paramount for the development of predictive models in these fields. This guide provides a comprehensive re-evaluation of historical and recent experimental data on the kinetics of several key gas-phase reactions of the this compound radical. We present a comparative analysis of rate constants, detail the experimental methodologies employed, and visualize the primary reaction pathways.
Quantitative Data Summary
The following tables summarize the experimentally determined rate constants for several key reactions of the this compound radical. The data is presented to facilitate comparison between different studies and experimental techniques.
Table 1: Rate Constants for the Reaction of NH2 with Nitrogen Oxides (NO and NO2)
| Reaction | T (K) | P (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| NH2 + NO | 216 - 480 | - | (2.77 ± 0.89) x 10⁻⁷ T⁻¹·⁶⁷ | Flash Photolysis - Laser-Induced Fluorescence (FP-LIF) | [2] |
| NH2 + NO | 24 - 106 | - | Exhibits negative temperature dependence, reaching 3.5 x 10⁻¹⁰ at 26 K | Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) with Laval Nozzle | [3][4] |
| NH2 + NO | 200 - 2800 | - | Negative temperature dependence from ~3 x 10⁻¹¹ to 1 x 10⁻¹² | Compilation of various studies | [4] |
| NH2 + NO2 | 295 - 625 | - | 9.5 x 10⁻⁷ (T/K)⁻²·⁰⁵ exp(-404 K/T) | Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) | [5][6][7][8][9] |
Table 2: Rate Constants for the Reaction of NH2 with Small Molecules (O2, H2, H2O2)
| Reaction | T (K) | P (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| NH2 + O2 | 245 - 459 | - | Upper limits: < 4.6 x 10⁻¹⁷ at 245 K, < 7.7 x 10⁻¹⁸ at 298 K, < 5.6 x 10⁻¹⁷ at 459 K | Flash Photolysis - Laser-Induced Fluorescence (FP-LIF) | [10] |
| NH2 + O2 | Ambient | - | Upper limit: < 1.5 x 10⁻¹⁷ | Flash Photolysis with Intracavity Laser Spectroscopy | [11] |
| NH2 + H2 | - | - | - | - | |
| NH2 + H2O2 | 412 | 10 - 22 (Ar) | (2.42 ± 0.55) x 10⁻¹⁴ | Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) | [12][13] |
Table 3: Rate Constants for the Reaction of NH2 with Hydrocarbons
| Reaction | T (K) | P (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| NH2 + CH4 | 1500 - 2100 | - | Varies | Shock Tube with Laser Absorption | [14][15] |
| NH2 + C2H6 | 400 - 1080 | - | Varies | Isothermal Flow System with LIF | [1] |
| NH2 + C3H8 | 1500 - 2100 | - | Varies | Shock Tube with Laser Absorption | [14][15] |
| NH2 + C2H2 | 241 - 459 | 10 - 100 (Ar) | 1.11 x 10⁻¹³ (near pressure limit) | Flash Photolysis | [16] |
| NH2 + C2H4 | 250 - 465 | - | Varies | Flash Photolysis | [16] |
Experimental Protocols
A critical re-evaluation of kinetic data necessitates a thorough understanding of the experimental methodologies. The majority of the data presented here were obtained using two primary techniques: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) and Shock Tube studies.
Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)
The PLP-LIF technique is a highly sensitive and versatile method for studying radical kinetics at low to moderate temperatures.[17]
General Workflow:
-
Radical Generation: A short pulse of laser light (photolysis laser) is used to photolyze a precursor molecule to generate the this compound radical. A common precursor is ammonia (NH3), which photolyzes at 193 nm (ArF excimer laser) or 213 nm (fifth harmonic of a Nd:YAG laser) to produce NH2 and a hydrogen atom.[3][4][18]
-
Reaction: The newly formed NH2 radicals react with a known excess concentration of a reactant gas within a temperature- and pressure-controlled reaction cell.
-
Detection: A second, tunable laser (probe laser) is fired at a specific time delay after the photolysis laser. This laser is tuned to an electronic transition of the NH2 radical (e.g., A²A₁(0,9,0) ← X²B₁(0,0,0) transition near 597.6 nm), exciting the radicals to a higher electronic state.[4]
-
Fluorescence Measurement: The excited NH2 radicals fluoresce, emitting light at a different wavelength. This fluorescence is collected by a photomultiplier tube (PMT) fitted with appropriate filters to isolate the fluorescence signal from scattered laser light.
-
Kinetic Analysis: By systematically varying the time delay between the photolysis and probe lasers, a temporal profile of the NH2 concentration can be constructed. Under pseudo-first-order conditions (i.e., [Reactant] >> [NH2]), the decay of the NH2 LIF signal follows a single exponential decay. The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln([NH2]) versus time. The second-order rate constant (k) is then obtained from the slope of a plot of k' versus the concentration of the reactant.
Key Experimental Parameters:
-
Precursor and Reactant Concentrations: Precisely controlled and measured, often using mass flow controllers.
-
Temperature and Pressure: The reaction cell is typically jacketed to allow for temperature control, and the pressure is monitored with a capacitance manometer.
-
Laser Fluence: The energy of the photolysis laser is monitored to ensure a consistent initial concentration of NH2 radicals.
-
Bath Gas: An inert gas, such as Argon or Nitrogen, is used to thermalize the radicals and maintain a constant pressure.
Shock Tube Studies
Shock tubes are employed to study chemical kinetics at high temperatures and pressures, conditions relevant to combustion.[15][19][20]
General Workflow:
-
Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is separated from a low-pressure driven section containing the reaction mixture by a diaphragm.[20] When the diaphragm is ruptured, a shock wave propagates through the driven section, rapidly heating and compressing the gas.
-
Reaction Initiation: The sudden increase in temperature and pressure behind the shock wave initiates the chemical reaction.
-
Species Monitoring: The concentrations of reactants, intermediates, and products are monitored over time using various diagnostic techniques. For NH2, narrow-linewidth laser absorption spectroscopy is often used, for instance, at 597.375 nm.[14][15]
-
Kinetic Modeling: The experimentally measured species concentration profiles are compared with simulations from a detailed chemical kinetic model. The rate constants of key reactions in the model are then adjusted to obtain the best fit to the experimental data.
Key Experimental Parameters:
-
Initial Gas Composition and Pressure: The initial mixture of the reactant, precursor (if any), and a bath gas (often Argon) is precisely prepared.
-
Shock Velocity: Measured using pressure transducers or laser light barriers along the shock tube. The post-shock temperature and pressure are calculated from the shock velocity and the initial conditions using the Rankine-Hugoniot relations.
-
Dwell Time: The time available for the experiment before the arrival of the reflected shock wave or expansion waves.
Visualizing this compound Radical Chemistry
The following diagrams, generated using the DOT language, illustrate key reaction pathways involving the this compound radical in different chemical environments.
Ammonia Combustion Pathway
Caption: Key reaction pathways in ammonia combustion.
Atmospheric Oxidation of Ammonia
Caption: Atmospheric oxidation pathways of ammonia.
Experimental Workflow for PLP-LIF
Caption: Workflow for PLP-LIF experiments.
References
- 1. Ammonia oxidation pathways and nitrifier denitrification are significant sources of N2O and NO under low oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate constant for the reaction NH2+ NO from 216 to 480 K - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Review on Combustion Characteristics of Ammonia as a Carbon-Free Fuel [frontiersin.org]
- 6. Amino radical - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO 2 and O 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00148F [pubs.rsc.org]
- 10. datapdf.com [datapdf.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.library.noaa.gov [repository.library.noaa.gov]
- 13. ipc.iisc.ac.in [ipc.iisc.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 18. Determination of the rate constants for the radical-radical reactions NH2(X(2)B1) + NH(X(3)Sigma-) and NH2(X(2)B1) + H((2)S) at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 20. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
Amidogen Radical vs. Imidyl Radical: A Comparative Guide to Reactivity in Chemical Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of nitrogen-centered radicals is paramount for designing novel synthetic pathways and developing new therapeutics. This guide provides an objective comparison of the reactivity of two key nitrogen-centered radicals: the amidogen radical (•NH₂) and the imidyl radical (typically represented by the succinimidyl radical).
This comparison is based on experimental data for two fundamental reaction types: hydrogen abstraction and addition to alkenes. We present quantitative data, detail the experimental methodologies used to obtain this data, and provide visualizations to clarify reaction pathways.
At a Glance: Key Differences in Reactivity
| Reaction Type | This compound Radical (•NH₂) | Imidyl Radical (e.g., Succinimidyl) | Key Reactivity Difference |
| Hydrogen Abstraction | Moderately reactive | Generally less reactive | This compound radicals are more potent hydrogen abstracting agents from unactivated C-H bonds. |
| Addition to Alkenes | Less studied, can add to double bonds | Electrophilic in nature, readily adds to electron-rich alkenes | Imidyl radicals exhibit a more pronounced electrophilic character, making them highly effective in additions to electron-rich double bonds. |
Hydrogen Abstraction Reactivity
Hydrogen abstraction is a fundamental process in radical chemistry. The ability of a radical to abstract a hydrogen atom from a substrate is a measure of its reactivity and is crucial in many synthetic transformations, including C-H functionalization.
Comparative Data for Hydrogen Abstraction
| Radical | Substrate | Rate Constant (k) | Temperature (K) | Experimental Method |
| This compound (•NH₂) | Cyclohexane | Calculated value | N/A | Theoretical Calculation[1] |
| Succinimidyl | Cyclohexane | 1 x 10⁴ M⁻¹s⁻¹ | Ambient | Not specified[2] |
| This compound (•NH₂) | Acetaldehyde | Varies with temp. and pressure | 29–107 | Laser Flash Photolysis - Laser-Induced Fluorescence[3][4] |
Discussion of Hydrogen Abstraction Reactivity
The available data, although not perfectly matched for direct comparison, suggests that the this compound radical is a more reactive species in hydrogen abstraction reactions than the succinimidyl radical. The rate constant for the succinimidyl radical abstracting from cyclohexane is relatively low.[2] In contrast, theoretical studies suggest a higher reactivity for the this compound radical in similar reactions.[1]
The higher reactivity of the this compound radical can be attributed to its electronic structure. As a small, neutral radical, it can readily participate in hydrogen abstraction from a variety of C-H bonds. The reactivity of imidyl radicals, on the other hand, is influenced by the two adjacent carbonyl groups, which can delocalize the radical and affect its hydrogen abstraction capabilities.
Addition to Alkenes
The addition of nitrogen-centered radicals to carbon-carbon double bonds is a powerful method for the formation of C-N bonds and the synthesis of nitrogen-containing molecules. The efficiency and regioselectivity of this reaction are highly dependent on the nature of the radical and the alkene.
Comparative Data for Addition to Alkenes
Direct comparative kinetic data for the addition of this compound and imidyl radicals to the same alkene substrate is scarce in the literature. However, qualitative observations and the study of related reactions provide insights into their relative reactivities.
-
Imidyl Radicals: Studies on the polymerization of styrene and other alkenes initiated by N-halosuccinimide suggest that the succinimidyl radical readily adds to the double bond.[5] The electrophilic nature of imidyl radicals makes them particularly reactive towards electron-rich alkenes.
-
This compound Radicals: While less extensively studied in this context compared to imidyl radicals, this compound radicals are known to add to olefins. However, quantitative kinetic data for these addition reactions are not as readily available.
Discussion of Addition Reactivity
Imidyl radicals, such as the succinimidyl radical, are generally considered to be more electrophilic than this compound radicals. This heightened electrophilicity is due to the electron-withdrawing nature of the two adjacent carbonyl groups. As a result, imidyl radicals are highly effective in addition reactions with electron-rich alkenes.
The this compound radical, being a more neutral radical, is expected to be less sensitive to the electronic nature of the alkene. Its addition reactions are likely to be governed by a combination of steric and electronic factors.
Experimental Protocols
Determination of this compound Radical Reaction Rates via Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)
This technique is a powerful method for studying the kinetics of fast radical reactions.
Workflow:
Caption: LFP-LIF experimental workflow for this compound radical kinetics.
Methodology:
-
Radical Generation: A short pulse of UV light from a photolysis laser (e.g., an excimer laser at 193 nm) is used to photolyze a precursor molecule (e.g., ammonia, NH₃) in a reaction cell, generating this compound radicals.[4]
-
Reaction: The generated this compound radicals react with a substrate of interest (e.g., acetaldehyde) present in the reaction cell.[3][4]
-
Detection: A second, tunable pulsed laser (the probe laser) is fired into the reaction cell at a specific wavelength (e.g., 570 nm) to excite the this compound radicals.[4]
-
Fluorescence Measurement: The excited this compound radicals fluoresce, and this fluorescence is detected by a photomultiplier tube (PMT).
-
Kinetic Analysis: By varying the time delay between the photolysis and probe laser pulses, the concentration of the this compound radical can be monitored over time. The decay of the fluorescence signal provides the kinetic data needed to calculate the reaction rate constant.[4]
Determination of Imidyl Radical Reaction Rates via Competition Kinetics
Competition kinetics is an indirect method used to determine the rate constant of a reaction by comparing it to a reaction with a known rate constant.
Workflow:
Caption: Competition kinetics workflow for determining imidyl radical reactivity.
Methodology:
-
Radical Generation: The imidyl radical is generated from a suitable precursor (e.g., N-halosuccinimide) using a radical initiator (e.g., AIBN) or photolysis.
-
Competitive Reactions: The generated radical is allowed to react with a mixture of two substrates: the substrate of interest (A) and a reference substrate (B) for which the reaction rate constant (k_B) is known.
-
Product Analysis: After the reaction is complete, the ratio of the products formed from the reaction with substrate A ([Product A]) and substrate B ([Product B]) is determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Rate Constant Calculation: The unknown rate constant (k_A) can be calculated using the following equation, assuming the reactions are irreversible and follow the same kinetic order:
k_A / k_B = ([Product A] / [Product B]) * ([Substrate B]₀ / [Substrate A]₀)
where [Substrate A]₀ and [Substrate B]₀ are the initial concentrations of the substrates.
Conclusion
This comparative guide highlights the distinct reactivity profiles of this compound and imidyl radicals. The this compound radical generally exhibits higher reactivity in hydrogen abstraction from unactivated C-H bonds. Conversely, the imidyl radical's pronounced electrophilicity makes it a more potent reagent for addition reactions to electron-rich alkenes.
For researchers in drug development and chemical synthesis, these differences are critical for selecting the appropriate radical for a desired transformation. The choice between an this compound and an imidyl radical will depend on the specific synthetic challenge, including the nature of the substrate and the desired bond formation. Further direct comparative studies under identical experimental conditions are needed to provide a more precise quantitative understanding of the reactivity differences between these important nitrogen-centered radicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01118F [pubs.rsc.org]
- 3. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: Discrepancies Between Modeled and Observed Amidogen Radical Concentrations
A critical examination of the variances between theoretical predictions and experimental measurements of the highly reactive amidogen radical (NH₂) reveals key knowledge gaps in combustion and atmospheric chemistry models. This guide synthesizes experimental data and modeling studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison, highlighting areas ripe for further investigation.
The this compound radical (NH₂) is a pivotal intermediate in a vast array of chemical processes, from ammonia combustion, which is crucial for developing carbon-free energy solutions, to atmospheric nitrogen cycling. Accurate kinetic models that can reliably predict NH₂ concentrations are essential for designing efficient combustion systems with minimal pollutant formation and for understanding the intricate chemical transformations occurring in our atmosphere. However, a recurring theme in the scientific literature is the notable discrepancy between NH₂ concentrations predicted by these models and those observed in experiments. These inconsistencies underscore the need for a deeper understanding of NH₂ reaction kinetics and the refinement of current chemical models.
This guide provides an objective comparison of modeled and observed NH₂ concentrations across various experimental conditions, supported by detailed experimental protocols and visual representations of the underlying chemical pathways.
Quantitative Comparison of Modeled vs. Observed NH₂
To facilitate a clear comparison, the following tables summarize quantitative data from various studies, highlighting the conditions under which discrepancies between modeled and observed NH₂ concentrations have been reported.
Table 1: Discrepancies in NH₂ Concentration in Ammonia Pyrolysis
| Temperature (K) | Pressure (Torr) | Experimental Observation | Modeling Prediction | Reported Discrepancy | Source(s) |
| 800–1000 | 12–380 | Absolute concentrations on the order of 10¹¹ molecules/cm³ | Lower than observed | Observed concentrations were higher than predicted by gas-phase pyrolysis mechanisms, suggesting an additional formation channel, possibly on the reactor surface. The model also overestimated the activation energy. | [1] |
Table 2: Discrepancies in NH₂ Profile Characteristics in Ammonia-Hydrogen Flames
| Flame Type | Equivalence Ratio | Experimental Observation (NH₂*) | Modeling Prediction (NH₂) | Reported Discrepancy | Source(s) |
| Laminar Bunsen NH₃/H₂ flames (65/35 v/v) | Lean to Rich | Much greater percentage increase in production from lean to rich conditions. | Underestimated the relative increase in NH₂ production from lean to rich. | All tested reaction mechanisms (Otomo, Mei, Zhang, Stagni) underestimated the profile widths of the measured species.[2][3] | [2][3] |
Table 3: Comparison of Experimental and Theoretical Rate Constants for Key NH₂ Reactions
| Reaction | Temperature (K) | Experimental Rate Constant (cm³/molecule·s) | Theoretical Rate Constant (cm³/molecule·s) | Notes | Source(s) |
| NH₂ + NO₂ | 295–625 | 9.5 x 10⁻⁷ (T/K)⁻².⁰⁵ exp(-404 K/T) | 7.5 x 10⁻¹² (T/K)⁻⁰.¹⁷² exp(687 K/T) | Good agreement in the overlapping temperature range, though the theoretical model tended to overestimate the branching ratio to N₂O + H₂O at lower temperatures.[4][5] | [4][5] |
| NH₂ + NO | 24–106 | Reaches 3.5 × 10⁻¹⁰ at 26 K | Largely consistent with experimental values | The negative temperature dependence continues at very low temperatures. Theoretical calculations indicate N₂ + H₂O as the primary product channel at these temperatures. | [6][7] |
| NH₂ + NO | 216–480 | (2.77 ± 0.89) × 10⁻⁷ T⁻¹·⁶⁷ ⁺/⁻ ⁰·⁰⁵ | - | The results are compared with previous determinations using various techniques. | [8] |
| NH₂ + O₂ | 295 | - | - | Inconsistencies exist in reported rate constants, with a need for more detailed theoretical investigations. | [9] |
| NH₂ + HO₂ | 295 | 1.5 (±0.5) × 10¹⁴ cm³/mol·s (derived) | In good agreement with recent theoretical work | The derived experimental value is higher than earlier determinations. | [10] |
Experimental Protocols
The accurate measurement of transient species like the NH₂ radical is challenging and relies on sophisticated experimental techniques. A widely used method is Laser-Induced Fluorescence (LIF) .
Laser-Induced Fluorescence (LIF) for NH₂ Detection
Principle: A tunable laser excites a specific rovibronic transition of the NH₂ radical. The excited molecule then fluoresces, emitting light at a longer wavelength. This fluorescence signal is collected and detected, and its intensity is proportional to the concentration of the NH₂ radicals.
Typical Experimental Setup:
-
NH₂ Production: NH₂ radicals are often generated in a controlled environment, such as a flow reactor or a combustion chamber. In laboratory studies, pulsed laser photolysis (PLP) of a precursor molecule like ammonia (NH₃) is a common method for producing a well-defined initial concentration of NH₂.[6][7][8]
-
Laser System: A tunable laser system, often a Nd:YAG-pumped dye laser, is used to generate the excitation wavelength. For NH₂, excitation wavelengths in the range of 570-630 nm are frequently employed.[11]
-
Fluorescence Collection: The fluorescence emitted by the excited NH₂ radicals is collected at a 90-degree angle to the laser beam using a series of lenses.
-
Detection: The collected fluorescence is passed through a monochromator or a bandpass filter to isolate the desired wavelength and is detected by a photomultiplier tube (PMT).
-
Signal Processing: The PMT signal is then processed using a boxcar averager or a digital oscilloscope to obtain the time-resolved fluorescence decay profile.
Quantitative Measurements: To obtain absolute concentrations, the LIF signal is often calibrated against a known concentration of a stable molecule or by using absorption spectroscopy.
Reaction Pathways and Logical Relationships
The chemistry of the this compound radical is complex, involving numerous interconnected reactions. The following diagrams, generated using the DOT language, illustrate key reaction pathways for NH₂ formation and consumption in different environments.
This diagram illustrates the initial steps of ammonia combustion where the stable ammonia molecule is attacked by radicals such as H, OH, and O to form the this compound radical.
This diagram showcases the diverse reactivity of the NH₂ radical, highlighting its crucial role in the formation and destruction of nitrogen oxides (NOx) and its interactions with other radical species.
Discussion of Discrepancies
The discrepancies between modeled and observed NH₂ concentrations can be attributed to several factors:
-
Incomplete Kinetic Models: Existing chemical kinetic models may be missing crucial reactions or have inaccurate rate constants for key elementary steps. For example, the observation of higher-than-predicted NH₂ concentrations in ammonia pyrolysis suggests the existence of unaccounted-for formation pathways, possibly involving surface reactions.[1]
-
Uncertainty in Rate Constants: The rate constants for many NH₂ reactions, particularly at combustion-relevant temperatures, have significant uncertainties. As seen in Table 3, even for well-studied reactions, there can be variations between different experimental and theoretical determinations.
-
Model Simplifications: To manage computational cost, models often employ simplifications, such as assuming certain species are in steady-state or neglecting minor reaction channels. These simplifications may not be valid under all conditions and can lead to inaccuracies.
-
Experimental Challenges: The measurement of radical species is inherently difficult. Experimental uncertainties in temperature, pressure, and species concentrations can contribute to the observed discrepancies. Furthermore, techniques like LIF can be subject to interferences from other species.
-
Turbulence-Chemistry Interactions: In turbulent combustion environments, the interaction between fluid dynamics and chemical kinetics is complex and not always fully captured by models. This can lead to discrepancies in the spatial distribution and overall concentration of radical species like NH₂.
Conclusion and Future Directions
The persistent discrepancies between modeled and observed this compound radical concentrations highlight a critical need for further research in several key areas. High-fidelity experimental measurements of NH₂ concentrations and reaction rate constants under a wider range of conditions, particularly at high temperatures and pressures relevant to practical combustion devices, are essential for model validation and refinement. Advanced diagnostic techniques with high temporal and spatial resolution will be crucial for probing the intricate details of NH₂ chemistry in complex environments.
Concurrently, theoretical studies employing high-level quantum chemistry calculations and advanced kinetic modeling techniques are needed to provide more accurate rate constants and to identify and characterize new reaction pathways. A closer integration of experimental and theoretical efforts will be paramount to resolving the current inconsistencies and developing more predictive models for ammonia combustion and atmospheric chemistry. This will ultimately enable the design of cleaner and more efficient energy technologies and a better understanding of the Earth's atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Rate constant and branching fraction for the NH2 + NO2 reaction. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Rate constant for the reaction NH2+ NO from 216 to 480 K - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Amination Strategies: Amidogen Radicals vs. Classical Reductive Amination
For researchers and professionals in drug development, the introduction of amine functionalities is a cornerstone of molecular design. The primary amine group, in particular, is a critical pharmacophore that influences a molecule's solubility, basicity, and ability to interact with biological targets. This guide provides an objective comparison between two distinct methods for introducing this group: modern C–H functionalization using amidogen radicals and the classical, yet powerful, reductive amination.
This compound Radical-Mediated C–H Amination
The direct functionalization of aliphatic C–H bonds represents a paradigm shift in synthesis, allowing for the modification of molecules at late stages without pre-existing functional groups. Nitrogen-centered amidyl radicals are highly reactive intermediates that can selectively abstract hydrogen atoms, paving the way for C–N bond formation.
Mechanism and Principle: this compound (·NH₂) and its substituted variants (amidyl radicals) are typically generated in situ from stable precursors such as N-chloroamides or other specialized reagents under photolytic or catalytic conditions. The core of the mechanism involves a hydrogen atom transfer (HAT) process, where the amidyl radical abstracts a hydrogen from an aliphatic C–H bond. The resulting carbon-centered radical can then be trapped to form the desired amine product. The site selectivity of this abstraction is a key challenge and an area of active research, often influenced by the steric and electronic properties of the radical precursor.[1][2]
Caption: General mechanism for this compound radical-mediated C–H amination.
Data Presentation: Reagent-Dictated Site Selectivity
A significant advancement in this field is the ability to control which C–H bond is functionalized by tuning the steric properties of the amide precursor.[1][2] This allows chemists to override the inherent reactivity of the substrate, providing a powerful tool for targeted synthesis.
| Amide Precursor Structure | Substrate | C–H Position Selectivity Ratio (Primary : Secondary : Tertiary) | Yield (%) | Reference |
| Less Hindered (e.g., N-chloropivalamide) | 2,4-dimethylpentane | 1 : 99 : 0 | 75 | [1][2] |
| Moderately Hindered | 2,4-dimethylpentane | 15 : 85 : 0 | 78 | [1][2] |
| Highly Hindered (e.g., N-chloro-2,6-bis(trifluoromethyl)benzamide) | 2,4-dimethylpentane | >99 : 1 : 0 | 69 | [1][2] |
| Highly Hindered | Adamantane | 0 : 3 : 97 | 85 | [1][2] |
Note: Data is representative and compiled to illustrate the principle of reagent-controlled selectivity.
Experimental Protocols
Representative Protocol for Remote C–H Chlorination: A newly developed precursor based on pyruvic acid enables the generation of nitrogen-centered radicals for δ-C–H chlorination.[3] In a typical procedure, the sulfonamide substrate, the hydrazonyl carboxylic acid radical precursor, and a photocatalyst are dissolved in an appropriate solvent. An electrophilic chlorinating reagent (e.g., ethyl dichloroacetate) is added. The reaction mixture is then irradiated with light (e.g., blue LEDs) at room temperature until completion. The product is isolated using standard chromatographic techniques. Quantum yield measurements for similar reactions indicate that while photochemically efficient, a radical chain mechanism is not always guaranteed.[3]
Caption: A typical experimental workflow for photocatalytic C–H amination.
Reductive Amination
Reductive amination is a robust and widely used method for preparing primary, secondary, and tertiary amines. It is a cornerstone of medicinal chemistry due to its reliability, broad substrate scope, and the commercial availability of starting materials.
Mechanism and Principle: The reaction proceeds in a two-step, one-pot sequence. First, an aldehyde or ketone reacts with ammonia (or a primary/secondary amine) to form a hemiaminal, which then dehydrates to form an imine (or enamine). In the second step, a reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to form the amine.[4] A key advantage is the use of specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde or ketone but are reactive enough to reduce the intermediate iminium ion.[4][5] This chemoselectivity prevents side reactions and avoids the need to isolate the unstable imine intermediate.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Reagent-dictated site selectivity in intermolecular aliphatic C–H functionalizations using nitrogen-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-C–H Halogenation Reactions Enabled by a Nitrogen-Centered Radical Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. google.com [google.com]
Safety Operating Guide
Navigating the Chemistry of Amidogen: A Guide to In-Situ Management
Amidogen, also known as the amino radical (•NH₂), is a highly reactive and short-lived chemical species.[1] Due to its transient nature, it is not a substance that can be isolated, bottled, or stored under standard laboratory conditions. Consequently, traditional disposal procedures for chemical waste are not applicable. Instead, the "disposal" of this compound is an intrinsic part of the chemical reactions in which it is generated; it is consumed in situ microseconds after its formation. This guide provides essential information on the nature of this compound, its common reaction pathways, and the safety considerations for the experimental systems where it is encountered.
Understanding this compound: Properties and Reactivity
This compound is the neutral form of the amide ion (NH₂⁻) and is characterized by an unpaired electron, making it a free radical.[1] This electronic configuration is the source of its high reactivity. Key properties are summarized below.
| Property | Value / Description |
| Chemical Formula | •NH₂ |
| Synonyms | Amino radical, Azanyl |
| Molecular Weight | 16.023 g/mol [2] |
| Nature | Highly reactive, short-lived radical intermediate.[1] Cannot be isolated in its free form.[1] |
| Key Reactivity | Dimerization to form hydrazine (N₂H₄).[1] Acts as a nucleophilic species.[3] Reacts rapidly with various molecules, including phenol and nitric acid.[1][4] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 190.37 kJ mol⁻¹[1] |
In-Situ Management: Generation and Consumption Pathways
The management of this compound is fundamentally about controlling the reactions that produce and subsequently consume it. Researchers working with systems that generate this compound must have a thorough understanding of these pathways to ensure that the radical is quenched effectively within the experimental setup.
Common Generation Methods
This compound is typically generated as a transient intermediate in specific chemical systems. It is crucial to recognize these sources to anticipate its presence.
-
From Ammonia: Hydroxyl radicals (•OH) can abstract a hydrogen atom from ammonia (NH₃) to form this compound. This is a common pathway in irradiated aqueous solutions and atmospheric chemistry.[1][4]
-
From Hydroxylamine: The reaction of aqueous electrons (e⁻(aq)) with hydroxylamine (NH₂OH) can also produce this compound radicals.[1]
-
Photoredox Catalysis: Modern synthetic methods can generate α-amino radicals from imine derivatives using visible light photoredox catalysis, a powerful strategy in organic synthesis.[5][6]
Key Consumption (Quenching) Reactions
Once formed, this compound is immediately consumed through several rapid reaction pathways. These reactions constitute its effective "disposal."
-
Dimerization: In sufficient concentrations, this compound radicals will rapidly dimerize to form the stable molecule hydrazine (N₂H₄). This is a primary self-quenching pathway.[1]
-
Hydrogen Abstraction: this compound can abstract hydrogen atoms from other molecules, terminating itself and creating a new radical.
-
Reaction with Other Radicals: It will readily combine with other radical species present in the system.
-
Reaction with Stable Molecules: this compound reacts with various substrates. For example, its reaction with phenol produces a phenoxyl radical, and it can react with nitric acid.[1][4]
The logical flow of this compound's lifecycle—from a stable precursor to a reactive intermediate and finally to a stable product—is illustrated below.
References
- 1. Amino radical - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected reactivity of this compound radical in the gas phase degradation of nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. GtR [gtr.ukri.org]
- 6. quora.com [quora.com]
Essential Safety and Logistical Information for Handling Amidogen (Amino Radical, •NH₂)
Hazard Analysis and Risk Assessment
The amino radical is the neutral form of the amide ion and is formed by the removal of a hydrogen atom from ammonia. It is a highly reactive free radical, which means it is unstable and will readily react with other molecules. The primary hazards are associated with its high reactivity, potential for unexpected reactions, and the hazards of its precursor materials.
Key Hazards:
-
High Reactivity: Can lead to rapid and potentially explosive reactions with incompatible materials.
-
Inhalation Hazard: As a gas-phase radical, it can be harmful if inhaled, likely causing respiratory tract irritation and damage.
-
Precursor Hazards: The chemicals used to generate amino radicals (e.g., ammonia) have their own significant hazards, including toxicity and corrosivity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when working with or generating amino radicals. The following table summarizes the required PPE, drawing from guidelines for handling hazardous gases and reactive chemicals.
Table 1: Personal Protective Equipment for Handling Amidogen (Amino Radical)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of precursor chemicals and potential projectiles from rapid reactions. |
| Skin and Body Protection | A flame-resistant (FR) lab coat, chemical-resistant apron, and full-length pants. Long sleeves are mandatory. | Provides a barrier against chemical splashes and potential flash fires from reactive compounds. |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene) are required. Check glove compatibility charts for the specific precursor chemicals being used. | Protects hands from contact with corrosive and toxic precursor materials. |
| Respiratory Protection | A full-face respirator with a cartridge appropriate for ammonia and/or other precursor gases is essential. In some cases, a Self-Contained Breathing Apparatus (SCBA) may be necessary. | Protects against inhalation of toxic precursor gases and the amino radical itself. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from chemical spills and falling objects. |
Laboratory Setup and Engineering Controls
Proper laboratory setup is the first line of defense in mitigating the risks associated with handling amino radicals.
Table 2: Engineering Controls and Laboratory Setup
| Control Measure | Specification | Purpose |
| Ventilation | All work involving the generation and use of amino radicals must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. | To contain and exhaust hazardous vapors and the amino radical, preventing inhalation exposure. |
| Gas Monitoring | A continuous gas monitoring system with an audible alarm for the precursor gas (e.g., ammonia) should be installed in the laboratory. | To provide an early warning of any leaks in the experimental setup. |
| Emergency Equipment | A safety shower and eyewash station must be readily accessible and tested regularly. A fire extinguisher suitable for chemical fires (e.g., dry powder or CO₂) should be located near the work area. | To provide immediate decontamination in case of accidental exposure and to extinguish any potential fires. |
| Material Storage | Precursor chemicals, especially compressed gas cylinders like ammonia, must be stored in a designated, well-ventilated, and secure area, away from incompatible materials. Cylinders must be properly secured to prevent tipping.[1][2] | To prevent accidental release of hazardous materials and to ensure the stability of stored chemicals. |
| Experimental Apparatus | The experimental setup should be designed to be robust and leak-tight. Use materials that are compatible with the precursor chemicals. A blast shield may be necessary depending on the scale and nature of the reaction. | To contain the reaction and prevent accidental releases or explosions. |
Standard Operating Procedure: In-Situ Generation and Use of Amino Radicals
This protocol outlines a general procedure for the in-situ generation of amino radicals for experimental use. This is a template and must be adapted to the specific requirements of your experiment and approved by your institution's safety committee.
Experimental Protocol: In-Situ Generation of Amino Radicals via Photolysis of Ammonia
-
Preparation and Pre-checks (In Fume Hood): 1.1. Don all required PPE as specified in Table 1. 1.2. Ensure the chemical fume hood is operational and the sash is at the appropriate height. 1.3. Verify that the gas monitor for ammonia is active and calibrated. 1.4. Inspect the experimental apparatus for any defects and ensure all connections are secure. 1.5. Place a blast shield in front of the apparatus.
-
Introduction of Precursor Gas: 2.1. Slowly open the main valve on the ammonia gas cylinder. 2.2. Adjust the regulator to the desired pressure, ensuring not to exceed the pressure tolerance of the system. 2.3. Use a mass flow controller to introduce a controlled flow of ammonia gas into the reaction chamber. 2.4. Continuously monitor the system for any leaks using an appropriate leak detection method.
-
Generation of Amino Radicals: 3.1. Once a stable flow of ammonia is established, activate the UV light source to initiate photolysis. 3.2. Monitor the reaction progress using appropriate analytical techniques (e.g., spectroscopy).
-
Reaction with Substrate: 4.1. Introduce the substrate into the reaction chamber through a designated port, maintaining a controlled flow rate. 4.2. Monitor the reaction parameters (temperature, pressure) closely.
-
Shutdown and Purging: 5.1. Upon completion of the reaction, turn off the UV light source. 5.2. Close the main valve on the ammonia cylinder. 5.3. Allow the remaining ammonia in the lines to be consumed in the reaction or purge the system with an inert gas (e.g., nitrogen or argon). 5.4. The exhaust from the purge line must be directed through a scrubbing system containing a dilute acid solution to neutralize any unreacted ammonia.
-
Waste Handling and Disposal: 6.1. Any liquid waste generated should be collected in a designated, labeled, and sealed waste container. 6.2. The acid solution from the scrubber should be neutralized before disposal. 6.3. All solid waste (e.g., contaminated consumables) must be placed in a designated hazardous waste container. 6.4. Follow all institutional and local regulations for the disposal of hazardous chemical waste.[3][4][5][6][7]
Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
Table 3: Emergency Response Plan
| Emergency Situation | Action |
| Gas Leak | If the gas monitor alarms or a leak is suspected, immediately shut down the gas source if it is safe to do so. Evacuate the laboratory and alert emergency personnel and the institutional safety office. Do not re-enter the area until it has been cleared by safety professionals. |
| Personal Exposure (Skin/Eyes) | Immediately proceed to the nearest safety shower or eyewash station and flush the affected area for at least 15 minutes. Remove any contaminated clothing while under the shower. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so. Seek immediate medical attention. |
| Spill | For small spills of precursor solutions, use an appropriate absorbent material (e.g., chemical spill pads). For larger spills or any gas leak, evacuate the area and follow the gas leak procedure. |
| Fire | If a small fire occurs and you are trained to use a fire extinguisher, you may attempt to extinguish it. If the fire is large or spreading, activate the fire alarm, evacuate the area, and close the doors behind you. |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of materials related to this compound (amino radical) generation.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. peakscientific.com [peakscientific.com]
- 2. Gas Safety In Laboratories | Kewaunee [kewaunee.in]
- 3. shapiroe.com [shapiroe.com]
- 4. How to Dispose of Ammonia a Detail Guide | CloudSDS [cloudsds.com]
- 5. Disposal Options for Anhydrous Ammonia | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. m.youtube.com [m.youtube.com]
- 7. ergenvironmental.com [ergenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
